meso-2,3-Butanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031540 | |
| Record name | Meso-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; mp = 34.4 deg C; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | meso-2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
77.3-77.4 °C at 1.00E+01 mm Hg | |
| Record name | (R,R)-2,3-Butanediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02418 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Vapor Pressure |
0.38 [mmHg] | |
| Record name | meso-2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5341-95-7, 24347-58-8 | |
| Record name | meso-2,3-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-2,3-Butanediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02418 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | meso-2,3-Butanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meso-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BUTANEDIOL, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IA8X9O8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of meso-2,3-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of meso-2,3-Butanediol
This compound, a fascinating and versatile vicinal diol, holds considerable interest across various scientific disciplines, including polymer chemistry and the pharmaceutical industry.[1][2] As a stereoisomer of 2,3-butanediol, its unique physical properties are a direct consequence of its molecular structure. This guide provides a comprehensive exploration of these properties, offering valuable insights for its application in research and development.
Butane-2,3-diol has three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)).[1][2][3] The defining characteristic of this compound is the presence of an internal plane of symmetry, which renders the molecule achiral despite possessing two chiral centers.[1][2][3] This internal symmetry is crucial as it dictates the molecule's physical behavior, distinguishing it from its chiral counterparts.
Core Physical Characteristics
The physical state of this compound is typically a colorless, viscous liquid or a hygroscopic solid at or near room temperature.[1][2][3][4][5] Its strong intermolecular hydrogen bonding, facilitated by the two hydroxyl groups, significantly influences its boiling point and solubility.[1][2][3]
Quantitative Physical Properties
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₂ | [4] |
| Molecular Weight | 90.12 g/mol | [4] |
| Melting Point | 32-34 °C | [5][6] |
| Boiling Point | 183-184 °C | [5][6] |
| Density | 0.99 g/cm³ | [5] |
| Refractive Index | 1.4348 (at 20°C) | [5][7] |
| Flash Point | 85 °C (185 °F) | [5][6] |
| Vapor Pressure | 0.38 mmHg | [4][8] |
| Water Solubility | Miscible | [7][9] |
| pKa | 14.67 ± 0.20 (Predicted) | [5][7] |
In-Depth Analysis of Key Physical Parameters
Melting and Boiling Points
The relatively high melting point of 32-34 °C indicates that this compound can exist as a solid at standard ambient temperatures.[5][6] Its boiling point of 183-184 °C is a direct result of the significant energy required to overcome the strong intermolecular hydrogen bonds between the hydroxyl groups.[1][2][3][5][6]
Solubility Profile
This compound is miscible with water and soluble in polar organic solvents such as ethanol and ether.[1][2][3][7] This high solubility is attributed to its ability to form hydrogen bonds with water and other polar solvent molecules.[1][2][3]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral data is extensive, key features from Nuclear Magnetic Resonance (NMR) spectroscopy are particularly insightful. Both ¹H NMR and ¹³C NMR spectra are available and provide definitive structural confirmation.[4][10][11][12]
Experimental Protocol: Determination of Melting Point
The following protocol outlines a standard laboratory procedure for determining the melting point of this compound, a critical parameter for assessing its purity.
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, use a mortar and pestle to grind the crystalline solid into a fine powder.
-
Capillary Tube Loading: Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point. Then, adjust the heating rate to a slow and steady 1-2 °C per minute to ensure accurate observation.
-
Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Data Recording: The recorded temperature range is the melting point of the sample. For a pure substance, this range should be narrow (typically 1-2 °C).
Visualizing Stereochemistry: The Isomers of 2,3-Butanediol
The following diagram illustrates the stereoisomeric relationship between this compound and its enantiomeric counterparts.
Caption: Stereoisomers of 2,3-Butanediol
Safety and Handling
This compound is a hygroscopic solid and should be stored in a cool, dry place under an inert atmosphere.[13] It is combustible and incompatible with strong oxidizing agents.[5][7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[13][14][15]
References
-
PubChem. This compound | C4H10O2. [Link]
-
Fvs. Meso 2 3 Butanediol. [Link]
-
PubMed. Crystal structure of this compound dehydrogenase in a complex with NAD+ and inhibitor mercaptoethanol at 1.7 A resolution for understanding of chiral substrate recognition mechanisms. [Link]
-
dev-virtualetr.uninavarra.edu.co. Meso 2 3 Butanediol. [Link]
-
Stenutz. This compound. [Link]
-
thebloodybuddy.com. Meso 2 3 Butanediol. [Link]
-
CHEMICAL POINT. This compound. [Link]
-
CHEMICAL POINT. This compound. [Link]
-
LookChem. This compound. [Link]
-
PubChem. 2,3-Butanediol | C4H10O2. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 5341-95-7). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Butanediol,99%, mixture of dl and meso. [Link]
-
National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
-
Chemcess. 2,3-Butanediol: Properties, Production And Uses. [Link]
-
ResearchGate. Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and.... [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
-
Cheméo. Chemical Properties of 2,3-Butanediol (CAS 513-85-9). [Link]
-
National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. 2,3-Butanediol - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
-
Wikipedia. 2,3-Butanediol. [Link]
-
Haz-Map. This compound - Hazardous Agents. [Link]
Sources
- 1. fvs.com.py [fvs.com.py]
- 2. thebloodybuddy.com [thebloodybuddy.com]
- 3. dev-virtualetr.uninavarra.edu.co [dev-virtualetr.uninavarra.edu.co]
- 4. This compound | C4H10O2 | CID 220010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5341-95-7 [chemicalbook.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. guidechem.com [guidechem.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 2,3-Butanediol | C4H10O2 | CID 262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 2,3-Butanediol(513-85-9) 1H NMR [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. file1.lookchem.com [file1.lookchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Stereochemistry and Chirality of 2,3-Butanediol Isomers
Abstract
2,3-Butanediol (2,3-BDO), a four-carbon vicinal diol, is a molecule of significant industrial and pharmaceutical interest. Its utility is intrinsically linked to its stereochemistry, as it possesses two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, and an achiral meso compound, (2R,3S)-2,3-butanediol. The specific spatial arrangement of the hydroxyl groups dictates the molecule's physical, chemical, and biological properties, making stereoselective synthesis and analysis paramount for its application in drug development, polymer chemistry, and as a platform chemical. This guide provides a comprehensive technical overview of the core principles of 2,3-butanediol stereochemistry, detailing the synthesis, separation, and characterization of its isomers. It is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this versatile molecule.
Foundational Principles: The Stereoisomers of 2,3-Butanediol
2,3-Butanediol, with the chemical formula (CH₃CHOH)₂, is a classic example of a molecule with multiple stereocenters.[1] The presence of two chiral carbons at positions 2 and 3 results in a total of three stereoisomers.[1][2]
-
Enantiomers: The (2R,3R)- and (2S,3S)- isomers are non-superimposable mirror images of each other, known as enantiomers.[1][3] These isomers exhibit identical physical properties such as boiling point and solubility but rotate plane-polarized light in equal and opposite directions.[4] The (2R,3R)-isomer is levorotatory (-), while the (2S,3S)-isomer is dextrorotatory (+).[5]
-
Meso Compound: The (2R,3S)-isomer, also referred to as meso-2,3-butanediol, is an achiral diastereomer of the enantiomeric pair.[1][6] Despite having two chiral centers, the molecule possesses an internal plane of symmetry, rendering it optically inactive.[7] It is superimposable on its mirror image.[8]
The distinct stereochemical configurations significantly influence the molecule's interactions with other chiral molecules, a critical consideration in pharmaceutical applications and asymmetric synthesis.[6][9]
Caption: Stereochemical relationships of 2,3-butanediol isomers.
Synthesis of 2,3-Butanediol Stereoisomers: A Tale of Selectivity
The generation of specific 2,3-butanediol stereoisomers is a key challenge and a testament to the advancements in both chemical and biological synthesis methodologies.
Chemical Synthesis
Traditional chemical synthesis often results in a mixture of stereoisomers.[9] The hydrolysis of 2,3-epoxybutane is a common route, where the stereochemistry of the starting epoxide dictates the isomeric distribution of the resulting diol.[1] For instance, the hydrolysis of cis-2,3-epoxybutane yields the meso isomer, while the hydrolysis of trans-2,3-epoxybutane produces a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
Biological Production: The Power of Enzymes
Microbial fermentation has emerged as a powerful and sustainable alternative for producing enantiomerically pure 2,3-butanediol.[2][10] Various microorganisms naturally produce 2,3-BDO, but often as a mixture of the (2R,3R) and meso isomers.[2] The key to stereoselectivity lies in the specificity of the butanediol dehydrogenase (BDH) enzymes involved in the final step of the biosynthetic pathway.[11][12][13]
The biosynthesis of 2,3-butanediol typically proceeds through the following steps[5]:
-
Pyruvate is converted to α-acetolactate.
-
α-acetolactate is decarboxylated to form acetoin.
-
Acetoin is then reduced to 2,3-butanediol by a stereospecific butanediol dehydrogenase.
The stereochemistry of the final product is determined by the specific BDH enzyme. For example, some microorganisms possess (2R,3R)-BDH, leading to the production of the (2R,3R)-isomer, while others have meso-BDH, yielding the meso-form.[9]
Protocol: Enantioselective Synthesis of (R,R)-2,3-Butanediol using Engineered E. coli
This protocol is adapted from the work of Yan et al. (2009) and demonstrates the use of a metabolically engineered Escherichia coli strain for the production of enantiomerically pure (R,R)-2,3-butanediol.[10][14][15]
Objective: To produce (R,R)-2,3-butanediol with high enantiomeric purity (>99%).
Materials:
-
Engineered E. coli strain expressing a stereospecific secondary alcohol dehydrogenase (sADH).
-
Glucose-containing fermentation medium.
-
Standard laboratory fermentation equipment (bioreactor, incubator, etc.).
Methodology:
-
Strain Cultivation: Inoculate the engineered E. coli strain into a suitable seed culture medium and incubate until the desired cell density is reached.
-
Fermentation: Transfer the seed culture to a bioreactor containing the production medium with glucose as the primary carbon source.
-
Process Control: Maintain optimal fermentation conditions (temperature, pH, aeration) to maximize cell growth and product formation.
-
Induction (if applicable): If the expression of the sADH is under the control of an inducible promoter, add the appropriate inducer at the optimal time point.
-
Monitoring: Regularly monitor glucose consumption and (R,R)-2,3-butanediol production using analytical techniques such as HPLC.
-
Harvesting and Extraction: After the fermentation is complete, harvest the cells and extract the 2,3-butanediol from the fermentation broth.
Expected Outcome: Production of (R,R)-2,3-butanediol with a titer of approximately 6.1 g/L and an enantiomeric purity exceeding 99%.[10][14][15]
Caption: Workflow for enantioselective synthesis of (R,R)-2,3-BDO.
Separation and Purification of 2,3-Butanediol Isomers
The separation of 2,3-butanediol isomers, particularly the resolution of the enantiomeric pair, is a critical step in obtaining stereochemically pure compounds.
Challenges in Separation
The separation of 2,3-BDO from fermentation broths is challenging due to its low concentration, high solubility in water, and high boiling point.[16][17][18] Traditional methods like distillation are often energy-intensive.[17][18]
Advanced Separation Techniques
Several advanced separation technologies have been developed to overcome these challenges:
-
Liquid-Liquid Extraction: This technique involves the use of a solvent to selectively extract 2,3-BDO from the aqueous fermentation broth.[17]
-
Reactive Extraction: This method uses a reactant that selectively forms a complex with 2,3-BDO, facilitating its separation.[16]
-
Adsorption: The use of selective adsorbents, such as nano-MFI zeolites, has shown remarkable success in enriching and recovering 2,3-BDO from fermentation broths.[16]
-
Enzymatic Methods: A combined approach using enzymes and gas chromatography can be employed for the separation and quantification of the isomers.[19][20] This method leverages the high stereospecificity of enzymes to differentiate between the enantiomers.
Analytical Techniques for Stereochemical Characterization
Accurate determination of the stereochemical composition of 2,3-butanediol samples is essential for quality control and research purposes.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a chiral capillary column, is a powerful technique for separating and quantifying the different stereoisomers of 2,3-butanediol.[21][22] The chiral stationary phase of the column interacts differently with each enantiomer, leading to their separation based on retention time.
Table 1: Comparison of Analytical Techniques for 2,3-Butanediol Isomer Analysis
| Technique | Principle | Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | High resolution, quantitative. | Requires derivatization for volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Chiral stationary or mobile phase. | Versatile, can be used for non-volatile compounds. | May have lower resolution than GC for some isomers.[23] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical environment of atomic nuclei. | Provides detailed structural information. | May require chiral shift reagents to resolve enantiomers. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized light. | Provides information on absolute configuration.[24] | Requires specialized equipment. |
| Enzymatic Assays | Specific enzymatic reactions. | High sensitivity and specificity.[23] | Indirect measurement, may be influenced by reaction conditions. |
Spectroscopic Methods
Spectroscopic techniques provide valuable insights into the conformational and stereochemical properties of 2,3-butanediol isomers.
-
Infrared (IR) Spectroscopy: In combination with computational methods like Density Functional Theory (DFT), IR spectroscopy can be used to study the different conformers of each diastereomer.[3][25][26] These studies have shown that the most stable conformers of both the meso and the enantiomeric forms are characterized by a gauche arrangement around the O-C-C-O dihedral angle, which allows for the formation of a weak intramolecular hydrogen bond.[3][25]
-
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[24] By comparing experimental VCD spectra with theoretical predictions, the absolute stereochemistry of the enantiomers can be unambiguously assigned.[24]
Applications in Drug Development and Beyond
The stereoisomers of 2,3-butanediol have diverse applications, many of which are stereospecific.
-
Chiral Building Blocks: Enantiomerically pure 2,3-butanediol serves as a valuable chiral building block in the asymmetric synthesis of pharmaceuticals and other high-value chemicals.[2][10]
-
Polymers and Plastics: The meso isomer is used in the production of polyurethanes.[1]
-
Fuel Additives: Dehydration of 2,3-butanediol produces butanone (methyl ethyl ketone), which can be used as a liquid fuel additive.[2][10]
-
Antifreeze Agents: The optically active isomers have potential applications as antifreeze agents.[2][10][27]
Conclusion
The stereochemistry of 2,3-butanediol is a rich and complex field with significant practical implications. A thorough understanding of the properties, synthesis, separation, and characterization of its isomers is crucial for harnessing its full potential in various scientific and industrial domains. The continued development of stereoselective synthetic methods, particularly through metabolic engineering, and advanced analytical techniques will undoubtedly pave the way for new and innovative applications of this versatile molecule.
References
-
2,3-Butanediol - Wikipedia. (n.d.). Retrieved from [Link]
-
Yan, Y., Lee, C.-C., & Liao, J. C. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914–3917. Retrieved from [Link]
-
Lopes Jesus, A. J., Rosado, M. T. S., Reva, I., Fausto, R., Eusébio, M. E., & Redinha, J. S. (2006). Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. The Journal of Physical Chemistry A, 110(12), 4169–4179. Retrieved from [Link]
-
Lopes Jesus, A. J., Rosado, M. T. S., Reva, I., Fausto, R., Eusébio, M. E., & Redinha, J. S. (2006). Conformational Study of Monomeric 2,3-Butanediols by Matrix-Isolation Infrared Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 110(12), 4169-4179. Retrieved from [Link]
-
Yan, Y., Lee, C.-C., & Liao, J. C. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914-3917. Retrieved from [Link]
-
(2R,3S)-2,3-butanediol Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved from [Link]
-
Yan, Y., Lee, C.-C., & Liao, J. C. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914–7. Retrieved from [Link]
-
2,3-Butanediol biosynthesis pathway and mechanism of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Conformational analysis of Butane-2,3-diol - YouTube. (2019). Retrieved from [Link]
-
Stereoisomeric forms of 2,3-butanediol. - ResearchGate. (n.d.). Retrieved from [Link]
-
Ui, S., Masuda, H., & Muraki, H. (1984). Separation and Quantitation of 2,3-Butanediol Isomers ((−), (+), and meso) by a Combined Use of Enzyme and Gas Chromatography. Agricultural and Biological Chemistry, 48(11), 2837–2838. Retrieved from [Link]
-
(2R,3R)-2,3-butanediol Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved from [Link]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Predominant Conformations of (2R,3R)-(−)-2,3-Butanediol. The Journal of Physical Chemistry A, 107(38), 7492–7499. Retrieved from [Link]
-
Yan, Y., Lee, C.-C., & Liao, J. C. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914-3917. Retrieved from [Link]
-
Ui, S., Masuda, H., & Muraki, H. (1984). Separation and Quantitation of 2,3-Butanediol Isomers ((−), (+), and meso) by a Combined Use of Enzyme and Gas Chromatography. Bioscience, Biotechnology, and Biochemistry, 48(11), 2837-2838. Retrieved from [Link]
-
Lee, S., et al. (2020). Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. ACS Sustainable Chemistry & Engineering, 8(1), 560-569. Retrieved from [Link]
-
Is (2R,3S)-butane-2,3-diol chiral? - Chemistry Stack Exchange. (2016). Retrieved from [Link]
-
Conformational Study of Monomeric 2,3-Butanediols by Matrix-Isolation Infrared Spectroscopy and DFT Calculations | Request PDF. (n.d.). Retrieved from [Link]
-
Fu, J., et al. (2016). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry, 18(1), 249-259. Retrieved from [Link]
-
Stereoisomers of 2,3-butanediol. a (R, R) - ResearchGate. (n.d.). Retrieved from [Link]
-
2,3-Butanediol Separations. (2023). Retrieved from [Link]
-
Liu, Z., et al. (2023). Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase. Microbial Cell Factories, 22(1), 165. Retrieved from [Link]
-
2,3-Butanediol | C4H10O2 | CID 262 - PubChem. (n.d.). Retrieved from [Link]
-
How many steroisomers of butane - - 2 , 3 - - diol - Allen. (n.d.). Retrieved from [Link]
-
2,3-BUTANEDIOL SEPARATIONS. (n.d.). Retrieved from [Link]
-
Pereira, B., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Applied Microbiology and Biotechnology, 105(24), 9037-9051. Retrieved from [Link]
-
Montgomery, J. A., Jetté, M., & Brunengraber, H. (1990). Assay of physiological levels of 2,3-butanediol diastereomers in blood and urine by gas chromatography-mass spectrometry. Analytical Biochemistry, 185(1), 71–76. Retrieved from [Link]
-
2,3-Butanediol derivatives and their applications. - ResearchGate. (n.d.). Retrieved from [Link]
-
Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography. (2018). Chinese Journal of Analytical Chemistry, 46(11), 1834-1840. Retrieved from [Link]
-
Saran, S., et al. (2014). Development of a Highly Sensitive, Fast and Efficient Screening Technique for the Detection of 2,3-Butanediol by Thin Layer Chromatography. Journal of Chromatography & Separation Techniques, 5(5). Retrieved from [Link]
-
Kim, J. K., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. AMB Express, 9(1), 52. Retrieved from [Link]
-
Kim, D., et al. (2024). High production of enantiopure (R,R)-2,3-butanediol from crude glycerol by Klebsiella pneumoniae with an engineered oxidative pathway and a two-stage agitation strategy. Biotechnology for Biofuels and Bioproducts, 17(1), 101. Retrieved from [Link]
-
Method of determination of 1,2-propanediol and 2,3-butanediol | OIV. (n.d.). Retrieved from [Link]
-
Pinu, F. R., et al. (2007). Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar. Journal of Chromatography A, 1167(1), 120-127. Retrieved from [Link]
-
Stereoisomers of 2,3-butanediol. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Gonzalez, J., et al. (1993). Metabolism of 2,3-butanediol stereoisomers in the perfused rat liver. Biochemical Pharmacology, 46(6), 1011-1017. Retrieved from [Link]
-
G. D. (2022). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 8(1), 23. Retrieved from [Link]
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How many steroisomers of butane`-2,3-`diol, `CH_(3)CH(OH)CH(OH)CH_(3)`, are possible. [allen.in]
- 9. Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioesep.org [bioesep.org]
- 18. blogs.anl.gov [blogs.anl.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 22. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
natural occurrence of meso-2,3-butanediol in plants
An In-Depth Technical Guide on the Natural Occurrence and Influence of meso-2,3-Butanediol in Plants
Abstract
This compound, a stereoisomer of 2,3-butanediol (2,3-BDO), is a volatile organic compound of significant interest in plant science. While its production is well-documented in microorganisms, its endogenous presence in plants remains a subject of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of plant biology. It delves into the established microbial biosynthetic pathways, explores the hypothetical route for its production in plants, and extensively details its profound physiological and ecological roles as a plant growth promoter and an elicitor of induced systemic resistance. Methodologies for its application in research and its analytical detection are also presented for researchers, scientists, and drug development professionals.
Introduction to 2,3-Butanediol and its Stereoisomers
2,3-Butanediol (2,3-BDO) is a four-carbon diol that exists in three stereoisomeric forms: dextro-(2S,3S)-2,3-butanediol, levo-(2R,3R)-2,3-butanediol, and the optically inactive meso-(2R,3S)-2,3-butanediol.[1] These volatile organic compounds (VOCs) are well-known products of microbial fermentation.[2] In recent years, 2,3-BDO, particularly the meso and (2R,3R) isomers, has garnered significant attention for its ability to mediate plant-microbe interactions, promoting plant growth and enhancing tolerance to a range of biotic and abiotic stresses.[1][3] This guide focuses on the meso-isomer, examining its origins and its significant impact on plant physiology.
Biosynthesis of this compound
Established Microbial Biosynthesis
The primary source of this compound in the plant's environment, particularly the rhizosphere, is from plant growth-promoting rhizobacteria (PGPR) such as Bacillus and Paenibacillus species.[3] The microbial synthesis of 2,3-BDO is a branch of the mixed-acid fermentation pathway, starting from pyruvate.[2]
The key enzymatic steps are:
-
α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate.[4]
-
α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin.[5]
-
Butanediol Dehydrogenase (BDH): Acetoin is reduced to 2,3-butanediol, a step that helps regenerate NAD+ from NADH.[6] The stereospecificity of the BDH determines which isomers of 2,3-BDO are produced.[7]
Figure 1: Microbial biosynthetic pathway of this compound from pyruvate.
Hypothetical Biosynthesis in Plants
While the role of exogenous, microbially-produced 2,3-BDO on plants is well-established, evidence for its endogenous production by plants is currently indirect and speculative. Plants possess the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[8][9] This enzyme catalyzes the same initial reaction as the microbial 2,3-BDO pathway: the conversion of pyruvate to α-acetolactate.[5]
However, the presence of the subsequent enzymes, α-acetolactate decarboxylase and a specific butanediol dehydrogenase for the conversion of acetoin to 2,3-butanediol, has not been definitively demonstrated in plants. The existence of a complete biosynthetic pathway for 2,3-BDO in plants remains an open area of research. If present, it would likely be tightly regulated and may only be active under specific physiological conditions or in certain tissues.
Figure 3: General experimental workflow for studying the effects of this compound on plants.
Analytical Methods for Detection and Quantification
The detection and quantification of this compound in various matrices (e.g., microbial cultures, soil, plant tissues) are typically performed using chromatographic techniques.
1. Sample Preparation:
- Plant Tissues: Homogenize the tissue in a suitable solvent (e.g., methanol or ethyl acetate). Centrifuge to remove solid debris.
- Soil/Rhizosphere Samples: Perform solvent extraction, followed by cleanup steps to remove interfering compounds.
- Headspace Analysis for Volatiles: For volatile profiling, solid-phase microextraction (SPME) can be used to capture VOCs from the headspace of plant samples. [10] 2. Chromatographic Analysis:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the analysis of volatile compounds like 2,3-BDO. It provides both separation and identification based on mass spectra.
- High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) can also be used, particularly for liquid samples with higher concentrations of 2,3-BDO. [11][12] 3. Quantification:
- Quantification is achieved by creating a calibration curve with known concentrations of an authentic this compound standard. An internal standard is often used to correct for variations in extraction and injection.
Conclusion and Future Perspectives
This compound stands out as a key signaling molecule in the intricate communication between plants and their associated microbiome. While its production by rhizobacteria is well-established, the potential for its endogenous synthesis by plants remains an exciting frontier for research. The profound effects of exogenously applied this compound on plant growth and its ability to induce broad-spectrum systemic resistance highlight its potential for agricultural applications, such as the development of novel biostimulants and biocontrol agents.
Future research should focus on:
-
Investigating Endogenous Plant Production: Utilizing advanced metabolomic and transcriptomic techniques to definitively determine if plants can synthesize 2,3-butanediol and under what conditions.
-
Elucidating Plant Receptors: Identifying the plant receptors that perceive 2,3-BDO to initiate downstream signaling.
-
Optimizing Agricultural Applications: Conducting field trials to assess the efficacy of this compound formulations in improving crop yield and resilience under real-world conditions.
References
-
Acetoin reductase/2,3-butanediol dehydrogenase and diacetyl reductase... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Wu, L., Wu, H., Chen, L., Yu, X., Borriss, R., & Gao, X. (2018). Acetoin and 2,3-butanediol from Bacillus amyloliquefaciens induce stomatal closure in Arabidopsis thaliana and Nicotiana benthamiana. Journal of Experimental Botany, 70(3), 1011–1023. [Link]
-
Yang, T., Rao, Z., Zhang, X., Xu, M., Xu, Z., & Yang, S. (2015). Improved Production of 2,3-Butanediol in Bacillus amyloliquefaciens by Over-Expression of Glyceraldehyde-3-Phosphate Dehydrogenase and 2,3-butanediol Dehydrogenase. PLOS ONE, 10(10), e0138546. [Link]
-
Lee, S., Kim, J. H., & Park, J. M. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170. [Link]
-
Lee, S., Kim, J. H., & Park, J. M. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170. [Link]
-
Kong, H. G., Kim, B. K., Kim, J. C., & Kim, Y. W. (2022). Exogenous Bio-Based 2,3-Butanediols Enhanced Abiotic Stress Tolerance of Tomato and Turfgrass under Drought or Chilling Stress. Journal of Microbiology and Biotechnology, 32(5), 582–593. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Butanediol. PubChem. Retrieved January 16, 2026, from [Link]
-
Yu, B., Sun, J., & Xu, Y. (2012). Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010. Applied Biochemistry and Biotechnology, 166(8), 2007–2016. [Link]
-
Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). (R,R)-butanediol dehydrogenase. Retrieved January 16, 2026, from [Link]
-
APPLICATIONS OF VOLATILE PROFILES TO METABOLOMICS STUDIES. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mazur, B. J., Chui, C. F., & Smith, J. K. (1987). Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides. Plant Physiology, 85(4), 1110–1117. [Link]
-
Smith, J. K., Schloss, J. V., & Mazur, B. J. (1989). Functional expression of plant acetolactate synthase genes in Escherichia coli. Proceedings of the National Academy of Sciences, 86(11), 4179–4183. [Link]
-
Wikipedia. (n.d.). Acetolactate synthase. Retrieved January 16, 2026, from [Link]
-
Kong, H. G., Kim, B. K., Kim, J. C., & Kim, Y. W. (2022). Exogenous Bio-Based 2,3-Butanediols Enhanced Abiotic Stress Tolerance of Tomato and Turfgrass under Drought or Chilling Stress. Journal of Microbiology and Biotechnology, 32(5), 582–593. [Link]
-
Ju, Y., Ju, J., Kim, S., Park, J., & Park, J. (2023). Production of highly pure R,R-2,3-butanediol for biological plant growth promoting agent using carbon feeding control of Paenibacillus polymyxa MDBDO. Microbial Cell Factories, 22(1), 127. [Link]
-
Salma, A., Wang, Y., El-Aassar, M. R., Abomohra, A. E., & Wang, Q. (2021). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 7(4), 226. [Link]
-
Ng, C. Y., Jung, M. Y., Lee, J., & Oh, M. K. (2012). Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering. Microbial Cell Factories, 11, 68. [Link]
-
Ntaikou, I., Kourmentza, C., & Kornaros, M. (2023). Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. Fermentation, 9(12), 1058. [Link]
-
Yang, Y., Zhang, M., & Liu, Z. (2016). Metabolic engineering of Zymomonas mobilis for 2,3-butanediol production from lignocellulosic biomass sugars. Biotechnology for Biofuels, 9, 189. [Link]
-
Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Metabolic pathways for 2,3-butanediol biosynthesis and pyruvate... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Liu, Z., Qin, J., & Li, L. (2022). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Catalysts, 12(10), 1109. [Link]
Sources
- 1. Exogenous Bio-Based 2,3-Butanediols Enhanced Abiotic Stress Tolerance of Tomato and Turfgrass under Drought or Chilling Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Production of highly pure R,R-2,3-butanediol for biological plant growth promoting agent using carbon feeding control of Paenibacillus polymyxa MDBDO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 10. APPLICATIONS OF VOLATILE PROFILES TO METABOLOMICS STUDIES [ebrary.net]
- 11. A rapid and sensitive enzymatic assay for 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Historical Background of Butanediol Fermentation
Abstract
2,3-Butanediol (BDO) fermentation is a cornerstone of industrial microbiology, representing a critical metabolic pathway in numerous bacterial species. This guide provides a comprehensive exploration of its discovery, the elucidation of its biochemical intricacies, and its significant historical impact, particularly in strategic material production. We will traverse the timeline from its initial observation in the late 19th century to its pivotal role during World War II, offering researchers, scientists, and drug development professionals a detailed narrative grounded in scientific literature. This document explains the causality behind key discoveries and experimental designs, providing a self-validating system of knowledge through rigorous citation and detailed protocols.
Chapter 1: The Dawn of a Discovery
The journey into butanediol fermentation began in the late 19th century, a period of fervent discovery in microbiology. While many fermentative processes were being characterized, the production of neutral end-products like 2,3-butanediol represented a significant divergence from the more commonly understood acid fermentations.
In 1898, German bacteriologists Daniel Wilhelm Otto Voges and Bernhard Proskauer were characterizing the fermentation of sugars by various bacteria.[1] They observed that adding potassium hydroxide (KOH) to certain bacterial cultures grown in a glucose-peptone medium resulted in the development of a distinctive red color after prolonged incubation in the presence of oxygen.[1][2] This colorimetric reaction, although its chemical basis was not yet understood, was the first practical method for distinguishing bacteria that produced these specific metabolic products.[1][3] This foundational observation led to the development of the Voges-Proskauer (VP) test , a diagnostic tool that remains a staple in microbiology labs today for differentiating members of the Enterobacteriaceae family.[2][4]
It wasn't until the early 20th century that the active product responsible for this color change was identified as acetylmethylcarbinol, now commonly known as acetoin , a direct precursor to 2,3-butanediol in the metabolic pathway.[3] This discovery solidified the understanding that certain bacteria, like Klebsiella and Enterobacter, possessed a unique metabolic capability: the butylene glycol pathway.[5][6] This pathway was distinct from the mixed-acid fermentation seen in organisms like Escherichia coli, which produce a mixture of lactate, acetate, succinate, and formate, leading to a significant drop in pH.[6][7] The butanediol pathway, by contrast, produces less acid and more neutral end-products, a trait believed to be an evolutionary advantage, allowing organisms to avoid excessive acidification of their environment.[6][8]
Chapter 2: Unraveling the Biochemical Maze: The 2,3-Butanediol Pathway
The heart of butanediol fermentation lies in a concise and elegant three-step enzymatic conversion of pyruvate, a central intermediate of glycolysis. This pathway serves as a critical route for regenerating NAD+ under anaerobic or microaerobic conditions while producing a less toxic, neutral end product.
The synthesis of 2,3-butanediol from pyruvate involves three key enzymes:[9][10]
-
α-Acetolactate Synthase (ALS): This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, releasing a molecule of CO2 in the process.[9][10]
-
α-Acetolactate Decarboxylase (ALDC): This enzyme decarboxylates α-acetolactate to produce the key intermediate, acetoin (3-hydroxy-2-butanone).[9][10]
-
Acetoin Reductase / 2,3-Butanediol Dehydrogenase (AR/BDH): In the final step, this NADH-dependent reductase converts acetoin to 2,3-butanediol, thereby regenerating NAD+ which is essential for continued glycolytic flux.[9]
This pathway effectively diverts carbon flow away from acid production, a defining characteristic that separates VP-positive organisms from those that utilize mixed-acid fermentation.[6][7]
Chapter 3: The Microbial Players: Key BDO-Producing Organisms
A diverse range of microorganisms, primarily bacteria, are known to produce 2,3-butanediol. These organisms are typically facultative anaerobes and are found in various environments, from soil and water to the gastrointestinal tracts of animals. The choice of organism for industrial production often depends on factors like substrate utilization range, product yield, and pathogenicity.
| Microorganism Genus | Typical Substrates | Key Characteristics & Notes |
| Klebsiella | Glucose, Sucrose, Xylose, Molasses | High BDO producers, particularly K. pneumoniae and K. oxytoca.[10][11][12] Some strains are opportunistic pathogens, requiring careful handling. |
| Enterobacter | Glucose, Starch hydrolysates | Common in soil and water; known for efficient BDO production.[6][13] E. cloacae is a well-studied species for this pathway.[14] |
| Bacillus | Glucose, Starch | Includes thermophilic strains like Geobacillus that can ferment at high temperatures (45-55°C), reducing contamination risks.[6] B. subtilis and B. amyloliquefaciens are also notable producers.[10][15] |
| Serratia | Glucose, Sucrose | S. marcescens is a known BDO producer and is often compared to E. coli due to its similar physiology, though it utilizes butanediol fermentation instead of mixed-acid fermentation.[7][10] |
| Paenibacillus | Starch, Sugars | P. polymyxa is noted for its ability to produce high yields of optically pure 2,3-butanediol.[10] |
Chapter 4: A Diagnostic Landmark: The Voges-Proskauer (VP) Test
The Voges-Proskauer test remains a critical diagnostic tool directly stemming from the initial discovery of this fermentation pathway. It specifically detects the presence of acetoin, the precursor to 2,3-butanediol.[4][5] A positive test is a hallmark of organisms utilizing the butylene glycol pathway.
The original test developed in 1898 involved simply adding potassium hydroxide (KOH) to the culture.[1][2] However, the reaction was slow and the color faint.[1] The procedure was significantly improved in 1936 by Barritt, who demonstrated that the addition of α-naphthol acted as a catalyst or color enhancer, producing a much faster, more intense, and more stable pink-red color.[1][2][5] This modified method is the standard used today.
Principle: In the presence of atmospheric oxygen and a strong alkali (40% KOH), acetoin is oxidized to diacetyl. The diacetyl then reacts with guanidine compounds present in the peptone of the culture medium.[3][4] α-naphthol serves as a catalyst to enhance this reaction, resulting in a distinct cherry red color.[4]
Standard Barritt-Modified VP Test Protocol
-
Inoculation: Inoculate a pure culture of the test organism into a tube of MR-VP broth (containing peptone, glucose, and a phosphate buffer).[2]
-
Incubation: Incubate the broth aerobically at 35–37°C for 24–48 hours to allow for glucose fermentation.[2]
-
Reagent Addition:
-
Aseptically transfer approximately 1 mL of the incubated broth to a clean test tube.
-
Add 0.6 mL (approx. 12 drops) of 5% α-naphthol (Barritt's Reagent A). Shake well.
-
Add 0.2 mL (approx. 4 drops) of 40% KOH (Barritt's Reagent B). Shake well to aerate the sample, as oxygen is required for the reaction.[3]
-
-
Observation: Allow the tube to stand for 15-30 minutes. A positive result is indicated by the development of a pink-red color at the surface of the broth.[2][3] A negative result shows no color change or a faint copper/yellow hue.[2][5]
Chapter 5: A Historical Imperative: Butanediol and the War Effort
The industrial significance of butanediol fermentation skyrocketed during World War II. The compound itself was a crucial precursor for the synthesis of 1,3-butadiene , a key monomer for producing synthetic rubber.[16]
With the outbreak of the war, Japan's control over Southeast Asia cut off the Allied forces from approximately 90% of the world's natural rubber supply.[17][18][19] This created a strategic crisis, as rubber was essential for manufacturing tires, tank treads, gaskets, and countless other military components.[20] In response, the U.S. government launched an immense effort to establish a synthetic rubber industry virtually overnight.[18][20]
While petroleum-based processes were also developed, fermentation-based routes to produce key chemical precursors were vital.[20] Research intensified to optimize the fermentation of carbohydrates, such as molasses and corn, to produce 2,3-butanediol.[16][21] This bio-based BDO could then be catalytically dehydrated to yield 1,3-butadiene. The U.S. government, through agencies like the Defense Plant Corporation, funded and coordinated the construction of massive production facilities.[19] For instance, the plant in Institute, West Virginia, became the largest government synthetic rubber facility and was a marvel of integrated production, converting ethyl alcohol (another fermentation product) into butadiene and then into Buna-S rubber.[17][19] In 1944 alone, this plant produced 131,000 tons of butadiene.[19]
This wartime necessity drove rapid advancements in large-scale fermentation technology, process optimization, and strain selection, laying the groundwork for the modern industrial biotechnology field. The U.S. synthetic rubber program was a monumental industrial policy success, increasing production from just over 230 tons in 1941 to over one million tons by 1945.[20]
References
- Voges–Proskauer test. Grokipedia.
- Voges-Proskauer (VP) Test: Principle, Procedure & Results. Microbe Notes. (2025-04-08).
- Voges–Proskauer test. Wikipedia.
- The metabolic pathways for 2,3-butanediol synthesis in bacteria... ResearchGate.
- Metabolic pathway of 2 3-butanediol fermentation in bacteria Integrated... ResearchGate.
- Methyl Red and Voges-Proskauer Test Protocols. American Society for Microbiology. (2009-12-08).
- Voges Proskauer (VP) Test: Principle, Procedure, Results. Microbe Online. (2015-03-17).
- 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. PubMed Central.
- Butanediol fermentation. Wikipedia.
- Metabolic pathways for 2,3-butanediol biosynthesis and pyruvate... ResearchGate.
- Chapter 7: Polymers in the Second World War. Books. (2025-11-21).
- 2,3-Butanediol. Wikipedia.
- The Microbial Production of 2,3-Butanediol. R Discovery - Researcher.Life. (1987-01-01).
- Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. MDPI. (2023-12-12).
- production of 2-3 butanediol. FACULTY OF MEDICAL SCIENCES.
- Butanediol fermentation – Knowledge and References. Taylor & Francis.
- The Production of 2,3-Butanediol by Fermentation of Sugar Beet Molasses. ASM Journals.
- 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. PubMed Central. (2021-06-08).
- Metabolic pathway for 2,3-butanediol production in yeast (modified,... ResearchGate.
- March 31, 1943: The First Buna-S Synthetic Rubber Shipped at Institute. West Virginia Public Broadcasting. (2020-03-31).
- New Orleans: Learn: For Students: WWII at a Glance: Rubber in WWII.
- The Chemist Who Accidentally Solved Fermentation. YouTube. (2024-03-22).
- Butanediol fermentation. Bionity.
- Synthetic Rubber. e-WV. (2024-02-13).
- The U.S. Synthetic Rubber Program: An Industrial Policy Triumph during World War II. (2025-02-20).
- 2,3-Butanediol fermentation promotes growth of Serratia plymuthica at low pH but not survival of extreme acid challenge. PubMed. (2014-04-03).
Sources
- 1. asm.org [asm.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Voges Proskauer (VP) Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. Voges–Proskauer test - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Butanediol fermentation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 2,3-Butanediol fermentation promotes growth of Serratia plymuthica at low pH but not survival of extreme acid challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ramauniversity.ac.in [ramauniversity.ac.in]
- 16. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 17. wvpublic.org [wvpublic.org]
- 18. The National WWII Museum | New Orleans: Learn: For Students: WWII at a Glance: Rubber in WWII [enroll.nationalww2museum.org]
- 19. e-WV - Synthetic Rubber [wvencyclopedia.org]
- 20. americanaffairsjournal.org [americanaffairsjournal.org]
- 21. journals.asm.org [journals.asm.org]
Spectroscopic Analysis of meso-2,3-Butanediol Using NMR: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of meso-2,3-butanediol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR in characterizing this specific stereoisomer. We will explore the nuances of both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, emphasizing the structural details they reveal and the experimental considerations necessary for acquiring high-quality, interpretable data.
Introduction: The Significance of Stereoisomerism in 2,3-Butanediol
2,3-Butanediol (C₄H₁₀O₂) is a chiral molecule existing as three stereoisomers: (2R,3R)-(-), (2S,3S)-(+), and the achiral meso-(2R,3S) form. The distinct spatial arrangement of the hydroxyl groups in these isomers leads to different physical, chemical, and biological properties. Consequently, the ability to unambiguously distinguish between them is of paramount importance in various fields, including biotechnology, chemical synthesis, and pharmaceutical development. NMR spectroscopy stands out as a powerful, non-destructive analytical technique for the stereochemical elucidation of such molecules.
Fundamental Principles of NMR Spectroscopy for this compound
Due to its C₂ symmetry, this compound exhibits a simplified NMR spectrum compared to its chiral counterparts. This symmetry renders the two methyl groups (C1 and C4) and the two methine protons (H2 and H3) chemically equivalent. This equivalence is a key diagnostic feature in its NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three main signals:
-
Methyl Protons (CH₃): A doublet, resulting from the coupling with the adjacent methine proton.
-
Methine Protons (CH): A quartet, arising from the coupling with the three protons of the adjacent methyl group.
-
Hydroxyl Protons (OH): A singlet or a broad signal, the appearance of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The vicinal coupling constant (J-coupling) between the methine and methyl protons provides valuable conformational information.[1][2]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is even simpler, showing only two distinct signals due to the molecule's symmetry:
-
Methyl Carbons (C1/C4): A single resonance in the upfield region.
-
Methine Carbons (C2/C3): A single resonance in the downfield region, shifted due to the electronegative hydroxyl group.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of the NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent can significantly impact the chemical shifts, particularly of the hydroxyl protons.[3][4] For instance, in D₂O, the hydroxyl protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
Detailed Spectral Interpretation
¹H and ¹³C NMR Spectral Data
The following table summarizes the typical chemical shifts and multiplicities for this compound in common deuterated solvents.
| Nucleus | Signal | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | CH₃ | CDCl₃ | ~1.15 | Doublet (d) | ~6.4 |
| CH | CDCl₃ | ~3.78 | Quartet (q) | ~6.4 | |
| OH | CDCl₃ | Variable (e.g., ~2.5) | Broad Singlet (br s) | - | |
| ¹³C | CH₃ | CDCl₃ | ~17.5 | - | - |
| CH | CDCl₃ | ~71.5 | - | - |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Distinguishing this compound from its Racemic Diastereomer
A key application of NMR is the differentiation of stereoisomers. The ¹H and ¹³C NMR spectra of this compound are distinct from those of the racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol.[6][7]
| Isomer | Nucleus | Signal | Key Differentiating Feature |
| meso | ¹H | CH₃, CH | Single set of signals (doublet and quartet) |
| ¹³C | CH₃, CH | Two signals | |
| Racemic | ¹H | CH₃, CH | Can show two sets of signals or broader signals depending on the solvent and resolution |
| ¹³C | CH₃, CH | Can show more than two signals or broadened signals |
The subtle differences in the magnetic environments of the nuclei in the diastereomers lead to these observable spectral differences.[8]
Advanced NMR Techniques for Structural Elucidation
For a more comprehensive structural analysis, two-dimensional (2D) NMR techniques can be employed.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment is invaluable for confirming the connectivity within the molecule. It will show a cross-peak between the methyl proton signal and the methine proton signal, definitively establishing their coupling relationship.[9][10]
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. For this compound, this would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the methine proton signal to the methine carbon signal.[11][12]
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a useful technique for differentiating between CH, CH₂, and CH₃ groups.[13][14]
-
DEPT-90: Will only show a signal for the CH (methine) carbon.
-
DEPT-135: Will show a positive signal for the CH₃ (methyl) carbon and a positive signal for the CH (methine) carbon.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of this compound. Through a combination of ¹H and ¹³C NMR, along with advanced 2D techniques, a comprehensive understanding of its molecular structure can be achieved. The principles and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently identify and characterize this important stereoisomer, ensuring the integrity and accuracy of their scientific endeavors.
References
-
Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and... - ResearchGate. Available at: [Link]
-
Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation - ResearchGate. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. Available at: [Link]
-
Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 −/− mice, decreases plasma cholesterol and epididymal fat deposition - NIH. Available at: [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
J-coupling - Wikipedia. Available at: [Link]
-
Acquisition of COSY Spectra on the Gemini-300 - UC Davis NMR Facility. Available at: [Link]
-
Chemical shifts. Available at: [Link]
-
1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC - NIH. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Available at: [Link]
-
1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link]
-
HSQC and HMBC for Topspin. Available at: [Link]
-
13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003156) - Human Metabolome Database. Available at: [Link]
-
2,3-Butanediol - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
D,L-meso-2,3-BUTANEDIOL - SpectraBase. Available at: [Link]
-
This compound | C4H10O2 | CID 220010 - PubChem. Available at: [Link]
-
2,3-Butanediol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. J-coupling - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. bhu.ac.in [bhu.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Structure and Formula of meso-2,3-Butanediol
This guide provides a comprehensive technical overview of meso-2,3-butanediol, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's unique stereochemistry, spectroscopic signature, synthesis, and analytical characterization, emphasizing the causal relationships behind its properties and experimental methodologies.
Introduction: The Stereochemical Nuances of 2,3-Butanediol
2,3-Butanediol, with the chemical formula C₄H₁₀O₂, is a vicinal diol that serves as a critical building block in the synthesis of various polymers and pharmaceuticals.[1] Its structure features two stereogenic centers at carbons 2 and 3, giving rise to three distinct stereoisomers.[1] These are not four, as one might predict, due to the existence of a meso compound. The stereoisomers include a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, which are non-superimposable mirror images of each other, and the achiral this compound.[1] This guide focuses specifically on the meso isomer, elucidating its structure and properties.
Molecular Structure and Formula of this compound
The fundamental chemical formula for this compound is C₄H₁₀O₂, with a molecular weight of approximately 90.12 g/mol .[2] Its IUPAC name is (2R,3S)-butane-2,3-diol, which is interchangeable with (2S,3R)-butane-2,3-diol due to its unique symmetry.[2]
The Defining Feature: The Meso Configuration
The term "meso" designates a compound that possesses stereogenic centers but is achiral due to an internal plane of symmetry. In this compound, this plane bisects the C2-C3 bond, rendering one half of the molecule a mirror image of the other. This internal symmetry is the cornerstone of its distinct physical and spectroscopic properties, most notably its lack of optical activity. The (2R,3S) configuration is effectively canceled out by its internal mirror image, resulting in a net rotation of plane-polarized light of zero.
Diagram: Stereoisomers of 2,3-Butanediol
The following diagram illustrates the stereochemical relationship between the three stereoisomers of 2,3-butanediol, highlighting the internal plane of symmetry in the meso form.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Syn-hydroxylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-2-butene in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Reagent Addition: Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidizing agent, such as N-methylmorpholine N-oxide (NMO), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding a reducing agent, such as sodium bisulfite.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or recrystallization to obtain pure this compound.
Biosynthesis
Certain microorganisms, such as Klebsiella pneumoniae, produce 2,3-butanediol through the fermentation of sugars. [3]The stereoisomeric composition of the product can be influenced by the specific microbial strain and fermentation conditions.
Analytical Methods for Stereoisomer Separation
Distinguishing and quantifying the stereoisomers of 2,3-butanediol is crucial for many applications. Gas chromatography (GC) with a chiral stationary phase is a common and effective method for this purpose. [4][5]
Experimental Protocol: GC Analysis of 2,3-Butanediol Stereoisomers
-
Column Selection: Utilize a capillary GC column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Agilent CP-Cyclodextrin-B-2,3,6-M-19). [5]2. Sample Preparation: Prepare a dilute solution of the 2,3-butanediol sample in a suitable solvent, such as methanol. [5]3. GC Conditions:
-
Injector: Split injection at 250 °C. [5] * Carrier Gas: Hydrogen or helium. [5] * Oven Program: An initial temperature of 80 °C held for 5 minutes, followed by a ramp of 2 °C/min to 150 °C. [5] * Detector: Flame ionization detector (FID) at 275 °C. [5]4. Data Analysis: The different stereoisomers will have distinct retention times, allowing for their separation and quantification based on peak area. Typically, the meso isomer will have a different retention time than the enantiomeric pair. [5]
-
Diagram: Analytical Workflow
Caption: Analytical workflow for the separation of 2,3-butanediol isomers.
Conclusion
This compound is a molecule of significant interest due to its unique stereochemical properties and its utility as a chemical intermediate. Its achiral nature, arising from an internal plane of symmetry despite the presence of two stereogenic centers, is a key concept in stereochemistry. This guide has provided a detailed examination of its structure, properties, spectroscopic signature, synthesis, and analysis, offering a robust foundation for researchers and professionals working with this versatile compound. The presented protocols and interpretations are designed to be self-validating, providing a clear rationale for the experimental choices and observations.
References
-
Ui, S., Masuda, H., & Muraki, H. (1984). Separation and Quantitation of 2,3-Butanediol Isomers ((−), (+), and meso) by a Combined Use of Enzyme and Gas Chromatography. Bioscience, Biotechnology, and Biochemistry, 48(11), 2837-2838. [Link]
-
Baek, J., Kim, T. Y., Kim, W., Lee, H. J., & Yi, J. (2014). Selective production of 1,3-butadiene using glucose fermentation liquor. RSC Advances, 4(72), 38263-38266. [Link]
-
Fulchiron, T., et al. (2020). Stereospecificity of Corynebacterium glutamicum 2,3-butanediol dehydrogenase and implications for the stereochemical purity of bioproduced 2,3-butanediol. Microbial Cell Factories, 19(1), 1-13. [Link]
-
Fvs. (n.d.). Meso 2 3 Butanediol. Fvs. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Agilent Technologies, Inc. (2011). Enantiomer separation of underivatized diols. Application Note. [Link]
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV-MA-AS315-28. [Link]
-
Brainly. (2023). Starting with cis-2-butene, show the steps to prepare this compound. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Wirthensohn, M. G., et al. (2012). Characterising the flavour phenotypes of almond (Prunus dulcis Mill.) kernels. Journal of the Science of Food and Agriculture, 92(12), 2441-2449. [Link]
-
Lütje, S., et al. (2020). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. ChemCatChem, 12(17), 4349-4356. [Link]
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]
-
Brainly. (2023). Starting with cis-2-butene, show the steps to prepare this compound. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
WO/2022/147680 - PREPARATION METHOD FOR this compound. (2022). [Link]
-
SpectraBase. (n.d.). 2,3-Butanediol. [Link]
-
The Bloody Buddy. (n.d.). Meso 2 3 Butanediol. [Link]
-
NIST. (n.d.). 2,3-Butanediol. NIST Chemistry WebBook. [Link]
-
Borba, A., et al. (2006). Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. The Journal of Physical Chemistry A, 110(37), 10834-10842. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Hathout, A. S., et al. (2021). Saccharomyces cerevisiae Bioactive Metabolites: Characterization and Biological Activities. Molecules, 26(16), 4945. [Link]
-
Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 2,3-Butanediol. NIST Chemistry WebBook. [Link]
-
Yogh. (n.d.). Meso 2 3 Butanediol. [Link]
-
Zhang, Y., et al. (2020). Renewable Conjugated Acids as Curatives for High Performance Rubber/silica Composites. Green Chemistry, 22(18), 6063-6072. [Link]
-
Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. [Link]
Sources
Introduction: Understanding the Stereochemical Uniqueness of meso-2,3-Butanediol
An In-Depth Technical Guide to meso-2,3-Butanediol (CAS: 5341-95-7)
2,3-Butanediol (2,3-BDO) is a significant C4 platform chemical with broad applications in the chemical, pharmaceutical, and polymer industries.[1] It is an organic compound with the formula (CH₃CHOH)₂ and is classified as a vicinal diol, meaning it possesses two hydroxyl groups on adjacent carbon atoms.[2][3] The true chemical versatility of 2,3-butanediol, however, lies in its stereochemistry. It exists as three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, and a unique third isomer, This compound .[3][4]
The defining characteristic of the meso isomer is that while it contains two chiral centers (at carbons 2 and 3), the molecule as a whole is achiral. This is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image, thus canceling out any optical activity.[2] This unique structural feature differentiates it from its chiral counterparts and dictates its physical properties and applications. The Chemical Abstracts Service (CAS) has assigned the number 5341-95-7 for the specific identification of this meso isomer.[5][6][7]
Caption: Stereoisomers of 2,3-Butanediol.
Section 1: Physicochemical Properties and Characterization
The physical properties of this compound are a direct consequence of its molecular structure, particularly the two hydroxyl groups which allow for strong intermolecular hydrogen bonding. This results in a relatively high boiling point and viscosity compared to other C4 compounds.[2] It is typically a colorless, viscous liquid or a hygroscopic solid, as its melting point is near room temperature.[2][8][9]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 5341-95-7 | [5][6] |
| Molecular Formula | C₄H₁₀O₂ | [5][6][7] |
| Molecular Weight | 90.12 g/mol | [5][6][9] |
| Appearance | Colorless hygroscopic crystals or viscous liquid | [2][8][9] |
| Melting Point | 34.4 °C | [8][9] |
| Boiling Point | 190-192 °C | [2] |
| Solubility | Good solubility in water and polar organic solvents | [2] |
| Vapor Pressure | 0.38 mmHg | [8][9] |
Section 2: Comprehensive Safety and Handling (SDS Analysis)
While this compound is not classified under GHS for significant hazards, prudent laboratory practice dictates careful handling.[10] Commercial safety data sheets indicate it may cause irritation.[8][11]
Hazard Identification & First Aid
-
Primary Hazards: Not classified as hazardous according to GHS.[9][10] May cause skin and eye irritation upon contact.[11]
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[10]
-
Skin Contact: Wash off thoroughly with soap and plenty of water.[10]
-
Eye Contact: Flush eyes with water as a precaution for several minutes.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[10]
-
Safe Handling and Storage Protocol
The hygroscopic nature of this compound requires specific storage conditions to maintain its integrity.
-
Engineering Controls: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust or aerosols may form.[10]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.
-
Wear a standard laboratory coat.
-
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed. Due to its hygroscopic nature, store it under an inert gas if possible.[10] Recommended storage temperature is often 2-8 °C.[10]
Caption: Safe Handling and Storage Workflow.
Section 3: Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through both traditional chemical pathways and modern biocatalytic methods. The choice of method is often dictated by the desired scale, purity requirements, and sustainability goals.
Chemical Synthesis: Reduction of Acetoin
A prevalent laboratory-scale method involves the reduction of acetoin (3-hydroxy-2-butanone). This reaction is effective because the prochiral ketone can be reduced to form the meso diol.
Caption: Synthesis via Acetoin Reduction.
Experimental Protocol: Synthesis via Sodium Borohydride Reduction
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols in the presence of other functional groups. Its ease of use and high yield make it a preferred choice for this transformation in a research setting.
-
Methodology:
-
Dissolve acetoin in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to control the reaction temperature.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio should be optimized, but typically slightly more than 0.25 molar equivalents are used (as each mole of NaBH₄ provides 4 hydride ions).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
-
Quench the reaction carefully by slowly adding dilute acid (e.g., 1M HCl) until the effervescence stops. This neutralizes the excess borohydride and hydrolyzes the borate esters.
-
Extract the product from the aqueous solution using an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the resulting diol by distillation or chromatography as needed.
-
Biocatalytic Synthesis: Microbial Fermentation
The "green" production of 2,3-BDO via fermentation is gaining significant traction for industrial-scale synthesis.[2] Certain microorganisms, such as strains of Klebsiella, Bacillus, and Serratia, can convert sugars (like glucose from biomass) into 2,3-BDO with high efficiency and stereoselectivity.[1][3][12] The specific isomer produced often depends on the microbial strain and the enzymes it expresses, such as different 2,3-butanediol dehydrogenases (BDH).[4][12]
Caption: Biocatalytic Production Workflow.
Section 4: Key Applications and Industrial Relevance
The bifunctional nature (two hydroxyl groups) and unique stereochemistry of this compound make it a valuable building block in various industries.
-
Polymer Chemistry: It serves as a diol monomer in polycondensation reactions. Its incorporation into polyesters and polyurethanes can enhance properties like flexibility and hydrophilicity.[2] It is a key component in the production of some biodegradable plastics.[2]
-
Pharmaceutical Synthesis: It acts as a chiral precursor or intermediate for the synthesis of more complex, biologically active molecules.[2]
-
Cosmetics and Personal Care: Its humectant properties, the ability to attract and retain moisture, make it a useful ingredient in lotions, creams, and other skincare products.[2]
-
Chemical Intermediate and Solvent: It can be converted into other valuable chemicals like 1,3-butadiene (for synthetic rubber), methyl ethyl ketone (MEK), and acetoin.[3] Its ability to dissolve a range of compounds also makes it a useful solvent.[2]
-
Biofuels: Research is ongoing into the use of 2,3-BDO and its derivatives as high-energy-density biofuels or fuel additives.[1]
Caption: Relationship between meso-2,3-BDO and its applications.
Conclusion
This compound (CAS: 5341-95-7) is more than just another diol; it is a highly versatile platform chemical whose utility is defined by its unique achiral-but-chiral-centered structure. Its well-characterized physicochemical properties, straightforward handling requirements, and diverse synthesis routes—spanning both traditional chemistry and sustainable biotechnology—position it as a compound of enduring importance. From enhancing the performance of modern polymers to serving as a building block for pharmaceuticals and a key ingredient in cosmetics, this compound continues to be a focal point of academic research and industrial innovation.
References
-
Title: Meso 2 3 Butanediol - Fvs. Source: Fvs. [Link]
-
Title: Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Source: National Institutes of Health (NIH). [Link]
-
Title: this compound - Hazardous Agents - Haz-Map. Source: Haz-Map. [Link]
-
Title: this compound - NIST WebBook. Source: National Institute of Standards and Technology (NIST). [Link]
-
Title: this compound - NIST WebBook (General). Source: National Institute of Standards and Technology (NIST). [Link]
-
Title: Meso 2 3 Butanediol - Yogh. Source: Yogh. [Link]
-
Title: this compound | C4H10O2 | CID 220010 - PubChem. Source: PubChem. [Link]
-
Title: Prepare this compound from trans-2-butene. Source: Brainly. [Link]
-
Title: Two‐pots two‐step synthesis of meso‐2,3‐butanediol. Source: ResearchGate. [Link]
-
Title: 2,3-Butanediol - Wikipedia. Source: Wikipedia. [Link]
-
Title: Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from this compound Using Whole-Cell Biocatalysis. Source: MDPI. [Link]
-
Title: this compound - NIST WebBook (Phase Change Data). Source: National Institute of Standards and Technology (NIST). [Link]
-
Title: 2,3-Butanediol biosynthesis pathway and mechanism. Source: ResearchGate. [Link]
-
Title: Chemical Properties of this compound (CAS 5341-95-7). Source: Cheméo. [Link]
-
Title: meso -2,3-Butanediol - LookChem. Source: LookChem. [Link]
-
Title: Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Source: MDPI. [Link]
-
Title: Meso 2 3 Butanediol - thebloodybuddy.com. Source: thebloodybuddy.com. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. fvs.com.py [fvs.com.py]
- 3. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. This compound | C4H10O2 | CID 220010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. file1.lookchem.com [file1.lookchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of meso-2,3-Butanediol in Different Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of meso-2,3-butanediol, a key vicinal diol with significant applications in the chemical and pharmaceutical industries. This document delves into the theoretical principles governing its solubility, presents available qualitative and quantitative solubility data, and offers a detailed experimental protocol for the precise determination of its solubility in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work and require a thorough understanding of its behavior in solution.
Introduction to this compound
This compound is an achiral stereoisomer of 2,3-butanediol, characterized by the presence of two hydroxyl groups on adjacent carbons (a vicinal diol) and an internal plane of symmetry.[1][2] This unique structure dictates its physical and chemical properties, including its solubility profile. As a versatile chemical intermediate, it finds application in the synthesis of polymers, pharmaceuticals, and as a solvent and humectant in various formulations.[3][4] A comprehensive understanding of its solubility is paramount for its effective use in reaction chemistry, formulation development, and purification processes.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility is primarily influenced by its molecular structure, featuring both polar hydroxyl (-OH) groups and a nonpolar hydrocarbon backbone.
The Role of Hydrogen Bonding
The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This allows for strong intermolecular hydrogen bonding between this compound molecules themselves, contributing to its relatively high boiling point.[3][4] More importantly, these hydroxyl groups can form strong hydrogen bonds with polar protic solvents such as water and alcohols.[3][4] The energy released upon the formation of these solute-solvent hydrogen bonds can overcome the energy required to break the solute-solute and solvent-solvent interactions, leading to high solubility.
Polarity and Dielectric Constant
The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents with high dielectric constants are effective at solvating the polar hydroxyl groups of this compound, thereby promoting dissolution. In contrast, nonpolar solvents with low dielectric constants have a limited ability to interact favorably with the polar -OH groups, resulting in lower solubility.
The Influence of the Hydrocarbon Backbone
The four-carbon backbone of this compound is a nonpolar, hydrophobic moiety. While the hydroxyl groups dominate its interaction with polar solvents, the hydrocarbon portion influences its solubility in less polar and nonpolar solvents. The interplay between the hydrophilic hydroxyl groups and the hydrophobic alkyl chain determines the overall solubility profile across a spectrum of solvents.
Solubility Profile of this compound
The following sections summarize the available qualitative and quantitative solubility data for this compound in various classes of solvents.
Qualitative Solubility
Based on available literature, the qualitative solubility of this compound can be summarized as follows:
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The most consistently cited quantitative value is for its solubility in water.
| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Reference |
| Water | H₂O | 25 | 245 | [5][6] |
| Ethanol | C₂H₅OH | Miscible | Miscible | [7] |
| Diethyl Ether | (C₂H₅)₂O | Miscible | Miscible | [7] |
Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.
The lack of comprehensive quantitative data highlights the necessity for experimental determination of solubility for specific applications and solvent systems.
Experimental Determination of Solubility
For researchers requiring precise solubility data, the following section provides a detailed, step-by-step protocol based on the widely accepted shake-flask method.[8][9] This method is considered the gold standard for determining equilibrium solubility.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solute with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.
Experimental Protocol
Materials and Equipment:
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Glass vials with screw caps and PTFE-lined septa
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI))
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.
-
Sample Preparation: To a series of glass vials, add an excess amount of this compound. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved micro-droplets.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-RI) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Data Reporting: For each solvent, the solubility should be reported as the average of at least three independent measurements, along with the standard deviation.
Causality Behind Experimental Choices
-
Excess Solute: Ensures that the solution is truly saturated and in equilibrium with the undissolved phase.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.
-
Prolonged Agitation: Facilitates the dissolution process and ensures that the system reaches equilibrium.
-
Filtration: Removes any undissolved solute, preventing overestimation of the solubility.
-
Validated Analytical Method: Ensures accurate and precise quantification of the solute in the saturated solution.
Visualizing Intermolecular Interactions
The following diagrams illustrate the key intermolecular interactions that govern the solubility of this compound in different types of solvents.
Caption: Intermolecular forces governing the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its diverse applications. Its high solubility in polar protic solvents is attributed to strong hydrogen bonding, while it exhibits good solubility in polar aprotic solvents through dipole-dipole interactions. As expected, its solubility in nonpolar solvents is limited. Due to the scarcity of comprehensive quantitative solubility data in the literature, experimental determination using a robust method like the shake-flask protocol is highly recommended for specific applications. This guide provides the theoretical foundation and practical methodology to empower researchers in their work with this important diol.
References
-
Fvs. Meso 2 3 Butanediol. [Link]
-
thebloodybuddy.com. Meso 2 3 Butanediol. [Link]
-
Bienta. Shake-Flask Solubility Assay. [Link]
-
Stenutz. This compound. [Link]
-
U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
PubChem. 2,3-Butanediol. [Link]
-
Wikipedia. 2,3-Butanediol. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. store.astm.org [store.astm.org]
- 3. fvs.com.py [fvs.com.py]
- 4. thebloodybuddy.com [thebloodybuddy.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound [stenutz.eu]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
biological pathways for meso-2,3-butanediol synthesis
An In-depth Technical Guide to the Biological Synthesis of meso-2,3-Butanediol
Foreword for the Modern Biotechnologist
The pursuit of a sustainable bio-economy necessitates the replacement of petroleum-derived chemicals with biologically synthesized alternatives. Among these, this compound (meso-2,3-BDO) stands out as a versatile C4 platform chemical with applications ranging from the synthesis of synthetic rubber and plastics to use as a liquid fuel additive and an antifreeze agent.[1] While chemical synthesis routes exist, they often result in a mixture of stereoisomers. Microbial fermentation offers a compelling path to producing optically pure isomers, including the valuable meso form.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological pathways underpinning meso-2,3-BDO synthesis. We move beyond a simple recitation of facts to explore the causal logic behind metabolic engineering strategies, the practicalities of experimental execution, and the analytical validation required for robust strain development. This document is designed not as a rigid template, but as a foundational text grounded in field-proven insights and authoritative references.
Section 1: The Core Biochemical Pathway from Pyruvate
The microbial synthesis of 2,3-butanediol is a fermentative pathway designed to manage carbon overflow and regenerate NAD+ under oxygen-limiting conditions. The pathway begins with pyruvate, the central metabolite derived from glycolysis.[2] Three key enzymatic steps convert two molecules of pyruvate into one molecule of 2,3-BDO.
-
α-Acetolactate Synthase (ALS) : This enzyme, also known as acetohydroxy acid synthase (AHAS), catalyzes the condensation of two pyruvate molecules to form α-acetolactate, releasing a molecule of CO2.[3][4] This is often the rate-limiting step in the pathway.
-
α-Acetolactate Decarboxylase (ALDC) : α-acetolactate is an unstable intermediate. The ALDC enzyme catalyzes its non-oxidative decarboxylation to produce acetoin (3-hydroxy-2-butanone).[4] In the absence of robust ALDC activity, α-acetolactate can spontaneously decarboxylate oxidatively to diacetyl, an undesirable byproduct.
-
Butanediol Dehydrogenase (BDH) : This NADH-dependent oxidoreductase, also called acetoin reductase (AR), performs the final reduction of acetoin to 2,3-butanediol, regenerating one molecule of NAD+ in the process.[4] The stereospecificity of this enzyme is the critical determinant for producing the meso isomer. A meso-2,3-BDO dehydrogenase (often encoded by the budC gene) specifically reduces (R)-acetoin to produce meso-2,3-BDO.[5]
Section 3: Benchmarking of Engineered Strains
The success of metabolic engineering is measured by key performance indicators: titer (g/L), yield (g product/g substrate), and productivity (g/L/h). The following table summarizes the performance of several noteworthy engineered strains dedicated to meso-2,3-BDO production.
| Host Organism | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Escherichia coli | ΔldhA, Δpta, ΔadhE, ΔpoxB; Plasmid-based overexpression of budA, budB, budC from K. pneumoniae | ~12.5 (in 1% DO) | 0.43 | N/A | [6][7] |
| Bacillus subtilis | ΔbdhA, ΔacoA, Δpta, Δldh; Overexpression of alsSD (native) and budC from K. pneumoniae; Overexpression of udhA | 103.7 | 0.487 | ~1.44 | [8][9] |
| Saccharomyces cerevisiae | Δbdh1; Chromosomal integration and overexpression of budC from K. oxytoca | 171 | 0.49 | 1.8 | [10] |
| Saccharomyces cerevisiae | Δadh1-5, Δgpd1/2; Plasmid-based overexpression of alsS, alsD, bdh1, noxE | 72.9 | 0.41 | 1.43 | [6] |
Section 4: Essential Experimental Protocols
Scientific integrity rests on reproducible methodology. This section provides validated, step-by-step protocols for core experimental workflows in meso-2,3-BDO research.
Protocol 1: Colorimetric Assay for α-Acetolactate Synthase (ALS) Activity
This assay quantifies ALS activity by measuring the formation of acetoin after acidic decarboxylation of the enzymatic product, α-acetolactate. [11][12][13]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate buffer (pH 6.5) containing 100 mM Sodium Pyruvate, 0.5 mM MgCl₂, and 1 mM Thiamine Pyrophosphate (TPP).
-
Stop Solution: 50% (v/v) H₂SO₄.
-
Color Reagent A: 0.5% (w/v) Creatine in distilled water.
-
Color Reagent B: 5% (w/v) α-Naphthol in 2.5 M NaOH (prepare fresh).
-
-
Enzyme Preparation:
-
Prepare cell-free extract by sonicating or bead-beating cells resuspended in ice-cold Assay Buffer.
-
Centrifuge at >12,000 x g for 10 min at 4°C to pellet cell debris. Use the supernatant for the assay.
-
Determine total protein concentration of the supernatant (e.g., via Bradford assay).
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 480 µL of pre-warmed (e.g., 37°C) Assay Buffer.
-
Initiate the reaction by adding 20 µL of the cell-free extract. Mix gently.
-
Incubate at the desired temperature (e.g., 37°C or 55°C) for a defined period (e.g., 20-30 minutes). [14] * Stop the reaction by adding 20 µL of Stop Solution. This also initiates the decarboxylation of α-acetolactate to acetoin.
-
Incubate at 55-60°C for 15-30 minutes to ensure complete decarboxylation. [14]4. Color Development and Measurement:
-
Add 250 µL of Color Reagent A, followed by 250 µL of Color Reagent B. Vortex to mix.
-
Incubate at 37°C or room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 525 nm.
-
Prepare a standard curve using known concentrations of acetoin to quantify the amount produced. One unit of activity is typically defined as 1 µmol of acetoin formed per minute per mg of protein.
-
Protocol 2: Gene Deletion in E. coli using CRISPR/Cas9 and Lambda Red Recombineering
This protocol provides a high-level overview for scarless gene deletion, a powerful technique for metabolic engineering. [15][7][8]
-
Component Preparation:
-
pCasRed plasmid: A temperature-sensitive plasmid co-expressing Cas9 endonuclease and the Lambda Red proteins (Exo, Beta, Gam).
-
pCRISPR plasmid: A plasmid containing the specific guide RNA (gRNA) targeting the gene of interest.
-
Donor DNA: A linear double-stranded DNA fragment (often a synthetic oligonucleotide of ~80-100 bp) containing sequences homologous to the regions immediately upstream and downstream of the target gene's coding sequence. This provides the template for homologous recombination to repair the Cas9-induced double-strand break, resulting in the deletion of the gene.
-
-
Preparation of Electrocompetent Cells:
-
Transform the host E. coli strain with the pCasRed plasmid and select at the permissive temperature (e.g., 30°C).
-
Grow an overnight culture of the pCasRed-containing strain at 30°C.
-
Inoculate a fresh culture and grow to an OD₆₀₀ of ~0.4-0.6.
-
Induce expression of the Lambda Red machinery by shifting the culture to a 42°C water bath for 15 minutes.
-
Immediately chill the culture on ice and prepare electrocompetent cells by washing repeatedly with ice-cold sterile 10% glycerol.
-
-
Electroporation and Recombination:
-
Co-transform the induced, competent cells with the pCRISPR plasmid (~100 ng) and the linear donor DNA (~200 ng) via electroporation.
-
Recover the cells in SOC medium for 1-2 hours at 30°C.
-
-
Selection and Verification:
-
Plate the recovered cells on selective agar plates containing the appropriate antibiotic for the pCRISPR plasmid.
-
Incubate at 30°C. The combination of Cas9 cleavage (which kills non-recombined cells) and homologous recombination results in a high frequency of successful deletions.
-
Verify the deletion in resulting colonies by colony PCR using primers that flank the target gene locus. A successful deletion will result in a smaller PCR product compared to the wild-type. Confirm with Sanger sequencing.
-
Protocol 3: Analysis of Fermentation Products by HPLC-RID
This method allows for the simultaneous quantification of substrates (e.g., glucose), the target product (meso-2,3-BDO), and major byproducts (e.g., acetate, lactate, ethanol, glycerol). [16][17][18]
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge at >12,000 x g for 5 minutes to pellet cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Chromatography Conditions:
-
HPLC System: An isocratic HPLC system equipped with a Refractive Index (RI) detector.
-
Column: A column designed for organic acid and carbohydrate analysis, such as a Bio-Rad Aminex HPX-87H column (300 x 7.8 mm).
-
Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM H₂SO₄ (0.005 N). [4] * Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of mixed standards containing known concentrations of glucose, this compound, acetate, lactate, glycerol, and ethanol.
-
Run the standards under the same conditions as the samples to generate a calibration curve for each compound (Peak Area vs. Concentration).
-
Calculate the concentration of each analyte in the fermentation samples by interpolating their peak areas from the respective calibration curves.
-
References
-
Li, Z., et al. (2010). Microbial production of this compound by metabolically engineered Escherichia coli under low oxygen condition. Applied Microbiology and Biotechnology, 87(6), 2001-2009. [Link]
-
Fu, J., et al. (2016). Metabolic engineering of Bacillus subtilis for chiral pure this compound production. Biotechnology for Biofuels, 9, 80. [Link]
-
Ui, M., et al. (2004). Metabolic engineering of acetoin and this compound biosynthesis in E. coli. Journal of Biotechnology, 110(3), 269-281. [Link]
-
Liu, P. (n.d.). Manipulation of cloned DNA with the bacteriophage lambda Red system – conditional knock-out vectors. Wellcome Trust Sanger Institute. [Link]
-
Thomason, L. C., et al. (2023). E. coli recombineering protocol for gene deletions (SW102 prophage protocol). protocols.io. [Link]
-
Gardner, J. M., & Jaspersen, S. L. (2014). Manipulating the Yeast Genome: Deletion, Mutation, and Tagging by PCR. Methods in Molecular Biology, 1205, 45-78. [Link]
-
Prawitwong, P., et al. (2022). Enantiopure this compound production by metabolically engineered Saccharomyces cerevisiae expressing 2,3-butanediol dehydrogenase from Klebsiella oxytoca. Journal of Biotechnology, 355, 36-43. [Link]
-
Anonymous. (2024). Appendix 3: Creating Gene Knockouts in Yeast. Biology LibreTexts. [Link]
-
Hutchins, J., & Key, A. (2008). Gene Knockout/Gene Therapy in Yeast Using Homologous Recombination. Proceedings of the Association for Biology Laboratory Education, 29. [Link]
-
Yuan, J., et al. (2017). High alcohol-producing Klebsiella pneumoniae causes fatty liver disease through 2,3-butanediol fermentation pathway in vivo. Gut Microbes, 8(5), 447-457. [Link]
-
CD Biosynsis. (n.d.). E. coli Gene Knockout. [Link]
-
Gerwick, B. C., et al. (1993). An in vivo Acetolactate Synthase Assay. Weed Technology, 7(4), 939-944. [Link]
-
El-Sayed, I., et al. (2019). Acetolactate Synthase Microplate Assay Kit User Manual. Abbexa. [Link]
-
Yang, S., et al. (2014). High-Efficiency Scarless Genetic Modification in Escherichia coli by Using Lambda Red Recombination and I-SceI Cleavage. Applied and Environmental Microbiology, 80(12), 3826-3834. [Link]
-
Drew, D., & Kim, H. (2012). Preparation of Saccharomyces cerevisiae Expression Plasmids. Methods in Molecular Biology, 866, 11-20. [Link]
-
Fleming, M. S., & Gitler, A. D. (2011). High-throughput Yeast Plasmid Overexpression Screen. Journal of Visualized Experiments, (53), 2836. [Link]
-
Fu, X. (2015). Integrated Fermentative Production and Downstream Processing of 2,3-Butanediol from Sucrose by Non-pathogenic Strains of Bacillus subtilis. Cranfield University. [Link]
-
Nevoigt, E. (2018). Practical Approaches for the Yeast Saccharomyces cerevisiae Genome Modification. Journal of Fungi, 4(3), 96. [Link]
-
Wang, Q., et al. (2020). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 6(4), 114. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). alpha-ACETOLACTATE DECARBOXYLASE FROM BACILLUS BREVIS EXPRESSED IN BACILLUS SUBTILIS. [Link]
-
Dulieu, C., & Poncelet, D. (1999). Spectrophotometric assay of α-acetolactate decarboxylase. Enzyme and Microbial Technology, 25(6), 537-542. [Link]
-
S4Science. (n.d.). HPLC Analysis for the Monitoring of Fermentation Broth During Ethanol Production as a Biofuel. [Link]
-
Gardner, J. M., & Jaspersen, S. L. (2014). Manipulating the yeast genome: deletion, mutation, and tagging by PCR. Methods in Molecular Biology, 1205, 45-78. [Link]
-
Li, L., et al. (2023). Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad037. [Link]
-
Fleming, M. S., & Gitler, A. D. (2022). High-Throughput Yeast Plasmid Overexpression Screen l Protocol Preview. JoVE. [Link]
-
Waters Corporation. (2005). Fast HPLC Analysis for Fermentation Ethanol Processes. [Link]
-
JECFA. (2001). alpha-Acetolactate decarboxylase from Bacillus brevis expressed in Bacillus subtilis. [Link]
-
Sopko, R., et al. (2006). A microarray-based protocol for monitoring the growth of yeast overexpression strains. Nature Protocols, 1(3), 1272-1285. [Link]
-
Zhang, X., et al. (2021). Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus. International Journal of Molecular Sciences, 22(9), 4930. [Link]
-
Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K005S). [Link]
-
da Silva, A. S., et al. (2022). Production of the Food Enzyme Acetolactate Decarboxylase (ALDC) from Bacillus subtilis ICA 56 Using Agro-Industrial Residues as Feedstock. Fermentation, 8(12), 670. [Link]
-
Thompson, J. S., et al. (1990). HPLC method for the analysis of organic acids, sugars, and alcohol in extracts of fermenting cocoa beans. Chromatographia, 29(11-12), 557-561. [Link]
-
Fure, J. R., et al. (2014). Structure and Mechanism of Acetolactate Decarboxylase. ACS Chemical Biology, 9(10), 2346-2355. [Link]
-
Kim, S., et al. (2015). Efficient production of 2,3-butanediol in Saccharomyces cerevisiae by eliminating ethanol and glycerol production and redox rebalancing. Metabolic Engineering, 31, 99-107. [Link]
-
Agilent Technologies. (2011). Analysis of Bioethanol Fermentation Products Using an Agilent Hi-Plex H Column. [Link]
-
Ishii, J., et al. (2014). Three gene expression vector sets for concurrently expressing multiple genes in Saccharomyces cerevisiae. FEMS Yeast Research, 14(3), 405-415. [Link]
-
Wang, Z., et al. (2017). Rational design of this compound dehydrogenase by molecular dynamics simulation and experimental evaluations. FEBS Letters, 591(14), 2119-2128. [Link]
-
Li, S., et al. (2018). Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from this compound Using Whole-Cell Biocatalysis. Molecules, 23(3), 701. [Link]
-
International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]
-
ResearchGate. (2016). (PDF) Metabolic engineering of Bacillus subtilis for chiral pure this compound production. [Link]
-
International Organisation of Vine and Wine. (2021). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]
-
Ji, X. J., et al. (2011). Recent advances on production of 2, 3-butanediol using engineered microbes. Critical Reviews in Biotechnology, 31(3), 221-233. [Link]
-
Lee, S., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. Scientific Reports, 9(1), 5780. [Link]
-
Agilent Technologies. (2011). Diols Enantiomer separation of underivatized diols. [Link]
-
Bertsch, J., & Müller, V. (2022). Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. Applied and Environmental Microbiology, 88(6), e02324-21. [Link]
-
ResearchGate. (2014). How can I quantify 2,3-butanediol and 1,3-propanediol from fermentation broth with a GC-FID?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 5. Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial production of this compound by metabolically engineered Escherichia coli under low oxygen condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 11. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biogot.com [biogot.com]
- 14. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. s4science.at [s4science.at]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of meso-2,3-Butanediol via Reduction of Acetoin
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of meso-2,3-butanediol, a valuable chiral building block, through the chemical reduction of its precursor, acetoin (3-hydroxy-2-butanone). We delve into the mechanistic underpinnings of the synthesis, focusing on the widely utilized sodium borohydride reduction. A detailed, step-by-step protocol is presented, covering reaction setup, execution, workup, and purification. This guide is designed for researchers in synthetic chemistry and drug development, offering field-proven insights into experimental choices and safety considerations to ensure a reproducible and efficient synthesis.
Scientific Foundation & Strategic Overview
This compound is one of three stereoisomers of 2,3-butanediol and serves as a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals.[1][2] Its direct synthesis from the prochiral ketone acetoin is a classic example of carbonyl reduction. While biological and fermentative routes often exhibit high stereoselectivity, chemical synthesis in a standard laboratory setting typically relies on hydride-reducing agents.[3][4][5]
The primary challenge in this synthesis is controlling the stereochemical outcome. Acetoin is a chiral molecule, and its reduction introduces a second stereocenter. The reduction of a racemic mixture of (R)- and (S)-acetoin inevitably produces a mixture of all three stereoisomers: (2R,3R)-butanediol, (2S,3S)-butanediol, and the desired this compound.
This protocol focuses on a robust and accessible method using sodium borohydride (NaBH₄), a mild and selective reducing agent, followed by purification strategies to isolate the meso isomer.
The Mechanism of Borohydride Reduction
The conversion of the ketone functionality in acetoin to a secondary alcohol proceeds via nucleophilic addition.[6][7] The reaction can be dissected into two primary stages:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetoin. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetracoordinate borate-alkoxide intermediate.[6][7]
-
Protonation: Following the initial reduction, a protic source (either the alcohol solvent or an acid introduced during the workup) protonates the alkoxide oxygen, yielding the final diol product and liberating the boron species.[6][8]
Caption: Mechanism of Acetoin Reduction.
Experimental Protocol: Synthesis and Purification
This protocol details the reduction of acetoin using sodium borohydride in an ethanol solvent system.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Acetoin (mixture of isomers) | 250 mL Round-bottom flask |
| Sodium borohydride (NaBH₄) | 100 mL Dropping funnel |
| 95% Ethanol | Magnetic stirrer and stir bar |
| 3 M Hydrochloric acid (HCl) | Ice-water bath |
| Diethyl ether (or Ethyl Acetate) | Condenser |
| Anhydrous sodium sulfate (Na₂SO₄) | Separatory funnel (500 mL) |
| Deionized water | Rotary evaporator |
| Brine (saturated NaCl solution) | Fractional distillation apparatus |
Safety Advisory:
-
Sodium Borohydride: Reacts with acid to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly in a fume hood.
-
Solvents: Ethanol and diethyl ether are highly flammable. Perform the reaction away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Step-by-Step Synthesis Procedure
The following workflow outlines the complete process from reaction to initial purification.
Caption: Experimental Workflow Diagram.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium borohydride (see table below for quantities) in 80 mL of 95% ethanol. Fit the flask with a dropping funnel. Place the entire setup in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Substrate Addition: Dissolve acetoin in 40 mL of 95% ethanol and add this solution to the dropping funnel.
-
Reduction Reaction: Add the acetoin solution dropwise to the stirred borohydride solution over approximately 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C by controlling the addition rate.[8]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Workup - Quenching: Perform this step in a well-ventilated fume hood. Re-cool the flask in an ice bath. Slowly and carefully add 3 M HCl dropwise to the reaction mixture to neutralize it and quench the excess sodium borohydride. Vigorous bubbling (hydrogen gas evolution) will occur. Continue adding acid until the bubbling ceases and the solution is slightly acidic (test with pH paper).[8]
-
Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator. This is a crucial step as the high water solubility of ethanol would otherwise hinder the subsequent extraction.[8]
-
Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 50 mL of deionized water and extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Isolation of Crude Product: Remove the diethyl ether using a rotary evaporator to yield the crude product, which will be a viscous, colorless oil consisting of a mixture of 2,3-butanediol stereoisomers.
Quantitative Data
| Parameter | Value | Moles | Molar Ratio | Notes |
| Acetoin (MW: 88.11 g/mol ) | 8.81 g | 0.10 mol | 1.0 | Starting material |
| Sodium Borohydride (MW: 37.83 g/mol ) | 1.90 g | 0.05 mol | 0.5 | Provides 0.20 mol of H⁻ (4 eq.) |
| 95% Ethanol | 120 mL | - | - | Solvent |
| 3 M HCl | ~20 mL | - | - | For quenching; add until acidic |
| Expected Yield (Crude) | 7.5 - 8.5 g | - | - | Typical crude yield: 85-95% |
Purification of this compound
Separating this compound from its racemic (dl) isomers is challenging due to their very similar physical properties.
-
Fractional Distillation: This is the most direct method. The boiling point of this compound (~182 °C) is slightly lower than that of the racemic mixture (~184 °C). Careful fractional distillation under atmospheric or slightly reduced pressure can enrich the meso form in the earlier fractions. However, achieving high purity (>95%) with this method alone is difficult.
-
Advanced Method (Diacetate Crystallization): For higher purity, a chemical separation can be employed. The mixture of diols can be esterified with acetic anhydride to form the corresponding diacetates.[9][10] The racemic 2,3-butanediol diacetate has lower solubility and can be crystallized out at low temperatures (e.g., 4 °C).[9][10] The remaining liquid, enriched in the meso-diacetate, is then separated and hydrolyzed (transesterified) back to this compound.[9][10]
Concluding Remarks for the Practicing Scientist
The reduction of acetoin with sodium borohydride is a reliable and scalable method for producing a mixture of 2,3-butanediol stereoisomers. The key to obtaining the target meso compound lies in the post-synthesis purification. For applications where high stereoisomeric purity is critical, researchers should anticipate the need for meticulous fractional distillation or consider the more involved diacetate crystallization route. While biocatalytic methods often provide superior stereoselectivity, this chemical protocol offers a rapid and accessible alternative for generating material for further research and development.[1][5]
References
-
Duan, C., et al. (2013). Vapor-phase hydrogenation of acetoin and diacetyl into 2,3-butanediol over supported metal catalysts. Catalysis Today. Available at: [Link]
-
Zhang, L., et al. (2018). Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from this compound Using Whole-Cell Biocatalysis. Molecules. Available at: [Link]
-
Ehsani, M., et al. (2009). Engineering of 2,3-Butanediol Dehydrogenase To Reduce Acetoin Formation by Glycerol-Overproducing, Low-Alcohol Saccharomyces cerevisiae. Applied and Environmental Microbiology. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Organic Chemistry I. Available at: [Link]
-
Giovannini, P. P., et al. (1996). New acetoin reductases from Bacillus stearothermophilus: Meso- and 2R,3R-butanediol as fermentation products. Tetrahedron: Asymmetry. Available at: [Link]
-
Boutron, P., & Margail, I. (1999). Separation of racemic from this compound. Cryobiology. Available at: [Link]
-
Petrova, P., & Petrov, K. (2021). Current Advances in Microbial Production of Acetoin and 2,3-Butanediol by Bacillus spp. Fermentation. Available at: [Link]
-
Nielsen, D. R., et al. (2010). Engineering Acetoin and this compound Biosynthesis in E.coli. DSpace@MIT. Available at: [Link]
-
Nik-Azin, N. S., et al. (2014). Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts. Research in Pharmaceutical Sciences. Available at: [Link]
-
Semantic Scholar. (n.d.). Separation of racemic from this compound. Available at: [Link]
-
Ng, C. Y., et al. (2012). Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering. Microbial Cell Factories. Available at: [Link]
-
Gawal, P., et al. (2023). Enhanced 2,3-Butanediol Purification Using a Hybrid Extraction Process. Research Square. Available at: [Link]
-
Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
-
Total Organic Chemistry. (2020). Mechanisms Visualized: Borohydride Reduction | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Li, S., et al. (2023). Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase. Microbial Cell Factories. Available at: [Link]
-
Wu, C., et al. (2020). An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. Green Chemistry. Available at: [Link]
-
Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Available at: [Link]
-
World Intellectual Property Organization. (2022). PREPARATION METHOD FOR this compound. WIPO. Available at: [Link]
-
Resasco, J., et al. (2016). Dehydrogenation of 2,3-Butanediol to Acetoin Using Copper Catalysts. ACS Catalysis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of 2,3-Butanediol Dehydrogenase To Reduce Acetoin Formation by Glycerol-Overproducing, Low-Alcohol Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. Separation of racemic from this compound | Semantic Scholar [semanticscholar.org]
- 10. Separation of racemic from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for High-Titer Production of meso-2,3-Butanediol via Microbial Fermentation
An Application Note for Researchers and Drug Development Professionals
Abstract
Meso-2,3-butanediol (meso-2,3-BDO) is a high-value platform chemical with extensive applications in the chemical, pharmaceutical, and food industries. Its production through microbial fermentation offers a sustainable and environmentally benign alternative to petrochemical-based synthesis. This guide provides a comprehensive, field-proven protocol for the high-titer production of meso-2,3-BDO, with a focus on fermentation using Bacillus subtilis. We delve into the causal biochemistry, optimized fermentation parameters, a detailed step-by-step protocol from inoculum to bioreactor scale-up, and downstream purification strategies. This document is designed to equip researchers and bioprocess engineers with the necessary knowledge to establish a robust and efficient meso-2,3-BDO production workflow.
Introduction: The Scientific & Commercial Case for this compound
2,3-Butanediol (2,3-BDO) is a versatile chemical building block used as a precursor for manufacturing solvents like methyl ethyl ketone (MEK), the antifreeze agent 1,3-butadiene, and various polymers.[1][2] It exists in three stereoisomeric forms: dextro-((2R,3R)-), levo-((2S,3S)-), and meso-((2R,3S)-). The meso- form is particularly valuable for specific chemical syntheses. The biological route, leveraging microbial fermentation, is gaining significant traction as it utilizes renewable feedstocks, such as sugars and biomass, reducing reliance on fossil fuels.[3]
Among various microbial candidates, strains of Bacillus subtilis have emerged as highly promising for industrial applications. They are classified as Generally Recognized As Safe (GRAS), exhibit robust growth, and can be optimized to produce high concentrations of 2,3-BDO with a significant proportion of the meso-isomer.[4] The physiological role of 2,3-BDO production in bacteria is thought to be a mechanism to prevent intracellular acidification and to regulate the NADH/NAD+ ratio, which is critical for maintaining redox balance during fermentation.[2][5]
The Biochemical Foundation: Metabolic Pathway of 2,3-BDO Synthesis
The biosynthesis of 2,3-BDO from glucose is a branch of the mixed-acid fermentation pathway.[2] The process initiates from pyruvate, a central metabolite derived from glycolysis. The conversion involves a three-step enzymatic cascade.
-
Pyruvate to α-Acetolactate: Two molecules of pyruvate are condensed by the enzyme α-acetolactate synthase (ALS) to form α-acetolactate. This is a key branching point from other fermentation pathways.[5]
-
α-Acetolactate to Acetoin: The intermediate α-acetolactate is then decarboxylated by α-acetolactate decarboxylase (ALDC) to produce acetoin.[2]
-
Acetoin to 2,3-Butanediol: Finally, acetoin is reduced to 2,3-BDO by butanediol dehydrogenase (BDH) , also known as acetoin reductase (AR). This step consumes NADH. The stereospecificity of the BDH enzyme is the primary determinant of the isomeric ratio of the final 2,3-BDO product.[5]
In many Bacillus and Klebsiella species, these enzymes are encoded by the budA (ALDC) and budC (BDH) genes.[5] Precise control over the expression of these genes and the availability of the NADH cofactor are critical for maximizing the yield and titer of 2,3-BDO.
Caption: Core metabolic pathway for this compound synthesis from glucose.
Fermentation Protocol: A Step-by-Step Guide
This protocol is optimized for Bacillus subtilis (e.g., strain CS13) and is designed for implementation in a controlled laboratory bioreactor.
Media Composition & Preparation
The choice of media components is critical for directing metabolic flux towards 2,3-BDO production. A high carbon-to-nitrogen ratio generally favors diol formation.
Inoculum Medium (Seed Culture):
-
Nutrient Broth or LB Broth is sufficient for initial biomass propagation.
Production Medium (Optimized for B. subtilis CS13): [6]
-
Carbon Source: Sucrose (281.1 g/L) - A cost-effective and readily metabolizable sugar.
-
Nitrogen Source: Ammonium Citrate (21.9 g/L) - Provides both nitrogen and citrate, which can influence redox balance.
-
Magnesium: MgSO₄·7H₂O (3.6 g/L) - Essential cofactor for many metabolic enzymes.
-
Base: Prepare in deionized water, adjust pH to 7.0 before autoclaving.
Rationale: This composition was determined using response surface methodology to maximize 2,3-BDO titer.[6] Alternative low-cost nitrogen sources like corn steep liquor or soybean meal have also been successfully used for other Bacillus species.[2][7]
Experimental Workflow
Caption: Overall experimental workflow from strain preparation to final product analysis.
Step-by-Step Protocol
Step 1: Inoculum Preparation
-
Aseptically transfer a single colony of B. subtilis from a fresh agar plate into a 250 mL flask containing 50 mL of sterile LB or Nutrient Broth.
-
Incubate at 37°C in a shaking incubator at 200 rpm for 12-16 hours, until the culture reaches the mid-to-late exponential growth phase (OD₆₀₀ ≈ 2.0-4.0).
-
This seed culture will be used to inoculate the main bioreactor.
Step 2: Bioreactor Setup and Fermentation
-
Prepare and sterilize the production medium in a suitable bioreactor (e.g., 5 L).
-
After cooling, aseptically inoculate the bioreactor with the seed culture to a starting volume of 5-10% (v/v).
-
Set and maintain the following fermentation parameters:
Causality of Aeration: Oxygen supply is one of the most critical parameters. A low dissolved oxygen (DO) level is essential to favor the NADH-consuming reduction of acetoin to 2,3-BDO.[2] High DO levels can promote biomass formation and the accumulation of the precursor acetoin, or divert metabolic flux towards other byproducts like acetate.[2][8] The combination of 500 rpm agitation and 2.0 vvm aeration has been shown to create the optimal microaerobic conditions for high meso-2,3-BDO production in B. subtilis CS13.[6]
Step 3: Fed-Batch Strategy (Optional, for higher titers)
-
For fed-batch fermentation, begin with a lower initial sucrose concentration (e.g., 150 g/L).
-
Monitor the sucrose concentration periodically using HPLC.
-
When the sucrose concentration drops to approximately 20-30 g/L, begin feeding a highly concentrated sterile sucrose solution (e.g., 700 g/L) to maintain the sugar level within an optimal range and avoid substrate inhibition.
-
Continue the fed-batch process until 2,3-BDO production ceases. Fed-batch strategies have successfully yielded titers exceeding 130 g/L.[4][6]
Downstream Processing & Purification
The recovery of 2,3-BDO from the aqueous fermentation broth is challenging due to its high boiling point and hydrophilicity.[9] Salting-out extraction is an effective method.
Protocol: Salting-Out with Potassium Carbonate [10]
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells. Collect the supernatant.
-
Pre-cleaning (Optional): If the broth is dark (e.g., from molasses), it can be treated with activated charcoal to reduce color.[3]
-
Salting Out: Add anhydrous potassium carbonate (K₂CO₃) to the supernatant to a final concentration of 50-60% (w/w). Stir until the salt is fully dissolved.
-
Phase Separation: The mixture will separate into two phases: a top, 2,3-BDO-rich organic phase and a bottom, salt-rich aqueous phase.
-
Recovery: Carefully separate the top phase. This method can achieve recovery rates of 94-96% with a final 2,3-BDO concentration of up to 97% in the separated phase.[10]
-
Final Purification: The recovered diol can be further purified by distillation if required.
Other promising downstream methods include solvent extraction with 1-butanol/NaCl systems and aqueous two-phase extraction.[3][9]
Performance Benchmarks
The following table summarizes representative performance data for 2,3-BDO production using various Bacillus species, highlighting the potential of optimized fermentation processes.
| Microorganism | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Meso-isomer Purity | Reference |
| Bacillus subtilis CS13 | Fed-Batch | Sucrose | 132.4 | 0.45 | 2.45 | ~92.1% | [4][6] |
| Bacillus licheniformis 24 | Fed-Batch | Glucose | 138.8 | 0.48 | 1.16 | Not Specified | [11] |
| B. amyloliquefaciens B10-127 | Batch | Glucose | 62.7 | Not Specified | 1.49 | Not Specified | [7] |
| Bacillus subtilis GD5 | Fed-Batch | Sucrose | 42.3 | 0.52 | 0.33 | ~100% (R,R)-2,3-BDO | [2] |
Conclusion
The protocol outlined in this application note provides a robust and validated framework for the high-titer production of this compound using Bacillus subtilis. By understanding the underlying metabolic pathways and carefully controlling critical process parameters—particularly aeration and pH—researchers can achieve industrially relevant concentrations of this valuable platform chemical. The integration of an efficient fed-batch strategy and a proven downstream purification method like salting-out completes the workflow, enabling the transition from laboratory-scale experiments to pilot-scale production.
References
-
The metabolic pathways for 2,3-butanediol synthesis in bacteria. ResearchGate. Available at: [Link]
-
Integrated Fermentative Production and Downstream Processing of 2,3-Butanediol from Sucrose by Non-pathogenic Strains of Bacillus subtilis. CentAUR. Available at: [Link]
-
Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13. Biotechnology for Biofuels. Available at: [Link]
-
Microbial production and downstream processing of 2,3-butanediol. Journal of Biotechnology. Available at: [Link]
-
Microbial production of this compound by metabolically engineered Escherichia coli under low oxygen condition. Applied Microbiology and Biotechnology. Available at: [Link]
-
Metabolic pathways for 2,3-butanediol biosynthesis and pyruvate metabolism in S. cerevisiae. ResearchGate. Available at: [Link]
-
Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13. Biotechnology for Biofuels. Available at: [Link]
-
Metabolic pathway of 2 3-butanediol fermentation in bacteria. ResearchGate. Available at: [Link]
-
Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol. Applied Microbiology and Biotechnology. Available at: [Link]
-
2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. Applied and Environmental Microbiology. Available at: [Link]
-
Production of 2-butanol through this compound consumption in lactic acid bacteria. FEMS Microbiology Letters. Available at: [Link]
-
Integrated Fermentative Production and Downstream Processing of 2,3-Butanediol from Sugarcane Bagasse-Derived Xylose by Mutant Strain of Enterobacter ludwigii. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Downstream Purification of 2,3-Butanediol from Fermentation Broth using a 1-butanol / Nacl System. ResearchGate. Available at: [Link]
-
Metabolic pathway involved in the biosynthesis of 2,3-BDO. ResearchGate. Available at: [Link]
-
Microbial production of this compound by metabolically engineered Escherichia coli under low oxygen condition. ResearchGate. Available at: [Link]
-
Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation. Available at: [Link]
-
Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from this compound Using Whole-Cell Biocatalysis. Molecules. Available at: [Link]
-
Highly Efficient 2,3-Butanediol Production by Bacillus licheniformis via Complex Optimization of Nutritional and Technological Parameters. Microorganisms. Available at: [Link]
-
Optimization and scale-up of 2,3-butanediol production by Bacillus amyloliquefaciens B10-127. World Journal of Microbiology and Biotechnology. Available at: [Link]
-
Butanediol fermentation. Wikipedia. Available at: [Link]
-
Production of 2-butanol through this compound consumption in lactic acid bacteria. FEMS Microbiology Letters. Available at: [Link]
Sources
- 1. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and scale-up of 2,3-butanediol production by Bacillus amyloliquefaciens B10-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial production of this compound by metabolically engineered Escherichia coli under low oxygen condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.box [sci-hub.box]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Meso-2,3-Butanediol as a Versatile Chiral Building Block
Introduction: Unlocking Chirality from an Achiral Precursor
In the landscape of asymmetric synthesis, the pursuit of efficient, economical, and stereochemically pure building blocks is paramount for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] While many strategies rely on resolving racemic mixtures or utilizing the existing chiral pool from nature, an elegant and powerful alternative is the desymmetrization of achiral meso compounds .
Meso-2,3-butanediol stands out as a premier starting material for this approach.[2][3] Despite possessing two chiral centers, its internal plane of symmetry renders it achiral and optically inactive.[2][3] This unique stereochemistry presents a strategic advantage: its two hydroxyl groups are enantiotopic. A stereoselective transformation can differentiate between these two groups, breaking the symmetry and generating a single enantiomer of a chiral product.
The primary advantages of using this compound are:
-
Economic Viability: It is an inexpensive bulk chemical that can be produced on a large scale.
-
Sustainability: It is readily accessible through the fermentation of renewable feedstocks by various microorganisms, aligning with the principles of green chemistry.[2][3][4]
-
High Atom Economy: Desymmetrization reactions are inherently efficient, converting an entire population of achiral molecules into a chiral product without wasting a second enantiomer.
This guide provides detailed protocols and technical insights into the key methodologies for transforming this compound into valuable, enantiomerically enriched synthons, focusing on both enzymatic and organocatalytic desymmetrization strategies.
Core Strategy: The Desymmetrization Workflow
The fundamental principle involves the selective functionalization of one of the two enantiotopic hydroxyl groups of this compound. This can be achieved by either an enzyme or a chiral catalyst that creates a diastereomeric transition state, favoring the reaction at one specific hydroxyl group over the other. This process converts the prochiral center into a defined stereocenter.
Sources
Application Notes and Protocols: Meso-2,3-Butanediol in Polymer Chemistry
Introduction: A Bio-Derived Building Block for Advanced Polymers
In the global shift towards sustainable chemical manufacturing, meso-2,3-butanediol (meso-BDO) is emerging as a pivotal bio-based platform chemical.[1] This vicinal diol, readily produced via fermentation from renewable feedstocks, possesses a unique molecular architecture that sets it apart from its petrochemical counterparts.[1][2] Structurally, this compound is an achiral diastereomer, distinguished by an internal plane of symmetry despite having two chiral centers.[2] This specific stereochemistry is not merely a structural curiosity; it is the key determinant of its functionality in polymer science, profoundly influencing the morphology, crystallinity, and thermomechanical properties of the resulting polymers.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of high-performance polyurethanes and polyesters. We will move beyond simple procedural descriptions to explain the causal relationships between the monomer's structure and the final polymer's properties. The protocols herein are designed to be self-validating, providing researchers and material scientists with the foundational knowledge to innovate in the field of sustainable polymers.
Section 1: High-Performance Polyurethanes via Stereochemical Control
The incorporation of this compound as a chain extender in polyurethane (PU) synthesis is one of its most compelling applications. Chain extenders are low-molecular-weight diols that react with diisocyanates to form the "hard segments" of the polymer, which are crucial for developing the material's mechanical strength and thermal stability.[3]
The "Meso" Advantage: A Mechanistic Insight
The choice of chain extender stereoisomer has a dramatic effect on the final properties of thermoplastic polyurethanes (TPUs).[4] The unique spatial orientation of the methyl side chains in this compound is exceptionally favorable for creating highly ordered polymer structures. This specific arrangement allows for strong intermolecular hydrogen bonding between the urethane linkages, promoting the formation of well-defined, crystalline hard segment domains.[4][5] This high degree of organization leads to TPUs with superior mechanical strength and thermomechanical performance.
In contrast, the chiral isomers, (+)- and (-)-2,3-BDO, feature a less favorable orientation of their methyl groups, which sterically hinders efficient hydrogen bonding and precludes crystallinity.[4] This results in more amorphous polymers with lower structural integrity and mechanical properties. Therefore, the selection of the meso isomer is a deliberate choice to engineer high-performance, semi-crystalline materials.
Caption: Influence of BDO stereochemistry on polyurethane hard segment formation.
Application Note 1.1: Synthesis of High-Performance, Bio-Based Thermoplastic Polyurethanes (TPUs)
This protocol details the synthesis of a partially bio-based TPU using a one-shot polymerization method, where all reactants are mixed simultaneously.[6]
Protocol 1: One-Shot TPU Synthesis
-
Materials:
-
Bio-based macrodiol (e.g., fatty acid dimer diol)
-
Diisocyanate (e.g., 4,4′-methylene bis(phenyl isocyanate) - MDI)
-
Chain Extender: High-purity this compound
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is preferred)
-
-
Equipment:
-
Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and temperature controller
-
Vacuum oven
-
Hot press for sample preparation
-
-
Methodology:
-
Preparation: Dry the macrodiol and this compound under vacuum at 80°C for at least 4 hours to remove residual water. Ensure all glassware is oven-dried.
-
Reaction Setup: Charge the dried macrodiol and this compound into the reactor under a nitrogen atmosphere. Heat the mixture to 70-80°C with stirring to ensure homogeneity.
-
Initiation: Add the stoichiometric amount of MDI to the reactor in one portion. The NCO/OH ratio should be carefully controlled (typically 1.01-1.05).
-
Catalysis: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the mixture to initiate the polymerization.
-
Polymerization: The reaction is exothermic. Maintain the temperature at 80-90°C. The viscosity of the mixture will increase significantly. Continue stirring for 1-3 hours until the mixture is too viscous to stir effectively.
-
Curing: Pour the viscous polymer onto a release-coated tray and post-cure in a vacuum oven at 100-110°C for 12-24 hours to complete the reaction.
-
Processing: The resulting polymer can be granulated and processed using standard thermoplastic techniques like injection molding or compression molding.
-
-
Process Validation & Characterization:
-
FTIR Spectroscopy: Monitor the disappearance of the NCO peak (~2270 cm⁻¹) to confirm reaction completion.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions, including the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of the hard segments.
-
Dynamic Mechanical Analysis (DMA): Evaluate the thermomechanical properties, such as storage modulus and tan delta.
-
Caption: Workflow for one-shot synthesis of thermoplastic polyurethanes.
Section 2: Modifying Polyesters for Advanced Applications
This compound is also a valuable comonomer in polyester synthesis, where it is used to tailor properties such as thermal resistance and crystallinity.[2][7] It serves as a sustainable alternative to petroleum-derived diols like 1,4-butanediol or ethylene glycol.
The Reactivity Challenge and Property Modification
A key consideration when working with this compound is the lower reactivity of its secondary hydroxyl groups compared to the primary hydroxyls of diols like ethylene glycol or 1,4-butanediol.[7][8] This reduced reactivity can make it challenging to achieve high molecular weights, especially in homopolymers.[8][9] Consequently, meso-BDO is most effectively used as a comonomer.
Its incorporation has a profound impact on polymer morphology. The two methyl side groups on the polymer backbone disrupt chain packing and inhibit crystallization.[9] This leads to the formation of amorphous or semi-crystalline materials with several desirable characteristics:
-
Increased Glass Transition Temperature (Tg): The rigid, branched structure restricts chain mobility, raising the Tg of the copolyester.[7]
-
Reduced Crystallinity: The disruption of chain regularity leads to a significant decrease in the degree of crystallinity and melting point (Tm).[10]
-
Trade-offs: While increasing Tg is often desirable for applications requiring higher heat resistance, the disruption in packing can lead to increased water and oxygen permeability, a trade-off that must be considered for applications like packaging.[7]
Application Note 2.1: Synthesis of Amorphous Copolyesters with High Glass Transition Temperature
This protocol describes the synthesis of a terephthalate-based copolyester using this compound and ethylene glycol via a two-stage melt polycondensation process.
Protocol 2: Two-Stage Melt Polycondensation for Copolyesters
-
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (meso-BDO)
-
Esterification Catalyst (e.g., Zinc Acetate)
-
Polycondensation Catalyst (e.g., Antimony Trioxide)
-
-
Equipment:
-
High-temperature, high-vacuum polymerization reactor with a mechanical stirrer, nitrogen inlet, and a distillation column for methanol removal.
-
-
Methodology:
-
Stage 1: Transesterification:
-
Charge DMT, EG, and meso-BDO into the reactor. The molar ratio of total diols to DMT should be in excess (e.g., 2.2:1) to drive the reaction. The EG:meso-BDO ratio can be varied to control the final properties.
-
Add the transesterification catalyst (e.g., 200-300 ppm).
-
Heat the reactor under a nitrogen blanket from 150°C to 220°C over 2-3 hours. Methanol will be generated and should be collected via the distillation column. The reaction is complete when ~95% of the theoretical methanol has been collected.
-
-
Stage 2: Polycondensation:
-
Add the polycondensation catalyst (e.g., 300-400 ppm).
-
Gradually increase the temperature to 270-280°C while slowly reducing the pressure to below 1 mbar over 1-2 hours.
-
Maintain these conditions for 2-4 hours. Excess diol is removed under vacuum, and the viscosity of the melt will increase, indicating a rise in molecular weight. The process is typically monitored by the torque on the mechanical stirrer.
-
-
Extrusion: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath for quenching and subsequently pelletized.
-
-
Data Summary: The incorporation of meso-BDO significantly alters the polymer's properties.
| Diol Ratio (% meso-BDO) | Mn (kDa) | Tg (°C) | Key Observation |
| 28% | 31.5 | 88 | Significant increase in Tg compared to standard PET.[7] |
| 78% | 18.1 | 104 | Further Tg increase, but a notable drop in molecular weight due to lower reactivity.[7] |
| 100% (Homopolymer) | 9.8 | 104 | Challenge in achieving high Mn is evident.[7] |
graph TD { A[Stage 1: Transesterification] --> B[Stage 2: Polycondensation]; B --> C[Extrusion & Pelletization]; C --> D[Characterization];subgraph "Stage 1" A1[Charge DMT, EG, meso-BDO, Cat. 1]; A2[Heat 150 -> 220°C]; A3[Remove Methanol]; end subgraph "Stage 2" B1[Add Cat. 2]; B2[Heat 270-280°C]; B3[Apply High Vacuum]; B4[Monitor Viscosity]; end subgraph "Characterization" D1[GPC for Mn]; D2[DSC for Tg]; D3[NMR for Composition]; end A1 --> A2 --> A3 --> A; B1 --> B2 --> B3 --> B4 --> B;
}
Caption: Workflow for two-stage melt polycondensation of copolyesters.
Conclusion and Future Outlook
This compound is a uniquely functional, bio-based monomer that offers polymer chemists precise control over macromolecular architecture. In polyurethanes, its distinct stereochemistry is a powerful tool for engineering semi-crystalline materials with excellent mechanical properties. In polyesters, it serves as an effective modifier to create amorphous polymers with elevated glass transition temperatures. While challenges related to its secondary hydroxyl reactivity exist, ongoing research into optimized catalytic systems and polymerization conditions continues to expand its utility.[8] As the demand for sustainable, high-performance materials grows, this compound is poised to become an indispensable building block in the polymer industry's toolbox.
References
-
Clate, T., et al. (2022). 2,3-Butanediol as a Biobased Chain Extender for Thermoplastic Polyurethanes: Influence of Stereochemistry on Macromolecular Architectures and Properties. Macromolecules. Available at: [Link]
-
van der Maas, L., et al. (2021). Terephthalate Copolyesters Based on 2,3-Butanediol and Ethylene Glycol and Their Properties. MDPI. Available at: [Link]
-
FVS (n.d.). Meso 2 3 Butanediol. Available at: [Link]
-
Tomlinson, G. H., & Hibbert, H. (1946). PRODUCTION AND PROPERTIES OF 2,3-BUTANEDIOL XXXVI. LINEAR POLYESTERS OF 2,3-BUTANEDIOL. Canadian Journal of Research. Available at: [Link]
-
Hu, Y., et al. (2021). Biodegradable Unsaturated Polyesters Containing 2,3-Butanediol for Engineering Applications: Synthesis, Characterization and Performances. ResearchGate. Available at: [Link]
-
Oppelt, A., et al. (2024). Mixotrophic Syngas Conversion Enables the Production of this compound with Clostridium autoethanogenum. ResearchGate. Available at: [Link]
-
Al-Arafin, M., et al. (2024). Evaluation of 2,3-butanediol derived from whey fermentation as an effective bio-based monomer for waterborne polyurethane dispersions. Frontiers in Chemistry. Available at: [Link]
-
Birkle, S., et al. (2020). Aliphatic Polyester Materials from Renewable 2,3-Butanediol. ACS Publications. Available at: [Link]
-
Debuissy, T., et al. (2017). Synthesis of potentially biobased copolyesters based on adipic acid and butanediols: Kinetic study between 1,4- and 2,3-butanediol and their influence on crystallization and thermal properties. ResearchGate. Available at: [Link]
-
UCLA (n.d.). Meso 2 3 Butanediol. Available at: [Link]
-
WIPO (2022). PREPARATION METHOD FOR this compound. Available at: [Link]
-
Birkle, S., et al. (2020). Aliphatic Polyester Materials from Renewable 2,3-Butanediol. ResearchGate. Available at: [Link]
-
Kirchberg, A., et al. (2021). Sustainable Synthesis of Non-Isocyanate Polyurethanes Based on Renewable 2,3-Butanediol. Macromolecular Chemistry and Physics. Available at: [Link]
-
PCI Magazine (2010). Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Available at: [Link]
-
Lume UFRGS (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Available at: [Link]
-
Al-Arafin, M., et al. (2024). Evaluation of 2,3-butanediol derived from whey fermentation as an effective bio-based monomer for waterborne polyurethane dispersions. PubMed. Available at: [Link]
Sources
- 1. Frontiers | Evaluation of 2,3-butanediol derived from whey fermentation as an effective bio-based monomer for waterborne polyurethane dispersions [frontiersin.org]
- 2. fvs.com.py [fvs.com.py]
- 3. pcimag.com [pcimag.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Meso-2,3-Butanediol as a Precursor for 1,3-Butadiene Production
Authored by: Senior Application Scientist
Abstract
1,3-Butadiene is a cornerstone chemical intermediate in the synthesis of polymers and synthetic rubbers.[1][2] The incumbent industrial production relies heavily on the steam cracking of fossil feedstocks, a process with significant environmental and economic volatilities. The transition to sustainable and renewable chemical production pipelines is imperative.[3][4] Bio-fermentation routes capable of producing C4 platform molecules, such as 2,3-butanediol (2,3-BDO), from biomass present a compelling alternative.[3][5] This document provides a detailed technical guide for researchers on the catalytic dehydration of meso-2,3-butanediol into 1,3-butadiene, focusing on reaction mechanisms, catalyst selection, detailed experimental protocols, and robust analytical methodologies.
Introduction: The Strategic Imperative for Bio-Butadiene
The global demand for 1,3-butadiene (BD) exceeds 1.2 million metric tons annually, driven by its critical role in the production of styrene-butadiene rubber (SBR), polybutadiene rubber (PBR), and other engineering plastics.[3] Traditionally, BD is a co-product of ethylene production from naphtha cracking. This dependency on fossil fuels creates a precarious supply chain and a significant carbon footprint.[4]
The development of bio-based routes to 1,3-butadiene is a key objective in green chemistry.[4] 2,3-Butanediol has emerged as a leading candidate for a renewable feedstock. It can be efficiently produced via the microbial fermentation of sugars derived from lignocellulosic biomass, offering a direct pathway from renewable resources to a high-value chemical intermediate.[5][6] The catalytic conversion of 2,3-BDO to 1,3-butadiene is achieved through a vapor-phase dehydration reaction, the efficiency of which is critically dependent on catalyst design and process conditions.[1][7][8]
Reaction Mechanisms and Catalytic Strategy
The conversion of 2,3-butanediol to 1,3-butadiene is not a direct elimination. It proceeds through a sequential two-step dehydration mechanism. Understanding this pathway and the prevalent side reactions is fundamental to designing a selective and high-yielding process.
The Desired Dehydration Pathway
The reaction proceeds via an unsaturated alcohol intermediate, primarily 3-buten-2-ol (3B2OL).[5][8][9]
-
Step 1: Dehydration to 3-buten-2-ol:
-
CH₃-CH(OH)-CH(OH)-CH₃ → CH₂=CH-CH(OH)-CH₃ + H₂O
-
-
Step 2: Dehydration of 3-buten-2-ol to 1,3-butadiene:
-
CH₂=CH-CH(OH)-CH₃ → CH₂=CH-CH=CH₂ + H₂O
-
Competing Side Reactions
A major challenge in this process is suppressing the formation of undesired byproducts. The most significant side reaction is the pinacol-pinacolone rearrangement, which is readily catalyzed by Brønsted acids, leading to the formation of methyl ethyl ketone (MEK).[7][10][11][12]
-
Pinacol Rearrangement:
-
CH₃-CH(OH)-CH(OH)-CH₃ → CH₃-C(O)-CH₂-CH₃ + H₂O (Methyl Ethyl Ketone)
-
Other potential side reactions include the formation of oligomers or polymers from the highly reactive 1,3-butadiene product, leading to catalyst coking and deactivation.[7]
Catalyst Selection: The Key to Selectivity
Catalyst choice is the most critical parameter governing the product distribution. The ideal catalyst must favor the sequential dehydration pathway while suppressing the pinacol rearrangement.
-
Acidic Catalysts (γ-Al₂O₃, Zeolites): While capable of catalyzing dehydration, traditional solid acid catalysts like alumina and zeolites (e.g., ZSM-5) often exhibit high selectivity towards methyl ethyl ketone due to their strong Brønsted acid sites.[7][10][13] However, the amphoteric nature of some aluminas can be tuned to improve BD selectivity under optimized conditions.[7]
-
Metal Oxides (Sc₂O₃, ZrO₂): Certain metal oxides, particularly rare-earth oxides like Scandium(III) oxide (Sc₂O₃), have demonstrated excellent selectivity and activity for 1,3-butadiene production.[8][12][14] These catalysts are thought to possess a balance of weak Lewis acid and basic sites that favors the desired dehydration mechanism over rearrangement.[5][8]
-
Phosphate-Based Catalysts (CsH₂PO₄/SiO₂): Silica-supported cesium dihydrogen phosphate has emerged as a highly effective catalyst system, reporting selectivities to 1,3-butadiene greater than 90%.[6][14] The addition of the alkali metal (Cs) is believed to increase the basicity of phosphate oxygen atoms, which enhances selectivity for the desired pathway.[15]
The following diagram illustrates the primary reaction network.
Experimental Protocols
This section outlines a generalized protocol for the vapor-phase catalytic dehydration of this compound in a continuous-flow fixed-bed reactor.
Apparatus
A typical experimental setup consists of:
-
Feed System: An HPLC pump to deliver the aqueous 2,3-BDO solution.
-
Gas System: A mass flow controller (MFC) for the inert carrier gas (e.g., high-purity N₂).
-
Vaporizer/Preheater: A heated zone to vaporize the liquid feed and mix it with the carrier gas before it enters the reactor.
-
Reactor: A fixed-bed reactor tube (e.g., quartz or stainless steel, ~10-20 mm inner diameter) housed within a programmable tube furnace.
-
Condensation System: A condenser and cold trap (e.g., ice-water bath or cryocooler) to collect liquid products.
-
Analysis System: An online or offline Gas Chromatograph (GC) for product analysis.
Catalyst Preparation (Example: Sc₂O₃)
Scandium oxide prepared via hydrothermal aging has shown excellent catalytic activity.[8][14]
-
Precipitation: Prepare an aqueous solution of Sc(NO₃)₃. Add an aqueous solution of NH₄OH dropwise under vigorous stirring until the pH reaches ~8 to precipitate Sc(OH)₃.
-
Hydrothermal Aging: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat at 200 °C for 6-12 hours. This step promotes the crystallization of the precursor.[8]
-
Washing & Drying: Filter the aged precipitate, wash thoroughly with deionized water until neutral, and dry at 100 °C overnight.
-
Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 800 °C and hold for 3-5 hours. Calcination temperature is a critical parameter for catalytic performance.[14]
-
Pelletization: Press the calcined powder into pellets, then crush and sieve to the desired particle size (e.g., 250-425 µm) for packing into the reactor.
Reaction Procedure
-
Reactor Packing: Load a precise mass of the sieved catalyst (e.g., 0.2 - 1.0 g) into the center of the reactor tube, securing it with quartz wool plugs.
-
Leak Test: Assemble the reactor system and perform a leak test with the carrier gas.
-
Catalyst Pre-treatment: Heat the reactor to the reaction temperature (e.g., 400 °C) under a steady flow of N₂ (e.g., 30-50 mL/min) for at least 1 hour to remove any adsorbed moisture.
-
Reaction Initiation: Set the desired reaction temperature (typically 350-450 °C).[8][14] Begin pumping the 2,3-BDO feed (e.g., a 10-20 wt% aqueous solution) at a calibrated flow rate. The feed rate and catalyst mass determine the Weight Hourly Space Velocity (WHSV).
-
Product Collection: Allow the system to reach a steady state (typically >30 minutes). Collect the condensed liquid products in the cold trap, noting the collection time and mass. The non-condensable gas stream is either collected in a gas bag or sent directly to an online GC.
-
Sampling: At regular intervals, take samples from the liquid trap and the gas stream for analysis.
-
Shutdown: After the experimental run, stop the liquid feed pump and allow the carrier gas to continue flowing while the reactor cools down.
Data Analysis and Calculations
-
Conversion of 2,3-BDO (%) : [(Moles of BDO in) - (Moles of BDO out)] / (Moles of BDO in) * 100
-
Selectivity to Product 'i' (%) : (Moles of BDO converted to product 'i') / (Total moles of BDO converted) * 100
-
Yield of Product 'i' (%) : (Moles of BDO converted to product 'i') / (Moles of BDO in) * 100 Alternatively: (Conversion * Selectivity) / 100
Summary of Reported Catalytic Performance
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | BDO Conversion (%) | BD Selectivity (%) | BD Yield (%) | Reference |
| γ-Al₂O₃ | 400 | 1.0 | ~100 | ~45 | ~45 | [7] |
| Sc₂O₃ (HT-aged) | 411 | 1.3 | ~100 | >80 | >80 | [8][14] |
| CsH₂PO₄/SiO₂ | 400 | N/A | ~100 | >90 | >90 | [6] |
| H-ZSM-5 | 300 | 9.7 | 100 | ~30 | ~30 | [13] |
Note: WHSV and feed concentrations vary between studies, impacting direct comparison. This table serves as a guide to representative performance.
Analytical Methods
Accurate quantification of reactants and products is essential for reliable data. Gas Chromatography (GC) is the standard analytical technique.[16][17]
GC Analysis of Gaseous Products
-
Objective: Quantify 1,3-butadiene and other light hydrocarbons.
-
Instrumentation: GC equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A column suitable for separating C1-C6 hydrocarbons, such as a PLOT (Porous Layer Open Tubular) column (e.g., Al₂O₃/KCl or GS-GASPRO).
-
Method:
-
Sampling: Use a gas-tight syringe to draw a sample from the reactor outlet gas line or a collection bag. Alternatively, use an automated gas sampling valve for online analysis.
-
Injection: Inject a known volume (e.g., 100-500 µL) into the GC.
-
Quantification: Use a multi-point calibration curve prepared with certified gas standards for 1,3-butadiene.
-
GC Analysis of Liquid Products
-
Objective: Quantify unreacted 2,3-BDO, water, MEK, and other liquid intermediates/byproducts.
-
Instrumentation: GC-FID.
-
Column: A polar capillary column, such as a DB-WAX or FFAP, is suitable for separating alcohols, ketones, and water.
-
Method:
-
Sample Preparation: Dilute a known mass of the collected liquid product with a suitable solvent (e.g., ethanol or isopropanol) containing an internal standard (e.g., n-butanol or 1,4-dioxane).
-
Injection: Inject 0.5-1.0 µL of the prepared sample.
-
Quantification: Use multi-point calibration curves for each analyte (2,3-BDO, MEK, etc.) relative to the internal standard.
-
The following diagram outlines the comprehensive analytical workflow.
Troubleshooting and Field-Proven Insights
-
Problem: Low selectivity to 1,3-butadiene; high yield of MEK.
-
Causality: The catalyst possesses excessive Brønsted acidity, favoring the pinacol-pinacolone rearrangement.
-
Solution: Switch to a catalyst with weaker acidity or a higher density of basic sites (e.g., Sc₂O₃, CsH₂PO₄/SiO₂). Alternatively, try modifying an existing catalyst (e.g., by adding an alkali metal) to neutralize strong acid sites.
-
-
Problem: Rapid catalyst deactivation and pressure buildup in the reactor.
-
Causality: Coke formation from the polymerization of 1,3-butadiene on the catalyst surface is a common issue.[13]
-
Solution:
-
Co-feed Water: The presence of water in the feed has been shown to inhibit oligomerization and prolong catalyst life.[7][8]
-
Optimize Temperature: Excessively high temperatures can accelerate coking.
-
Regeneration: Develop a regeneration protocol. Deactivated catalysts can often be regenerated by carefully burning off the coke in a controlled air flow at elevated temperatures (e.g., 450-550 °C).[8]
-
-
-
Problem: Inconsistent or low material balance closure.
-
Causality: Leaks in the system, inaccurate calibration, or incomplete trapping of volatile products.
-
Solution:
-
Rigorously leak-check the entire apparatus from the gas inlet to the collection outlet.
-
Ensure the cold trap is sufficiently cold to capture volatile intermediates like MEK. A secondary trap may be necessary.
-
Re-verify all GC calibration curves and ensure the internal/external standards are stable.
-
-
Safety Considerations
-
1,3-Butadiene: Is a highly flammable gas and is classified as a potential occupational carcinogen.[18] All experiments must be conducted in a well-ventilated fume hood. Use a gas leak detector to monitor the experimental area.
-
High Temperatures: The reactor furnace operates at high temperatures, posing a burn risk. Ensure proper insulation and signage.
-
Pressurized Gas: Use appropriate regulators and safety protocols when handling compressed gas cylinders.
Conclusion
The conversion of this compound represents a highly promising and sustainable route for the on-purpose production of 1,3-butadiene. Success in this field is predicated on the rational design of catalysts that can selectively navigate the desired two-step dehydration pathway while suppressing the thermodynamically favorable rearrangement to methyl ethyl ketone. Catalysts such as hydrothermally prepared Sc₂O₃ and silica-supported cesium phosphate have demonstrated high selectivity and yield, paving the way for the development of a viable bio-based process. This guide provides the fundamental mechanistic understanding and practical protocols necessary for researchers to contribute to this critical area of green chemical synthesis.
References
-
RIKEN. (2021-04-13). First success in bioproduction of butadiene. [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene - Chapter 7: Analytical Methods. NCBI Bookshelf. [Link]
-
Wang, C., et al. (2016). One-Step Production of 1,3-Butadiene from 2,3-Butanediol Dehydration. Chemistry. [Link]
-
Cavani, F., et al. (2015). Butadiene from biomass, a life cycle perspective to address sustainability in the chemical industry. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Production of 1,3-butadiene in one step catalytic dehydration of 2,3-butanediol. [Link]
-
Wippo, A., et al. (2021). Method for the determination of 1,3‐butadiene in workplace air using headspace GC. Publisso. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1051 App D - Sampling and Analytical Method for 1,3-Butadiene (Non-Mandatory). [Link]
-
ResearchGate. (n.d.). Production of 1,3-butadiene from biomass-derived C4 alcohols. [Link]
-
Dahan, A. M., et al. (2023). 1,3-Butadiene Production Using Ash-Based Catalyst. MDPI. [Link]
-
Occupational Safety and Health Administration. (1985). 1,3-BUTADIENE Method no.: 56. [Link]
-
ResearchGate. (n.d.). Dehydration of 2,3-butanediol to produce 1,3-butadiene over Sc2O3 catalyst prepared through hydrothermal aging. [Link]
-
ResearchGate. (2016). Production of Bio-based 1,3-Butadiene by Highly Selective Dehydration of 2,3-Butanediol over SiO2-supported Cesium Dihydrogen Phosphate Catalyst. [Link]
-
ResearchGate. (n.d.). Experimental setup for the dehydration of 2,3-butanediol. [Link]
-
ASTM International. (2000). D5274-00(2009) Standard Guide for Analysis of 1,3–Butadiene Product. [Link]
-
Jing, F., et al. (n.d.). Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. [Link]
-
Yu, E. K., & Saddler, J. N. (1987). The dehydration of fermentative 2,3-butanediol into methyl ethyl ketone. Biotechnology and Bioengineering. [Link]
-
Poissonnier, J., et al. (2023). Direct Conversion of 1,3-Butanediol to 1,3-Butadiene over ZSM-22 Catalysts: Influence of the Si/Al Ratio. MDPI. [Link]
-
YouTube. (2021). Unexpected reaction of 2,3-dimethyl-2,3-butanediol. [Link]
-
ResearchGate. (n.d.). The dehydration of fermentative 2,3-butanediol into methyl ethyl ketone. [Link]
-
Bai, Y., et al. (2018). Dehydrogenation of 2,3-Butanediol to Acetoin Using Copper Catalysts. ACS Publications. [Link]
-
European Patent Office. (2022). CONVERSION OF 2,3-BUTANEDIOL TO BUTADIENE - EP 3102554 B1. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (2016). Conversion of 2,3-butanediol to butadiene (Patent). [Link]
- Google Patents. (2015). US20150218062A1 - Conversion of 2,3-butanediol to butadiene.
-
ResearchGate. (n.d.). Future prospect of the production of 1,3-butadiene from butanediols. [Link]
-
Academia.edu. (n.d.). Design of a Fixed-Bed Reactor for Dehydration of Butanediol to Butadiene and Methyl Ethyl Ketone. [Link]
-
Ghent University Academic Bibliography. (2025). Bio-butadiene production via 2,3‑butanediol dehydration : mechanism elucidation and kinetic model development. [Link]
-
National Renewable Energy Laboratory. (2023). Experimental and Computational Studies of the Production of 1,3-Butadiene from 2,3-Butanediol Using SiO2-Supported H3PO4 Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. First success in bioproduction of butadiene | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 4. Butadiene from biomass, a life cycle perspective to address sustainability in the chemical industry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bio-butadiene production via 2,3‑butanediol dehydration : mechanism elucidation and kinetic model development [biblio.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. One-Step Production of 1,3-Butadiene from 2,3-Butanediol Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct Conversion of 1,3-Butanediol to 1,3-Butadiene over ZSM-22 Catalysts: Influence of the Si/Al Ratio [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. US20150218062A1 - Conversion of 2,3-butanediol to butadiene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research-hub.nrel.gov [research-hub.nrel.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. kaycantest.com [kaycantest.com]
- 18. 1910.1051 App D - Sampling and Analytical Method for 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
Application Note: High-Resolution Separation of 2,3-Butanediol Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,3-Butanediol (2,3-BDO) is a key platform chemical with wide-ranging applications, from the synthesis of polymers and antifreeze agents to its use as a liquid fuel additive.[1] It exists as three distinct stereoisomers: two enantiomers, (2R,3R)- and (2S,3S)-butanediol, and an achiral meso form, (2R,3S)-butanediol.[1] The specific stereoisomer significantly impacts its chemical and biological properties, making robust analytical separation crucial for quality control, process optimization in fermentation, and stereospecific synthesis.[2] This guide provides a detailed examination of the primary chromatographic techniques for separating these isomers, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We present field-proven protocols, explain the causality behind methodological choices, and offer insights for robust and reliable analysis.
The Analytical Challenge: Structural Similarity
The separation of 2,3-BDO stereoisomers is inherently challenging due to their identical molecular weight and similar physicochemical properties. The enantiomeric pair, (2R,3R)- and (2S,3S)-BDO, possess identical boiling points and polarity, making them inseparable by conventional chromatographic methods. The meso form, being a diastereomer of the enantiomers, has slightly different physical properties but still co-elutes with the enantiomers on standard achiral columns. Therefore, achieving separation necessitates a chiral environment that can differentiate between the subtle three-dimensional arrangements of the molecules.
Core Analytical Strategy: Creating a Chiral Environment
Successful separation hinges on creating a transient diastereomeric interaction between the 2,3-BDO isomers and a chiral selector. This can be achieved through two primary approaches, which form the basis of our recommended protocols:
-
Direct Separation: Utilizes a Chiral Stationary Phase (CSP) where the chiral selector is immobilized onto the column support material.[3]
-
Indirect Separation: Involves derivatizing the 2,3-BDO isomers with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column.[4]
Caption: Decision workflow for selecting a 2,3-BDO separation strategy.
Gas Chromatography (GC) Methodologies
GC is a powerful technique for 2,3-BDO analysis, particularly for samples from fermentation broths or organic synthesis where the analyte can be easily extracted.[5] A Flame Ionization Detector (FID) is typically used due to its excellent response to hydrocarbons.
Direct Separation using a Chiral GC Column
This is the most straightforward GC approach. The choice of the chiral stationary phase is critical. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are highly effective.
Causality: Cyclodextrins are chiral, cyclic oligosaccharides that form a tapered cavity. Enantiomers can enter this cavity and interact differently with the chiral hydroxyl groups lining the rim, leading to differential retention times. The specific derivative on the cyclodextrin (e.g., trifluoroacetyl) fine-tunes these interactions, enhancing selectivity.
A particularly effective stationary phase is heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin or similar modified cyclodextrins. Another well-documented column for this separation is the CP-Chirasil-DEX CB capillary column.[6]
Table 1: Typical GC Parameters for Direct Chiral Separation
| Parameter | Recommended Setting | Rationale |
| Column | CP-Chirasil-DEX CB (or equivalent) | Provides the necessary chiral selectivity for direct enantiomer and meso-isomer resolution.[6] |
| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Inert carrier; Hydrogen provides faster analysis but requires additional safety precautions. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Detector Temp. | 270 °C (FID) | Prevents condensation of analytes in the detector. |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min | A temperature gradient is crucial for eluting the isomers with good peak shape and resolution. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
Protocol 1: Direct GC-FID Analysis of 2,3-BDO Stereoisomers
-
Sample Preparation:
-
For aqueous samples (e.g., fermentation broth), perform a liquid-liquid extraction. To 1 mL of sample, add 1 mL of ethyl acetate.[6]
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a GC vial.
-
For samples in organic solvents, dilute to an appropriate concentration (e.g., 10-100 mg/L) with the same solvent.[6]
-
-
GC System Setup:
-
Install a chiral capillary column (e.g., CP-Chirasil-DEX CB).
-
Set the GC parameters as outlined in Table 1.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the data. The expected elution order is typically (2R,3R), (2S,3S), and then the meso form, although this can vary with the exact column phase.[7]
-
Identify peaks by comparing retention times with individual stereoisomer standards.
-
-
Quantification:
-
Perform quantification using an external standard method by creating a calibration curve for each isomer.[6]
-
Indirect Separation via Derivatization
This method converts the chiral diols into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated on a standard, non-chiral GC column (e.g., a DB-5 or HP-5).[4] A common alternative is to use an achiral derivatizing agent to improve volatility and peak shape, followed by separation on a chiral column.
Causality: Derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[8][9] This reduces intermolecular hydrogen bonding, lowers the boiling point, and prevents peak tailing, leading to sharper, more symmetrical peaks and improved resolution.
Caption: Workflow for indirect GC analysis via silylation.
Protocol 2: GC-FID Analysis via TMS Derivatization
-
Sample Preparation & Derivatization:
-
Extract 2,3-BDO from the aqueous phase as described in Protocol 1, or start with a sample in an aprotic solvent (e.g., pyridine, acetonitrile).
-
Evaporate the solvent completely under a gentle stream of nitrogen. The sample must be anhydrous, as moisture will consume the derivatizing reagent.[8]
-
To the dry residue, add 100 µL of pyridine and 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.[8]
-
Cool the vial to room temperature before injection.
-
-
GC System Setup:
-
Use the same chiral GC column and parameters as in Protocol 1. The derivatization enhances peak shape and may improve resolution on the same column.
-
-
Analysis & Quantification:
-
Inject 1 µL of the derivatized sample.
-
Proceed with data acquisition and quantification as described in Protocol 1. Note that retention times will be different from the underivatized compounds.
-
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is an excellent alternative, especially for samples in aqueous matrices, as it often eliminates the need for extraction. A Refractive Index Detector (RID) is commonly used for diols, as they lack a strong UV chromophore.
Direct Separation on a Chiral HPLC Column
This is the preferred HPLC method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and provide excellent selectivity for a wide range of chiral compounds, including diols.[10]
Causality: The helical structure of the polysaccharide polymer creates chiral grooves. The 2,3-BDO isomers interact with the carbamate groups on the polysaccharide backbone through a combination of hydrogen bonding, dipole-dipole, and steric interactions. These subtle differences in interaction energy lead to different retention times.[10][11]
Table 2: Typical HPLC Parameters for Direct Chiral Separation
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based Chiral Column (e.g., Chiralcel OD-H, Chiralpak AD-H) | These columns are known for their broad selectivity in separating enantiomers and diastereomers.[10] |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Normal-phase chromatography often provides the best selectivity for this class of compounds. |
| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate can improve resolution by allowing more time for interaction with the CSP. |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.[10] |
| Detector | Refractive Index (RID) | Universal detector suitable for analytes like 2,3-BDO that lack a UV chromophore.[12] |
Protocol 3: Direct HPLC-RID Analysis of 2,3-BDO Stereoisomers
-
Sample Preparation:
-
Filter the sample (e.g., fermentation broth, reaction mixture) through a 0.45 µm syringe filter to remove particulates.
-
If necessary, dilute the sample with the mobile phase to ensure the concentration is within the linear range of the RID.
-
-
HPLC System Setup:
-
Install the chosen chiral column.
-
Set up the HPLC system with the parameters from Table 2.
-
Purge the pump and allow the mobile phase to circulate through the system until the RID baseline is stable. This may take a significant amount of time (30-60 minutes or more).
-
-
Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Acquire the chromatogram.
-
Identify the peaks corresponding to the (2R,3R), (2S,3S), and meso isomers by injecting individual standards.
-
-
Quantification:
-
Generate a calibration curve for each isomer using standards of known concentration to perform quantification.
-
Method Validation and Trustworthiness
To ensure the integrity of your results, each protocol should be accompanied by a validation process:
-
Specificity: Inject individual standards for (2R,3R), (2S,3S), and meso-2,3-butanediol to confirm retention times and the column's ability to resolve all three isomers from each other and from matrix components.
-
Linearity: Prepare a series of calibration standards for each isomer and inject them to establish the linear range of the detector response.
-
Precision: Perform replicate injections of the same sample to assess the repeatability of the method (expressed as %RSD).
-
Accuracy: Analyze a sample spiked with a known amount of each stereoisomer to determine the percent recovery.[6]
Conclusion
The successful separation of 2,3-butanediol stereoisomers is readily achievable with modern chromatographic techniques. Direct analysis on a chiral GC column offers a rapid and robust method for volatile samples. For enhanced peak shape and resolution, TMS derivatization is a highly effective strategy. Chiral HPLC provides a powerful alternative, particularly for direct analysis of aqueous samples without extensive preparation. The choice between these methods will depend on the sample matrix, available instrumentation, and specific analytical goals. By understanding the principles of chiral recognition and carefully optimizing the protocols presented, researchers can achieve reliable and accurate quantification of all three 2,3-butanediol stereoisomers.
References
-
Gas chromatography analysis of acetoin and 2,3-butanediol stereoisomers in the growth media under respirofermentative conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography. (n.d.). Chinese Journal of Analysis Laboratory. Retrieved January 16, 2026, from [Link]
-
Caligiani, A., et al. (2007). Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar. Journal of Agricultural and Food Chemistry, 55(19), 7810-5. Retrieved January 16, 2026, from [Link]
-
Boutron, P., & Léger, C. (1999). Separation of racemic from this compound. Cryobiology, 38(4), 398-402. Retrieved January 16, 2026, from [Link]
-
Boutron, P., & Léger, C. (1999). Separation of racemic from this compound. Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). (n.d.). International Organisation of Vine and Wine (OIV). Retrieved January 16, 2026, from [Link]
-
Lee, S., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. Applied Microbiology and Biotechnology, 103(10), 4267-4274. Retrieved January 16, 2026, from [Link]
-
Method of determination of 1,2-propanediol and 2,3-butanediol. (2017). International Organisation of Vine and Wine (OIV). Retrieved January 16, 2026, from [Link]
-
Gas chromatogram of 2,3-butanediol fermentation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Spectrum of 2,3-butanediol identification by GC-MS in the fermentation... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
2,3-Butanediol Separations. (n.d.). Consortium for Computational Physics and Chemistry. Retrieved January 16, 2026, from [Link]
-
Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
- Method for separating and extracting 2,3-butanediol. (n.d.). Google Patents.
-
2,3-Butanediol. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved January 16, 2026, from [Link]
-
Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
2,3-Butanediol Separations. (2023). Energy.gov. Retrieved January 16, 2026, from [Link]
-
Alt, H. M., et al. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. protocols.io. Retrieved January 16, 2026, from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2483. Retrieved January 16, 2026, from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved January 16, 2026, from [Link]
-
Induced Phase Separation and Recovery of 2,3-Butanediol from Fermentation Broth. (2025). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Chiral Separations Techniques. (2020). Regis Technologies. Retrieved January 16, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 16, 2026, from [Link]
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 7. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Gas Chromatography Method for the Quantification of meso-2,3-Butanediol
Introduction
Meso-2,3-butanediol is a significant C4 platform chemical with wide-ranging applications in the synthesis of polymers, solvents, and antifreeze agents. Its production through microbial fermentation is a key area of research in industrial biotechnology. Accurate and reliable quantification of this compound in complex matrices such as fermentation broths is crucial for process optimization, yield determination, and quality control. This application note provides a detailed, validated gas chromatography (GC) method for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles to ensure robustness and trustworthiness.
Principle of the Method
This guide details two primary approaches for the quantification of this compound by gas chromatography with flame ionization detection (GC-FID): a direct injection method and a method involving derivatization. The choice between these methods depends on the sample matrix, required sensitivity, and the presence of interfering compounds.
-
Direct Injection Method: This approach is rapid and involves minimal sample preparation, making it suitable for high-throughput screening of relatively clean samples or when analyzing higher concentrations of the analyte.[1]
-
Derivatization Method: For complex matrices or when higher sensitivity is required, derivatization is employed. This chemical modification of the analyte improves its volatility and thermal stability, leading to better chromatographic peak shape and lower detection limits.[2] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique for diols.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound (≥99%) | Analytical Standard | Sigma-Aldrich |
| 1,3-Butanediol (Internal Standard, ≥99%) | Analytical Standard | Sigma-Aldrich |
| Methanol | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Derivatization Grade | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Sodium Sulfate (Anhydrous) | ACS Grade | VWR |
| Syringe Filters (0.22 µm, PTFE) | - | MilliporeSigma |
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column:
-
For Direct Injection: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase column. A polyethylene glycol phase provides excellent resolution for diols.[3]
-
For Derivatized Samples: Agilent J&W HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
-
Autosampler: Agilent 7693A or equivalent.
-
Data System: Agilent ChemStation or equivalent.
Experimental Protocols
Protocol 1: Direct Injection Method
This protocol is optimized for speed and simplicity, ideal for routine analysis of fermentation broth with expected this compound concentrations in the g/L range.
1. Standard Preparation:
- Prepare a 10 mg/mL stock solution of this compound in methanol.
- Prepare a 5 mg/mL stock solution of 1,3-butanediol (Internal Standard, IS) in methanol.
- Create a series of calibration standards by serially diluting the this compound stock solution with methanol to cover the expected sample concentration range (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
- Spike each calibration standard and blank with the internal standard to a final concentration of 1 mg/mL.
2. Sample Preparation:
- Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and other solids.[4]
- Filter the supernatant through a 0.22 µm syringe filter.[1]
- Dilute the filtered sample with methanol to fall within the calibration range.
- Add the internal standard to the diluted sample to a final concentration of 1 mg/mL.
3. GC-FID Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial 80 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Detector | FID |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
4. Data Analysis:
- Integrate the peak areas for this compound and the internal standard.
- Calculate the response factor (RF) for each calibration standard.
- Plot a calibration curve of the peak area ratio (this compound/IS) versus concentration.
- Determine the concentration of this compound in the samples using the calibration curve.
Protocol 2: Derivatization Method with BSTFA
This protocol is recommended for samples with low concentrations of this compound or complex matrices where interfering peaks are present. Derivatization with BSTFA increases the volatility and thermal stability of the diol.[2]
1. Standard and Sample Preparation (Initial Steps):
- Follow steps 1 and 2 from Protocol 1 for the preparation of standards and samples. However, use ethyl acetate as the solvent instead of methanol.
- After filtration, perform a liquid-liquid extraction by mixing 1 mL of the filtered sample with 2 mL of ethyl acetate. Vortex for 1 minute and allow the layers to separate.
- Transfer the organic (upper) layer to a clean vial. Add anhydrous sodium sulfate to remove any residual water.
2. Derivatization Procedure:
- Transfer 100 µL of the dried ethyl acetate extract (or standard) to a 2 mL autosampler vial.
- Add 100 µL of BSTFA and 50 µL of pyridine (as a catalyst).
- Cap the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven.
- Cool the vial to room temperature before GC analysis.
3. GC-FID Parameters:
| Parameter | Value |
| Inlet Temperature | 260 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 3 min |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
4. Data Analysis:
- Follow the same data analysis procedure as in Protocol 1, using the peak areas of the derivatized this compound and internal standard.
Method Validation
To ensure the reliability and accuracy of the analytical data, the method should be validated according to ICH guidelines.[5][6]
1. Specificity:
- Analyze a blank matrix (e.g., fermentation medium without inoculum) to ensure no interfering peaks are present at the retention times of this compound and the internal standard.
2. Linearity and Range:
- Analyze the calibration standards in triplicate over the desired concentration range.
- The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[7]
3. Accuracy:
- Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).
- The mean recovery should be within 98-102%.[7]
4. Precision:
- Repeatability (Intra-day precision): Analyze six replicate samples of a mid-range concentration standard on the same day. The relative standard deviation (RSD) should be < 2%.[7]
- Intermediate Precision (Inter-day precision): Analyze the same samples on two different days with different analysts or instruments. The RSD should be < 3%.[7]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram.
- LOD is typically defined as S/N ≥ 3, and LOQ as S/N ≥ 10.
6. Robustness:
- Evaluate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, flow rate, inlet temperature) on the analytical results. The results should remain unaffected by these minor changes.[7]
Chiral Separation (Optional Application)
For applications requiring the separation of stereoisomers (meso, (2R,3R), and (2S,3S)-2,3-butanediol), a chiral GC column is necessary.[8][9]
-
Recommended Chiral Column: CP-Chirasil-DEX CB or Agilent CP-Cyclodextrin-B-2,3,6-M-19.[8][10]
-
The oven temperature program will need to be optimized for the specific chiral column to achieve baseline separation of the isomers. A slower temperature ramp is often required.[11]
Workflow Diagrams
Caption: Workflow for the Derivatization Method.
Conclusion
This application note provides two robust and reliable GC-FID methods for the quantification of this compound. The direct injection method offers a rapid analysis for samples with higher concentrations, while the derivatization method provides enhanced sensitivity for more complex or dilute samples. Proper method validation is essential to ensure the generation of high-quality, defensible data. The provided protocols and validation guidelines offer a comprehensive framework for the accurate quantification of this important platform chemical in various research and industrial settings.
References
-
Manius, G., Mahn, F. P., Venturella, V. S., & Senkowski, B. Z. (n.d.). Separation and Quantitation of the Meso and Racemic Forms of 2,3-Butanediol by Gas-Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Carlin, S., et al. (2020). On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS. SpringerLink. [Link]
-
Metabolomics. (n.d.). GC-MS and LC-MS Sample Requirements: Can Cell Fermentation Broth Be Used. [Link]
-
Wang, Y., et al. (n.d.). Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography. Chinese Journal of Analysis Laboratory. [Link]
-
Niknahad, M., et al. (2016). Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts. Research in Pharmaceutical Sciences, PMC - NIH. [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
MDPI. (n.d.). Screening of Four Microbes for Solid-State Fermentation of Hawk Tea to Improve Its Flavor: Electronic Nose/GC-MS/GC-IMS-Guided Selection. [Link]
-
Chromatography Forum. (2008). GC FID fermentation analysis protocol help. [Link]
-
ResearchGate. (2014). How can I quantify 2,3-butanediol and 1,3-propanediol from fermentation broth with a GC-FID?[Link]
-
Caligiani, A., et al. (2007). Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar. PubMed. [Link]
-
ResearchGate. (2022). Enhanced 2,3-Butanediol Purification Using a Hybrid Extraction Process. [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
Agilent. (2011). Diols Enantiomer separation of underivatized diols. [Link]
-
OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]
-
International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]
-
Otsuka, M., & Ohmori, S. (1994). Simple and sensitive determination of 2,3-butanediol in biological samples by gas chromatography with electron-capture detection. PubMed. [Link]
-
Yilmaz, B., & Kadioglu, Y. (2010). METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Spasov, S., & Naumova, V. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
ResearchGate. (2010). Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation. [Link]
-
Marengo, E., et al. (2019). Experimental and statistical protocol for the effective validation of chromatographic analytical methods. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. GC-MS and LC-MS Sample Requirements: Can Cell Fermentation Broth Be Used | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. environics.com [environics.com]
- 8. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 9. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-Butanediol Isomers in Fermentation Broth
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Butanediol (2,3-BDO) is a high-value platform chemical with broad applications, from the synthesis of synthetic rubber to pharmaceuticals and food additives.[1] Microbial fermentation is a primary route for its sustainable production. 2,3-BDO exists as three distinct stereoisomers: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO.[1] The specific properties and industrial utility of 2,3-BDO are often isomer-dependent, making the accurate quantification of each stereoisomer critical for process optimization and quality control.[2] This application note provides a comprehensive guide to the HPLC analysis of 2,3-BDO in complex fermentation broth. It details a robust, validated method for quantifying total 2,3-BDO alongside other key fermentation metabolites and outlines the strategic approaches required for the more complex challenge of chiral separation of the individual stereoisomers.
Principle of Separation
The analysis of 2,3-butanediol from a fermentation matrix presents a dual challenge: first, quantifying the target analyte amidst a complex mixture of sugars, organic acids, and other alcohols; and second, resolving its structurally similar stereoisomers.
1.1. Achiral Separation for Total 2,3-BDO Quantification
For the simultaneous analysis of common fermentation products, ion-moderated partition chromatography is the technique of choice. This method utilizes a polymer-based column, such as the Bio-Rad Aminex HPX-87H, which is packed with a sulfonated polystyrene-divinylbenzene resin.[3] Separation is achieved through a combination of mechanisms, including ion exclusion, ligand exchange, and size exclusion.[4] This allows for the effective separation of neutral compounds like alcohols (e.g., 2,3-BDO, ethanol) and sugars from charged organic acids (e.g., lactic acid, acetic acid).
Causality: 2,3-butanediol lacks a significant UV chromophore, making UV detection unsuitable. A Refractive Index (RI) detector is used instead, as it is a universal detector that responds to changes in the refractive index of the mobile phase caused by the eluting analyte.[5] This makes it ideal for analyzing non-UV-active compounds like alcohols and sugars.
1.2. Chiral Separation of Stereoisomers
Enantiomers, such as (2R,3R)-BDO and (2S,3S)-BDO, possess identical physical properties and cannot be separated using achiral methods like the Aminex HPX-87H column. To resolve them, a chiral environment must be introduced into the chromatographic system. This is typically achieved in one of two ways:
-
Direct Method: Utilizes a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the silica support. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.[6][7] Polysaccharide-based CSPs are particularly versatile for this purpose.[7]
-
Indirect Method: Involves derivatizing the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction converts the enantiomeric pair into two diastereomers. These newly formed diastereomers have distinct physical properties and can be separated on a standard achiral column (e.g., C18).[6][8]
Visualized Experimental Workflow
The overall process, from sample collection to data analysis, follows a systematic workflow to ensure accuracy and reproducibility.
Caption: General workflow for HPLC analysis of fermentation broth.
Structures of 2,3-Butanediol Stereoisomers
Understanding the structural differences between the isomers is key to appreciating the separation challenge.
Caption: The three stereoisomers of 2,3-butanediol.
Protocol 1: Quantification of Total 2,3-BDO and Metabolites
This protocol details a validated method for the simultaneous quantification of 2,3-butanediol, precursor substrates (e.g., glucose), and major metabolic byproducts (e.g., acetoin, ethanol, organic acids) in fermentation broth.[2][9]
4.1. Materials and Instrumentation
-
HPLC System: Agilent 1200 series or equivalent, equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Guard Column: Cation H+ guard column is recommended to prolong column life.[11]
-
Chemicals: Sulfuric acid (H₂SO₄, ACS reagent grade), HPLC-grade water.
-
Standards: High-purity standards for all analytes of interest (2,3-BDO, glucose, fructose, acetoin, ethanol, lactic acid, acetic acid, etc.).
4.2. Sample and Standard Preparation
-
Sample Preparation:
-
Collect approximately 1.5 mL of fermentation broth.
-
Centrifuge the sample at >9,000 x g for 10 minutes at 4°C to pellet cells and other solids.[1]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[12] This step is critical to prevent clogging of the HPLC system and column.
-
-
Standard Preparation:
-
Prepare a high-concentration stock solution containing all analytes of interest in HPLC-grade water.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 points) that bracket the expected concentration range in the samples.
-
Transfer standards to HPLC vials.
-
4.3. HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) | Robust column for separating sugars, organic acids, and alcohols.[10] |
| Mobile Phase | 5 mM Sulfuric Acid (H₂SO₄) in water | The acidic mobile phase ensures organic acids are in their protonated form, enabling separation by ion exclusion.[1] |
| Flow Rate | 0.6 mL/min | Provides good resolution within a reasonable run time.[2] |
| Column Temperature | 65 °C | Higher temperature lowers mobile phase viscosity and improves peak shape and resolution.[11] |
| Detector | Refractive Index (RID) | Universal detection for non-UV-absorbing compounds like 2,3-BDO. |
| Injection Volume | 5 - 20 µL | Dependent on analyte concentration and detector sensitivity.[11] |
| Run Time | ~30-40 minutes | Sufficient to elute all major components of interest. |
4.4. Data Analysis
-
Peak Identification: Identify analyte peaks in the sample chromatograms by comparing their retention times to those of the injected standards.
-
Calibration: For each analyte, plot a calibration curve of peak area versus concentration for the standard series. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value ≥ 0.99 indicates good linearity.[2]
-
Quantification: Use the calibration curve equation to calculate the concentration of each analyte in the unknown samples based on their measured peak areas.
4.5. Method Validation This method has been demonstrated to be precise, specific, and reproducible.[2][9] Key validation parameters reported in the literature are summarized below.
| Parameter | Typical Range/Value | Reference |
| Linearity (r²) | ≥ 0.99 | [2] |
| Linearity Range (meso-2,3-BDO) | 0.375 to 7.5 g/L | [2][9] |
| Linearity Range ((S,S)/(R,R)-2,3-BDO) | 0.125 to 2.5 g/L | [2][9] |
| Accuracy (Recovery) | 97.97% to 101.18% | [2][9] |
| Intra-day Precision (%RSD) | ~0.09% | [2] |
| Inter-day Precision (%RSD) | ~0.50% | [2] |
Validation should be performed according to the International Council for Harmonisation (ICH) Guideline Q2 (R1).[2][9]
Protocol 2: Strategies for Chiral Analysis of 2,3-BDO Stereoisomers
As previously stated, the Aminex HPX-87H column will not separate the (2R,3R), (2S,3S), and meso stereoisomers. Achieving this requires a dedicated chiral separation strategy. The optimal method is highly dependent on the sample matrix and available instrumentation; therefore, a screening approach is recommended.[7]
5.1. Strategy A: Direct Separation on a Chiral Stationary Phase (CSP)
This is the most direct and modern approach. The strategy involves screening different types of CSPs under various mobile phase conditions to find the one that provides the best selectivity.
-
Column Selection:
-
Primary Recommendation: Start with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives with selectors like tris(3,5-dimethylphenylcarbamate)). These columns are highly versatile and can be operated in multiple modes.[7]
-
Screening: If possible, screen multiple CSPs with different chiral selectors to maximize the chance of finding a suitable separation.
-
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol or Hexane/Ethanol mixtures. Additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can be used to improve peak shape, though they are not typically needed for neutral diols.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.
-
Polar Organic Mode: Acetonitrile or Methanol, often with additives.
-
-
Optimization: Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature. Chiral separations can be highly sensitive to temperature changes.[7]
5.2. Strategy B: Indirect Separation via Derivatization
This classical approach is useful if a suitable CSP is not available or if detection sensitivity needs to be enhanced.
-
Principle: React the hydroxyl groups of 2,3-BDO with a chiral derivatizing agent (CDA) to form diastereomeric esters. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).
-
Example CDA: A highly sensitive CDA such as (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid could be used. This reagent not only enables chiral separation but also introduces a fluorescent tag, dramatically increasing detection sensitivity.[3]
-
Protocol Outline:
-
Evaporate a known volume of the prepared sample (filtered supernatant) to dryness under a stream of nitrogen.
-
Reconstitute in a suitable aprotic solvent (e.g., acetonitrile).
-
Add the CDA and a coupling agent (e.g., a carbodiimide) and allow the reaction to proceed to completion.
-
Inject the resulting diastereomer mixture onto a C18 column.
-
Develop a gradient elution method, typically with acetonitrile and water, to separate the diastereomers.
-
Use a fluorescence detector for sensitive detection.
-
-
Critical Considerations: The CDA must be enantiomerically pure, and the reaction conditions must not cause racemization of the analyte.[6] This method is more labor-intensive than the direct approach.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | Clogged column frit or guard column. | Filter all samples and mobile phases (0.2 µm). Replace guard column. Backflush main column (disconnect from detector first). |
| Broad or Tailing Peaks | Column degradation, improper mobile phase pH, extra-column volume. | Use a guard column, ensure mobile phase pH is correct, check for leaks, use minimal tubing length. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, column aging. | Prepare fresh mobile phase daily, use a column oven, re-equilibrate the column, run standards frequently. |
| No Peaks (RID) | Detector temperature not stabilized, mobile phase flow stopped, incorrect wavelength/sensitivity setting. | Allow RID to warm up (~1 hour), check pump and connections, purge the reference cell. |
| Poor Chiral Resolution | Incorrect CSP or mobile phase, column temperature not optimal. | Screen different CSPs and mobile phase modes (NP, RP). Systematically vary the mobile phase composition and temperature. |
Conclusion
The successful analysis of 2,3-butanediol in fermentation broth requires a tailored HPLC approach. For routine monitoring of total 2,3-BDO production along with other key metabolites, the use of an Aminex HPX-87H column with RI detection is a robust, reliable, and well-validated method. However, to resolve and quantify the individual (2R,3R), (2S,3S), and meso stereoisomers, a dedicated chiral separation strategy is mandatory. A systematic screening of modern polysaccharide-based chiral stationary phases offers the most direct path to developing a successful separation method. By applying the protocols and strategies outlined in this note, researchers can achieve accurate and comprehensive characterization of 2,3-butanediol production in their bioprocesses.
References
-
Bio-Rad Laboratories, Inc. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns. Bio-Rad. Retrieved from [Link]
-
de Souza, B. C., et al. (2021). Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations. Analytical Letters, 54(15), 2395-2410. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Aminex HPX-87H Column #1250140. Bio-Rad. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2483. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
de Souza, B. C., et al. (2021). Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations. Figshare. Retrieved from [Link]
-
Akasaka, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. Retrieved from [Link]
-
ResearchGate. (2021). Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations | Request PDF. Retrieved from [Link]
-
Afsar, S., et al. (2023). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 9(1), 15. Retrieved from [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Dai, Z., et al. (2015). Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. Industrial & Engineering Chemistry Research, 54(47), 11838-11846. Retrieved from [Link]
-
Park, J. M., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 198. Retrieved from [Link]
-
Guerrant, G. O., et al. (1981). Liquid Chromatographic Procedure for Fermentation Product Analysis in the Identification of Anaerobic Bacteria. Journal of Clinical Microbiology, 14(5), 878-885. Retrieved from [Link]
-
K-Tube Technologies. (2018). Induced Phase Separation and Recovery of 2,3-Butanediol from Fermentation Broth. Fermentation, 4(4), 84. Retrieved from [Link]
-
protocols.io. (2021). Preparation and Analysis of Microbial Fermentation Samples using a Shimadzu Prominence-i LC-2030C 3D Liquid Chromatograph HPLC System. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-butane diol. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Koutinas, A. A., et al. (2014). Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. Journal of Fungi, 1(1), 1-15. Retrieved from [Link]
-
DBpia. (2021). Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations. Retrieved from [Link]
-
ResearchGate. (2014). How can I quantify 2,3-butanediol and 1,3-propanediol from fermentation broth with a GC-FID. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Purification of Reaction Mixtures Using Refractive Index Detection. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Chiral discrimination of 2,3-butanediols by laser spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Cryopreservation of Biological Samples Using meso-2,3-Butanediol
Introduction: The Critical Need for Advanced Cryopreservation Solutions
Cryopreservation, the process of preserving biological materials at cryogenic temperatures, is a cornerstone of modern biomedical research, drug development, and regenerative medicine. The ability to arrest biological time allows for the long-term storage of valuable cells, tissues, and organs, ensuring their availability for future use. The success of cryopreservation hinges on the efficacy of cryoprotective agents (CPAs), which mitigate the lethal effects of ice crystal formation and osmotic stress during freezing and thawing.[1] For decades, dimethyl sulfoxide (DMSO) and glycerol have been the gold standard CPAs.[1][2] However, their inherent cytotoxicity can compromise the viability and functionality of sensitive biological samples.[2][3][4] This has spurred the search for novel, less toxic, and more effective cryoprotectants.
One such promising candidate is meso-2,3-butanediol, a stereoisomer of 2,3-butanediol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a cryoprotectant for a variety of biological samples. We will delve into its mechanism of action, provide detailed protocols for its use, and offer a comparative analysis with traditional CPAs.
Understanding this compound as a Cryoprotectant
This compound is a diol with two hydroxyl groups on adjacent carbons.[3] Its unique stereochemistry, possessing an internal plane of symmetry, renders it achiral despite having two chiral centers. This structural feature influences its physical properties, such as its high boiling point and good solubility in water, which are advantageous for a cryoprotective agent.
The primary mechanism by which this compound protects biological samples during cryopreservation is through its ability to inhibit the formation of damaging ice crystals. Like other penetrating CPAs, it enters the cells, increasing the intracellular solute concentration and lowering the freezing point of water.[1] This process, known as vitrification, allows the water to transition into a glassy, amorphous state upon cooling, rather than forming sharp, crystalline structures that can puncture cell membranes and organelles.
Comparative Advantages of this compound
| Feature | This compound | Dimethyl Sulfoxide (DMSO) | Glycerol |
| Toxicity | Generally considered to have lower toxicity than DMSO at comparable concentrations.[4] | Known to be cytotoxic, especially at concentrations above 1.5 M, and can induce differentiation in some cell types.[3] | Less toxic than DMSO but can cause significant osmotic stress during addition and removal.[2][3] |
| Efficacy | Has shown high post-thaw viability for red blood cells and potential for organ preservation.[5] | Highly effective for a wide range of cell types, considered the "gold standard".[1] | Effective for many cell types, particularly red blood cells and spermatozoa.[2][3] |
| Permeability | As a small molecule, it is expected to readily penetrate cell membranes. | Rapidly penetrates cell membranes.[1] | Slower penetration compared to DMSO, requiring careful addition and removal protocols. |
| Vitrification | Exhibits good glass-forming ability, facilitating vitrification at lower cooling rates compared to some other diols.[5] | A potent vitrifying agent.[1] | Also a good vitrifying agent, but often requires higher concentrations. |
Experimental Workflow for Cryopreservation using this compound
The following diagram illustrates a general workflow for the cryopreservation of biological samples using this compound. Specific parameters will vary depending on the sample type.
Caption: A generalized workflow for the cryopreservation of biological samples.
Protocols for Cryopreservation with this compound
The following protocols are provided as a starting point for the cryopreservation of various biological samples. It is crucial to optimize these protocols for your specific cell type or tissue.
Protocol 1: Cryopreservation of Suspension Cells (e.g., Lymphocytes, Hybridomas)
Materials:
-
Healthy, log-phase suspension cell culture
-
Complete growth medium
-
Fetal Bovine Serum (FBS) or other protein supplement
-
This compound (sterile, cell culture grade)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Cryopreservation Medium Formulation:
-
Complete growth medium
-
10-20% (v/v) FBS
-
10-15% (v/v) this compound
Procedure:
-
Cell Preparation:
-
Count the cells and determine viability using a suitable method (e.g., trypan blue exclusion). Viability should be >90%.
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.
-
-
Equilibration:
-
Gently mix the cell suspension and aliquot 1 mL into each pre-labeled cryovial.
-
Incubate the cryovials at room temperature for 15-30 minutes to allow for equilibration.
-
-
Controlled Cooling:
-
Place the cryovials into a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[6][]
-
-
Cryogenic Storage:
-
The following day, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[6]
-
Aseptically transfer the contents to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed growth medium and transfer to a culture flask.
-
-
Post-Thaw Culture and Assessment:
-
Incubate the cells under standard culture conditions.
-
Assess cell viability and proliferation 24 hours post-thaw.
-
Protocol 2: Cryopreservation of Adherent Cells (e.g., Fibroblasts, Epithelial Cells)
Materials:
-
Healthy, sub-confluent (70-80%) adherent cell culture
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other dissociation reagent
-
Complete growth medium
-
FBS or other protein supplement
-
This compound (sterile, cell culture grade)
-
Cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage dewar
Cryopreservation Medium Formulation:
-
Complete growth medium
-
10-20% (v/v) FBS
-
10-15% (v/v) this compound
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium and wash the cell monolayer with PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete growth medium containing serum.
-
Transfer the cell suspension to a centrifuge tube and perform a cell count and viability assessment. Viability should be >90%.
-
Centrifuge at 100-200 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.[8]
-
-
Equilibration, Controlled Cooling, Cryogenic Storage, and Thawing:
-
Follow steps 2-5 from Protocol 1.
-
-
Post-Thaw Culture and Assessment:
-
Follow step 6 from Protocol 1, seeding the cells into a new culture vessel at an appropriate density.
-
Assess cell attachment, viability, and proliferation 24 hours post-thaw.
-
Post-Thaw Assessment: A Critical Step for Validating Cryopreservation Success
A thorough post-thaw assessment is essential to validate the effectiveness of the cryopreservation protocol. Simply determining the percentage of viable cells immediately after thawing is often insufficient, as cryopreservation-induced apoptosis and other forms of delayed cell death can manifest over time.[9][10]
Sources
- 1. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Cryoprotectant Toxicity: Balancing Safety and Efficacy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryoprotection of red blood cells by a 2,3-butanediol containing mainly the levo and dextro isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 8. tpp.ch [tpp.ch]
- 9. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Introduction: The Strategic Advantage of a Symmetrical Precursor
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of meso-2,3-butanediol in the synthesis of pharmaceutical compounds.
In the landscape of pharmaceutical synthesis, the quest for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its pharmacological activity, efficacy, and safety profile. Chemists often rely on a "chiral pool," a collection of naturally occurring, enantiopure molecules that serve as starting materials. This compound, a fascinating and versatile C4 platform chemical, presents a unique and powerful alternative to this traditional approach.[1][2]
This compound is a vicinal diol—possessing two hydroxyl groups on adjacent carbon atoms.[3] Crucially, while it contains two chiral centers, the molecule has an internal plane of symmetry, rendering it achiral and optically inactive.[4] This symmetrical nature is not a limitation but rather its key strategic advantage. It allows for "desymmetrization," a process where the latent chirality is unlocked through selective chemical or enzymatic transformations to yield valuable, optically active intermediates for drug synthesis.[5]
Furthermore, with the rise of sustainable chemistry, the fermentative production of this compound from renewable biomass sources makes it an economically attractive and environmentally friendly starting material.[1][4] This guide explores the core principles and provides detailed protocols for leveraging the unique stereochemistry of this compound in the synthesis of high-value pharmaceutical building blocks.
Core Principle: Desymmetrization of a Prochiral Diol
The synthetic utility of this compound hinges on the principle of desymmetrization. The two hydroxyl groups, while chemically equivalent in an achiral environment, can be differentiated by a chiral reagent or catalyst (such as an enzyme). This selective reaction at one of the two potential sites breaks the internal symmetry of the molecule, creating a chiral product from an achiral starting material. This approach is elegant and highly efficient for installing the desired stereochemistry early in a synthetic route.
The syn-relationship of the two hydroxyl groups in the meso-isomer provides a defined stereochemical canvas. This fixed arrangement allows for predictable outcomes in stereoselective reactions, making it a reliable precursor for complex molecules with multiple stereocenters.
Caption: Desymmetrization workflow of this compound.
Application Note 1: Synthesis of Chiral Halohydrin Intermediates
Halohydrins are versatile intermediates in organic synthesis, readily converted into epoxides, amino alcohols, and other functionalities crucial for pharmaceutical scaffolds. The conversion of this compound into a racemic mixture of syn-3-bromobutan-2-yl acetate serves as the first step in accessing these valuable chiral building blocks.[6] The subsequent enzymatic resolution of the corresponding alcohol can then provide access to enantiomerically pure isomers.
Protocol 1: Synthesis of (±)-syn-3-Bromobutan-2-yl Acetate from this compound
This protocol details the conversion of the diol to a bromohydrin acetate, a stable precursor for chiral 3-bromobutan-2-ol isomers.[6] The reaction proceeds by activating the hydroxyl groups, followed by nucleophilic attack by the bromide ion.
Workflow Diagram:
Caption: Experimental workflow for syn-3-bromobutan-2-yl acetate.
Materials & Reagents:
| Material | Specification |
|---|---|
| This compound | High Purity |
| Dichloromethane (DCM) | Anhydrous |
| Hydrogen bromide | 48% in Acetic Acid |
| Acetic Anhydride | Reagent Grade |
| Sodium Bicarbonate | Saturated Aqueous Solution |
| Magnesium Sulfate | Anhydrous |
Step-by-Step Procedure: [6]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable volume of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid to the cooled, stirring solution via the dropping funnel. Maintain the temperature at 0 °C.
-
After the addition of HBr is complete, add acetic anhydride dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, (±)-syn-3-bromobutan-2-yl acetate.
Application Note 2: Biocatalytic Oxidation to Chiral Acetoin
Acetoin (3-hydroxy-2-butanone) is a valuable chiral building block for the synthesis of pharmaceuticals and other high-value chemicals.[7] The enzymatic oxidation of this compound offers a highly selective and environmentally benign route to produce enantiopure (3S)-acetoin. This biotransformation is typically achieved using whole-cell biocatalysts or isolated enzymes like (2R,3R)-2,3-butanediol dehydrogenase (BDH).[8]
The enzyme selectively oxidizes one of the two hydroxyl groups, effectively desymmetrizing the meso substrate to produce (3S)-acetoin with high optical purity.[8] This process avoids the use of harsh chemical oxidants and often proceeds under mild aqueous conditions.
Protocol 2: General Protocol for Biocatalytic Oxidation to (3S)-Acetoin
This protocol outlines the general steps for the whole-cell bioconversion of this compound. Specific parameters such as microbial strain, media composition, and substrate concentration may require optimization. Strains like Gluconobacter oxydans DSM 2003 or engineered E. coli expressing a suitable BDH are effective for this transformation.[8][9]
Biocatalytic Pathway:
Caption: Enzymatic oxidation of this compound to (3S)-acetoin.
Summary of Biocatalytic Transformation:
| Parameter | Condition / Component | Rationale |
|---|---|---|
| Biocatalyst | Gluconobacter oxydans or engineered E. coli | Possesses the necessary dehydrogenase enzyme for selective oxidation.[8][9] |
| Substrate | This compound | The prochiral starting material for the desymmetrization reaction. |
| Medium | Buffered aqueous medium (e.g., pH 6.0) with nutrients | Provides a stable environment for enzyme activity and cell viability.[9] |
| Temperature | 30 °C | Optimal temperature for the growth and catalytic activity of many suitable microorganisms.[9] |
| Aeration | Required for cofactor regeneration (e.g., using NADH oxidase) | Ensures the continuous supply of the oxidized cofactor (NAD+) needed for the dehydrogenase reaction.[8] |
| Product | (3S)-Acetoin | The desired chiral ketone building block. |
Conceptual Step-by-Step Procedure:
-
Cultivate Biocatalyst: Grow the selected microbial strain (e.g., Gluconobacter oxydans DSM 2003) in an appropriate culture medium until a sufficient cell density is reached.
-
Prepare Bioconversion Medium: Prepare a buffered solution (e.g., pH 6.0) containing necessary nutrients and the this compound substrate.[9]
-
Initiate Bioconversion: Inoculate the bioconversion medium with the cultivated cells.
-
Incubate: Maintain the reaction at the optimal temperature (e.g., 30 °C) with adequate shaking for aeration.[9]
-
Monitor Progress: Periodically take samples to monitor the consumption of the substrate and the formation of acetoin using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Once the reaction is complete, separate the cells from the medium (e.g., by centrifugation). The product, acetoin, can then be isolated from the supernatant through methods like distillation or extraction.
Conclusion
This compound is more than just a simple diol; it is a powerful prochiral platform molecule that offers an elegant and efficient entry into complex, optically active pharmaceutical intermediates. Its symmetrical nature, combined with a defined stereostructure, enables predictable desymmetrization through both chemical and biocatalytic methods. As the pharmaceutical industry continues to prioritize sustainable and stereoselective synthesis, the strategic application of bio-based precursors like this compound will undoubtedly play an increasingly vital role in the development of next-generation medicines.
References
-
Fvs, Meso 2 3 Butanediol, Fvs, [Link]
-
thebloodybuddy.com, Meso 2 3 Butanediol, thebloodybuddy.com, [Link]
-
MDPI, Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from this compound Using Whole-Cell Biocatalysis, MDPI, [Link]
-
Wikipedia, 2,3-Butanediol, Wikipedia, [Link]
-
ResearchGate, Stereoisomeric forms of 2,3-butanediol, ResearchGate, [Link]
-
ResearchGate, Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols, ResearchGate, [Link]
-
PubChem, this compound, PubChem, [Link]
-
reclaim.cdh.ucla.edu, Meso 2 3 Butanediol, reclaim.cdh.ucla.edu, [Link]
-
Ningbo Innopharmchem Co.,Ltd., The Chemical Intermediate 2,3-Butanediol: Production and Supply in China, Ningbo Innopharmchem Co.,Ltd., [Link]
-
PubMed Central, Efficient bioconversion of 2,3-butanediol into acetoin using Gluconobacter oxydans DSM 2003, PubMed Central, [Link]
-
Green Chemistry (RSC Publishing), Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis, Royal Society of Chemistry, [Link]
-
PubMed, Enantiopure this compound production by metabolically engineered Saccharomyces cerevisiae expressing 2,3-butanediol dehydrogenase from Klebsiella oxytoca, PubMed, [Link]
-
ResearchGate, Efficient bioconversion of 2,3-butanediol into acetoin using Gluconobacter oxydans DSM 2003, ResearchGate, [Link]
-
ResearchGate, Prospects on bio-based 2,3-butanediol and acetoin production: Recent progress and advances, ResearchGate, [Link]
-
PubMed Central, Engineering Bacillus licheniformis for the production of this compound, PubMed Central, [Link]
-
PubMed, Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers, PubMed, [Link]
-
ResearchGate, Some important derivatives of 2,3-butanediol and their potential applications, ResearchGate, [Link]
-
ResearchGate, 2,3-Butanediol derivatives and their applications, ResearchGate, [Link]
-
ResearchGate, Some important derivatives of 2,3-butanediol and their potential applications (adapted from Białkowska, 2016), ResearchGate, [Link]
Sources
- 1. Engineering Bacillus licheniformis for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fvs.com.py [fvs.com.py]
- 4. thebloodybuddy.com [thebloodybuddy.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Efficient bioconversion of 2,3-butanediol into acetoin using Gluconobacter oxydans DSM 2003 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metabolic Engineering for Enhanced meso-2,3-Butanediol Yield
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the yield of meso-2,3-butanediol (meso-2,3-BDO) through metabolic engineering. Here, we address common challenges encountered during experimental work in a direct question-and-answer format, blending foundational knowledge with advanced troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts to provide a solid groundwork for your experimental design.
Q1: What is the core metabolic pathway for microbial this compound synthesis?
A1: The synthesis of this compound from glucose is a branch of the mixed-acid fermentation pathway, originating from the central metabolite, pyruvate.[1] The pathway involves three key enzymatic steps:
-
α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form one molecule of α-acetolactate.[2][3]
-
α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin.[2][3]
-
This compound Dehydrogenase (meso-BDH or BudC): Acetoin is reduced to this compound. This final step is crucial for stereospecificity.[4][5]
dot graph "Meso_2_3_BDO_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate (2)", fillcolor="#FBBC05", fontcolor="#202124"]; Acetolactate [label="α-Acetolactate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetoin [label="Acetoin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Meso_BDO [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
Glucose -> Pyruvate [label="Glycolysis"]; Pyruvate -> Acetolactate [label=" α-Acetolactate Synthase (alsS/budB)"]; Acetolactate -> Acetoin [label=" α-Acetolactate Decarboxylase (alsD/budA)"]; Acetoin -> Meso_BDO [label=" this compound\n Dehydrogenase (budC)"]; } axdot Caption: Core enzymatic pathway for this compound synthesis.
Q2: Why is the NADH/NAD⁺ ratio critical for high meso-2,3-BDO yield?
A2: The NADH/NAD⁺ ratio, representing the intracellular redox state, is paramount because the final conversion of acetoin to 2,3-BDO is an NADH-dependent reduction.[4][6] An insufficient supply of NADH can create a bottleneck at this step, leading to the accumulation of acetoin and reduced BDO titers.[6] Conversely, the overall synthesis of 2,3-BDO from glucose generates a surplus of NADH.[4] This excess reducing power must be carefully managed, as it influences the entire metabolic network. Strategies often focus on balancing this ratio to drive the reaction toward 2,3-BDO without negatively impacting cell health.[7]
Q3: What are the primary competing metabolic pathways that divert carbon away from meso-2,3-BDO?
A3: Several native metabolic pathways compete with 2,3-BDO synthesis for the key precursor, pyruvate. The formation of these byproducts reduces the carbon flux towards your target molecule. Major competing pathways include the production of:
-
Lactic acid (catalyzed by lactate dehydrogenase, LdhA)
-
Acetic acid (catalyzed by phosphate acetyltransferase, Pta, and acetate kinase, AckA)
-
Ethanol (catalyzed by alcohol dehydrogenase, AdhE)
Effective metabolic engineering strategies often involve the deletion or downregulation of the genes encoding these enzymes to redirect carbon flux towards the 2,3-BDO pathway.[7][9]
Q4: Which microbial hosts are best for producing meso-2,3-BDO?
A4: The choice of microbial host depends on the project goals.
-
Natural Producers: Organisms like Klebsiella pneumoniae, Klebsiella oxytoca, and Enterobacter aerogenes are natural, high-yield producers of 2,3-BDO.[1][3] However, their potential pathogenicity can be a concern for industrial applications.[10]
-
Engineered Hosts: Non-pathogenic, industrially robust microbes like Escherichia coli, Saccharomyces cerevisiae, and Bacillus subtilis are popular choices for metabolic engineering.[9][11] While they naturally produce little to no 2,3-BDO, their well-characterized genetics make them ideal platforms for introducing and optimizing the heterologous 2,3-BDO pathway.[12][13]
Section 2: Troubleshooting Guides
This section addresses specific experimental issues with detailed causal analysis and actionable solutions.
Problem 1: My engineered strain shows low overall titer and yield of meso-2,3-BDO.
This is a common issue stemming from suboptimal carbon flux or inefficient pathway enzymes.
Potential Cause A: Insufficient Carbon Flux Carbon is being diverted to competing pathways, starving the 2,3-BDO synthesis route of its pyruvate precursor.
Solution: Block Competing Pathways Systematically knock out the genes responsible for major byproduct formation. This is a cornerstone of metabolic engineering for 2,3-BDO.[1]
-
Target Genes:
-
ldhA (lactate production)
-
pta-ackA operon (acetate production)
-
adhE (ethanol production)
-
frdA (succinate production)
-
-
Rationale: Deleting these pathways forces the cell to redirect pyruvate towards the engineered 2,3-BDO pathway to maintain redox balance and regenerate NAD⁺. Knocking out ldhA in Enterobacter aerogenes, for example, has been shown to increase the 2,3-BDO yield by over 70%.[7]
Potential Cause B: Weak Expression or Activity of Pathway Enzymes The enzymes in your synthesis pathway (ALS, ALDC, BDH) may not be expressed at high enough levels or may have suboptimal catalytic activity.
Solution: Overexpress Pathway Genes and Optimize Fermentation Conditions
-
Gene Overexpression: Express the alsS, alsD, and budC genes from a high-copy plasmid under the control of a strong, inducible promoter. This ensures a high concentration of the necessary enzymes to drive the pathway forward.[1]
-
Optimize Fermentation Conditions:
-
pH: Maintain the culture pH between 5.0 and 6.5. This slightly acidic condition favors 2,3-BDO production and helps prevent the reverse conversion of 2,3-BDO back to acetoin.[2]
-
Aeration: Implement a two-stage aeration strategy. An initial aerobic phase promotes rapid cell growth, followed by a micro-aerobic phase which enhances NADH availability and favors the final reduction of acetoin to 2,3-BDO. High oxygen levels can inhibit the key enzymes in the pathway.[2]
-
Feeding Strategy: Use a fed-batch approach to keep the substrate (e.g., glucose) concentration at a non-inhibitory level, which is a common issue during scale-up.[6][14]
-
Problem 2: I'm observing high accumulation of acetoin with very little conversion to meso-2,3-BDO.
This indicates a clear bottleneck at the final step of the pathway.
Potential Cause A: Insufficient NADH Availability The conversion of acetoin to 2,3-BDO is NADH-dependent. A low intracellular NADH/NAD⁺ ratio will stall the pathway at acetoin.[6]
Solution: Modulate Aeration and Cofactor Engineering
-
Reduce Aeration: Lowering the dissolved oxygen (DO) level during the production phase is a highly effective strategy. This limits cellular respiration, forcing the cell to regenerate NAD⁺ through fermentation pathways, thereby increasing the NADH pool available for butanediol dehydrogenase.[6]
-
Cofactor Engineering: For more advanced control, consider overexpressing enzymes that promote NADH regeneration. For instance, expressing an NAD⁺-dependent formate dehydrogenase can increase NADH availability.[2] In yeast, deleting alcohol dehydrogenase genes (ADH1, ADH3, ADH5) has been shown to redirect the redox balance, increasing 2,3-BDO production significantly.[13]
Potential Cause B: Low Activity of Butanediol Dehydrogenase (BDH) The specific BDH you are using may have low catalytic efficiency, or it may be inhibited by fermentation conditions.
Solution: Enzyme Screening and pH Control
-
Screen for a Better Enzyme: Source butanediol dehydrogenase genes from different organisms. Enzymes from natural high-producers like Klebsiella pneumoniae or Bacillus subtilis often exhibit superior kinetics. Ensure the chosen enzyme has high specificity for acetoin and uses NADH efficiently.
-
Maintain Optimal pH: The activity of BDH is pH-dependent. Ensure the pH of your fermentation broth is maintained in the optimal range (typically 5.0-6.5) to prevent enzyme inactivation.[2]
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Low meso-2,3-BDO Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAcetoin [label="Is acetoin accumulation high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Yes Path HighAcetoin [label="Bottleneck at BDH Step", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_NADH [label="Potential Cause:\nLow NADH/NAD+ Ratio", shape=box]; Cause_BDH [label="Potential Cause:\nPoor BDH Activity", shape=box]; Solution_NADH [label="Solution:\n- Decrease Aeration\n- Engineer Cofactor Pathways", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_BDH [label="Solution:\n- Screen for a more active BDH\n- Optimize pH", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No Path LowAcetoin [label="Flux Issue Upstream", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Flux [label="Potential Cause:\nCarbon Loss to Byproducts", shape=box]; Cause_Expression [label="Potential Cause:\nWeak Upstream Enzymes\n(ALS, ALDC)", shape=box]; Solution_Flux [label="Solution:\n- Knock out competing pathways\n(ldhA, adhE, pta-ackA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Expression [label="Solution:\n- Overexpress alsS & alsD\n- Optimize Fermentation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckAcetoin; CheckAcetoin -> HighAcetoin [label="Yes"]; CheckAcetoin -> LowAcetoin [label="No"];
HighAcetoin -> Cause_NADH; HighAcetoin -> Cause_BDH; Cause_NADH -> Solution_NADH; Cause_BDH -> Solution_BDH;
LowAcetoin -> Cause_Flux; LowAcetoin -> Cause_Expression; Cause_Flux -> Solution_Flux; Cause_Expression -> Solution_Expression; } axdot Caption: Troubleshooting workflow for low this compound yield.
Problem 3: My final product is a mix of stereoisomers, not pure meso-2,3-BDO.
Product purity is critical. The formation of other stereoisomers like (2R,3R)-BDO or (2S,3S)-BDO points to off-target enzymatic activity.
Potential Cause: Presence of Endogenous Dehydrogenases The host organism may possess native dehydrogenases (e.g., glycerol dehydrogenase) that can act on acetoin but have different stereospecificity, producing a mix of BDO isomers.[3]
Solution: Gene Deletion and Specific Enzyme Expression
-
Identify and Delete Competing Genes: Use bioinformatics to identify potential endogenous dehydrogenases that could convert acetoin. Knock out these candidate genes. For example, deleting the gdh gene, which encodes a glycerol dehydrogenase, can be crucial for achieving high meso-BDO purity.[4]
-
Overexpress a Highly Specific meso-BDH: Ensure that the butanediol dehydrogenase you are expressing is highly specific for producing the meso- stereoisomer. The budC gene is a well-characterized example.[4] This combination of deleting competing activities and amplifying the desired one is the most robust strategy for ensuring stereochemical purity.
Section 3: Data Summary
The following table summarizes results from various metabolic engineering strategies to provide a comparative overview.
| Host Organism | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Reference |
| Enterobacter cloacae | ΔldhA, ΔfrdA, Δbdh, overexpression of (2R,3R)-BDH & galP | Xylose & Glucose | 152 | 0.49 (98% theoretical) | [1] |
| Bacillus subtilis | ΔackA, Δpta, ΔlctE, ΔmmgA | Glycerol | ~13 | ~0.45 | [9] |
| S. cerevisiae | Δadh1, Δadh3, Δadh5 | Glucose | 2.29 | 0.113 | [13] |
| Enterobacter aerogenes | Knockout of lactate dehydrogenase (ldh) | Glucose | ~60 | ~0.46 | [7] |
| Klebsiella oxytoca | Wild-type (Optimized Fed-Batch) | Sucrose & Molasses | ~115 | 0.40 | [14] |
Section 4: Key Experimental Protocols
Protocol 1: Gene Knockout in E. coli via CRISPR-Cas9
This protocol provides a general framework for deleting a competing pathway gene (e.g., ldhA).
-
Design sgRNA: Design two 20-bp single guide RNAs (sgRNAs) targeting the 5' and 3' regions of the ldhA gene. Ensure they have high on-target and low off-target scores using a design tool.
-
Construct CRISPR Plasmid: Clone the two sgRNA expression cassettes into a Cas9-expressing plasmid that contains a temperature-sensitive replicon and a selectable marker.
-
Prepare Donor DNA: Synthesize or PCR-amplify a 500-1000 bp donor DNA fragment consisting of the upstream and downstream homologous regions of ldhA fused together. This will serve as the template for homology-directed repair.
-
Transformation: Co-transform the CRISPR plasmid and the linear donor DNA into electrocompetent E. coli cells containing the lambda-Red recombinase system (pRed-Cas9).
-
Induction and Selection:
-
Grow cells at 30°C in media containing the appropriate antibiotic for the CRISPR plasmid.
-
Induce Cas9 and lambda-Red expression according to the specific plasmid instructions (e.g., with arabinose).
-
Plate the cells on selective agar and incubate.
-
-
Verification:
-
Screen colonies by colony PCR using primers that flank the ldhA locus. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Plasmid Curing: Cure the strain of the CRISPR plasmid by growing it at a non-permissive temperature (e.g., 37-42°C) without antibiotic selection.
References
-
Hakizimana, M., et al. (2019). The current strategies and parameters for the enhanced microbial production of 2,3-butanediol. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Martino, M., et al. (2022). Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. Applied and Environmental Microbiology. [Link]
-
Gao, C., et al. (2019). Metabolic engineering of Enterobacter aerogenes to improve the production of 2,3-butanediol. ResearchGate. [Link]
-
Pereira, B., et al. (2021). Investigation of two metabolic engineering approaches for (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis. National Institutes of Health. [Link]
-
Kim, S., et al. (2016). Metabolic engineering of Saccharomyces cerevisiae for 2,3-butanediol production. PubMed. [Link]
-
Kim, S., et al. (2016). Metabolic engineering of Saccharomyces cerevisiae for 2,3-butanediol production. ResearchGate. [Link]
-
Gialleli, A.I., et al. (2022). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. MDPI. [Link]
-
Köpke, M., et al. (2011). 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. Applied and Environmental Microbiology. [Link]
-
ResearchGate (n.d.). 2,3-Butanediol biosynthesis pathway and mechanism of 2,3-butanediol stereoisomer formation in Serratia sp.: T241. ResearchGate. [Link]
-
Ji, X., et al. (2021). 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. Nature Communications. [Link]
-
Ng, C.Y., et al. (2012). Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering. ResearchGate. [Link]
-
Koutinas, M., et al. (2023). Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. MDPI. [Link]
-
Lee, J.W., et al. (2023). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. MDPI. [Link]
-
Li, Y., et al. (2023). Production of 2,3-Butanediol by S. cerevisiae L7 in Fed-Batch Fermentation with Optimized Culture Conditions. MDPI. [Link]
-
Wang, M., et al. (2016). Metabolic pathway of 2,3-butanediol synthesis in B. licheniformis WX-02. ResearchGate. [Link]
-
Xu, G.C., et al. (2019). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. ResearchGate. [Link]
-
Ji, X., et al. (2021). (PDF) 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. ResearchGate. [Link]
Sources
- 1. The current strategies and parameters for the enhanced microbial production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of two metabolic engineering approaches for (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Saccharomyces cerevisiae for 2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Fermentation for Selective meso-2,3-Butanediol Production
Welcome to the technical support center for meso-2,3-butanediol (meso-2,3-BDO) production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in fermentation process optimization. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven insights.
Section 1: Foundational Knowledge & Key Concepts
This section covers the fundamental principles underlying meso-2,3-BDO fermentation.
Q1: What is 2,3-butanediol, and why is the meso- isomer particularly important?
2,3-Butanediol (2,3-BDO) is a valuable platform chemical with broad applications in the synthesis of plastics, pharmaceuticals, and fuel additives.[1] It exists in three stereoisomeric forms: dextrorotatory (2R,3R), levorotatory (2S,3S), and the optically inactive meso-form (2R,3S).[2][3]
The specific properties of each isomer dictate its application. For instance, optically pure (2R,3R)- and (2S,3S)-2,3-BDO are valuable as antifreeze agents due to their very low freezing points and are used in the synthesis of chiral compounds.[1][2] The meso- isomer is a key precursor for producing methyl ethyl ketone (MEK), a high-demand industrial solvent, and 1,3-butadiene, a primary component in synthetic rubber.[4] The ability to selectively produce a single isomer like meso-2,3-BDO is crucial as it simplifies downstream processing and enhances the economic viability of the bioprocess.
Q2: What is the core metabolic pathway for microbial meso-2,3-BDO production?
The biosynthesis of 2,3-BDO begins with pyruvate, a central metabolite derived from glycolysis. The pathway involves three key enzymatic steps. Understanding this pathway is fundamental to any optimization strategy, as it reveals the critical control points for maximizing flux towards your target molecule.
The process is as follows:
-
Pyruvate to α-Acetolactate: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by α-acetolactate synthase (ALS) .[4]
-
α-Acetolactate to Acetoin: α-Acetolactate is then decarboxylated to form acetoin, a key intermediate. This step is catalyzed by α-acetolactate decarboxylase (ALDC) .[5]
-
Acetoin to meso-2,3-BDO: Finally, acetoin is reduced to meso-2,3-BDO. This crucial stereospecific reduction is catalyzed by This compound dehydrogenase (meso-BDH) , which is often encoded by the budC gene.[5][6]
The availability of NADH as a reducing equivalent is critical for the final step. Therefore, conditions that favor a higher NADH/NAD+ ratio will promote the conversion of acetoin to 2,3-BDO.
Caption: Core metabolic pathway for meso-2,3-BDO synthesis.
Section 2: Troubleshooting Guide for Common Fermentation Issues
This section provides a structured approach to diagnosing and resolving frequent problems encountered during meso-2,3-BDO fermentation experiments.
Caption: Troubleshooting workflow for meso-2,3-BDO fermentation.
Q3: My yield of meso-2,3-BDO is consistently low, although the cells are growing. What are the primary factors to investigate?
Low product yield despite adequate cell growth often points to suboptimal metabolic flux towards the 2,3-BDO pathway. The most critical parameters to re-evaluate are pH and aeration .
-
Causality (pH): The enzymes in the 2,3-BDO pathway have optimal pH ranges. For many relevant species like Klebsiella and Bacillus, the optimal pH for 2,3-BDO production is typically between 5.5 and 6.5.[7][8][9] If the pH drifts too low due to the production of acidic by-products (like lactic and acetic acid), it can inhibit key enzymes. Conversely, a pH above 7.0 can sometimes favor the reverse reaction, converting 2,3-BDO back to acetoin.[2]
-
Actionable Insight: Implement a robust pH control strategy. Using a pH probe connected to an automated base addition system (e.g., NaOH or KOH) is essential for maintaining the pH within the optimal window.[6]
-
-
Causality (Aeration): Oxygen supply is arguably the most critical parameter for maximizing 2,3-BDO production. The process requires micro-aerobic conditions .[10]
-
Too High Oxygen: Fully aerobic conditions favor biomass production and respiration, where pyruvate is channeled into the TCA cycle instead of the 2,3-BDO pathway. This maximizes ATP production for growth but sacrifices product yield.[11]
-
Too Low Oxygen (Anaerobic): Strictly anaerobic conditions can lead to an accumulation of other fermentation by-products like ethanol, lactate, and succinate as the cell struggles to reoxidize NADH.[12]
-
Actionable Insight: The goal is to find a "sweet spot" that allows for sufficient cell growth while maintaining a high NADH/NAD+ ratio to drive the reduction of acetoin to 2,3-BDO. This is achieved by carefully controlling the dissolved oxygen (DO) level, often at a low setpoint (e.g., 1-3%), or by optimizing the agitation and aeration rates to control the oxygen transfer rate (OTR).[10][13][14] For Bacillus subtilis, for instance, increasing agitation and aeration to a moderate level was shown to increase the purity of meso-2,3-BDO to over 90%.[15]
-
Q4: I am producing a mixture of 2,3-BDO isomers, not just the meso-form. How can I improve selectivity?
Poor stereoselectivity is almost always a function of the enzymatic machinery of your production strain.
-
Causality (Enzymes): Microorganisms often possess multiple butanediol dehydrogenases (BDHs), each with different stereospecificities. For example, one enzyme might produce (2R,3R)-BDO while another produces the meso-form.[16] The final isomer ratio is a result of the competing activities of these enzymes. Wild-type strains of B. subtilis often produce a mix of (R,R) and meso isomers.[2]
-
Actionable Insights:
-
Strain Selection: Choose a strain known for producing high-purity meso-2,3-BDO. Serratia plymuthica has been identified as a novel candidate for high-purity meso-2,3-BDO production.[17]
-
Metabolic Engineering: This is the most direct and effective approach. If your host strain produces a mix of isomers, you can genetically modify it. A common strategy involves deleting the native genes responsible for the undesired isomers and heterologously expressing a highly specific this compound dehydrogenase (budC from a source like Klebsiella pneumoniae).[5][11] This re-routes the acetoin precursor exclusively towards the desired meso-product.
-
Q5: My fermentation broth has a high concentration of acetoin. How do I promote its conversion to meso-2,3-BDO?
Acetoin accumulation indicates that the final reduction step in the pathway is a bottleneck. This is a classic sign of an imbalanced cellular redox state (low NADH availability) or insufficient enzyme activity.
-
Causality (Redox Balance): The conversion of acetoin to 2,3-BDO is an NADH-dependent reduction. If the cell is reoxidizing its NADH through other means (e.g., respiration due to high oxygen), there won't be enough reducing power available for this final step.[18]
-
Actionable Insights:
-
Reduce Aeration: As discussed in Q3, lowering the oxygen supply will decrease respiratory activity, thereby increasing the intracellular NADH/NAD+ ratio and providing the necessary reducing equivalents for the conversion.[18]
-
Overexpress meso-BDH: Increasing the cellular concentration of the this compound dehydrogenase enzyme can help pull the reaction forward, converting acetoin to 2,3-BDO more efficiently. Overexpressing acetoin reductase (BudC) in Klebsiella oxytoca significantly reduced acetoin accumulation and boosted the final 2,3-BDO titer.[6]
-
Check for By-product Pathways: In some engineered strains, deleting pathways that compete for NADH, such as lactate production (by knocking out ldhA), can free up NADH for 2,3-BDO synthesis.[18]
-
Section 3: FAQs on Optimization of Core Parameters
Q6: Which microbial strains are best for producing meso-2,3-BDO?
Several native and engineered microorganisms are effective producers. The choice depends on factors like safety (GRAS status), substrate utilization range, and genetic tractability.
| Microorganism | Typical Isomer Profile | Key Advantages | Considerations | Citations |
| Bacillus subtilis | Mixture of meso and (2R,3R) | Generally Recognized As Safe (GRAS), robust, can use various substrates. | Often requires metabolic engineering for high meso-selectivity. | [11][15][19] |
| Klebsiella pneumoniae | Primarily meso and (2S,3S) | High productivity and titer, broad substrate range. | Opportunistic pathogen (Biosafety Level 2), requiring stricter containment. | [4][20] |
| Serratia plymuthica | High purity meso | Non-pathogenic alternative with high selectivity. | May have lower titers compared to established producers. | [17] |
| Engineered E. coli | Can be engineered for any single isomer. | Excellent genetic tools, well-understood metabolism. | Often requires significant pathway engineering and process optimization. | [13][18] |
Q7: What is the impact of the carbon source on meso-2,3-BDO production?
The choice of carbon source affects yield, cost, and sometimes even the isomer ratio.
-
Simple Sugars: Glucose and sucrose are the most common and efficiently utilized substrates, often resulting in high titers and productivities.[15][21]
-
Agro-industrial Residues: To improve process economics, low-cost feedstocks like molasses, glycerol (a biodiesel by-product), and lignocellulosic hydrolysates (containing glucose and xylose) are widely researched.[1][4][21]
-
Causality: Using these feedstocks can be challenging. Molasses may contain inhibitory compounds, and lignocellulosic hydrolysates often contain inhibitors generated during pretreatment.[22] This can negatively impact cell growth and productivity.
-
Actionable Insight: When using alternative feedstocks, it may be necessary to perform a detoxification step on the hydrolysate or adapt the strain to tolerate inhibitors.[23] Supplementing the medium with complex nitrogen sources like yeast extract can also improve performance on these less-defined substrates.[6]
-
Section 4: Key Experimental Protocols
Protocol 1: Batch Fermentation in a 2L Bioreactor
This protocol provides a general framework for a batch fermentation experiment. It should be adapted based on the specific requirements of your microbial strain.
-
Inoculum Preparation: a. Aseptically transfer a single colony from a fresh agar plate into 10 mL of sterile seed medium (e.g., LB Broth) in a 50 mL tube. b. Incubate at the optimal temperature (e.g., 37°C) and agitation (e.g., 200 rpm) for 8-12 hours until the culture is in the mid-exponential phase. c. Use this seed culture to inoculate 100 mL of the same medium in a 500 mL flask and grow overnight under the same conditions.
-
Bioreactor Preparation: a. Prepare 1.8 L of the defined fermentation medium.[6] Ensure all components are fully dissolved. b. Calibrate the pH probe before autoclaving. c. Add the medium to the 2L bioreactor vessel, install all probes (pH, DO, temperature) and tubing, and seal the vessel. d. Autoclave the bioreactor according to the manufacturer's instructions.
-
Fermentation Run: a. After the bioreactor has cooled to the target temperature (e.g., 37°C), aseptically add the carbon source (e.g., a sterile concentrated glucose solution) to the desired starting concentration. b. Aseptically inoculate the bioreactor with the 100 mL overnight culture (a 5% v/v inoculation). c. Set the fermentation parameters:
- Temperature: 37°C
- pH: Control at 6.0 using sterile 4M NaOH.[7][9]
- Agitation: Start at a low speed (e.g., 200 rpm) and cascade to maintain a DO setpoint.
- Aeration: Start with a constant airflow (e.g., 1.0 vvm - volume of air per volume of liquid per minute).
- Dissolved Oxygen (DO): Set the controller to maintain a specific setpoint (e.g., 2%) by linking it to the agitation cascade.
-
Sampling and Monitoring: a. Aseptically draw samples at regular intervals (e.g., every 4-6 hours). b. For each sample, immediately measure the optical density (OD600) for cell growth. c. Centrifuge the remaining sample to pellet the cells. Store the supernatant at -20°C for later analysis of substrates and products.
Protocol 2: Quantification of 2,3-BDO Isomers by Gas Chromatography (GC)
Accurate quantification of the three 2,3-BDO stereoisomers is essential for calculating yield and selectivity. This requires a chiral column.
-
Sample Preparation: a. Thaw the frozen supernatant samples from the fermentation. b. Centrifuge again at high speed (e.g., >10,000 x g) for 5 minutes to remove any remaining particulates. c. Dilute the supernatant with deionized water to bring the expected 2,3-BDO concentration into the calibration range of the instrument.
-
GC Instrument and Conditions:
-
Chromatograph: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a CP-Chirasil-DEX CB, is required for isomer separation.[24][25]
-
Injector: Split/splitless injector, typically run in split mode.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial Temperature: e.g., 80°C, hold for 2 min.
-
Ramp: Increase to 150°C at 5°C/min.
-
Hold: Hold at 150°C for 5 min.
-
(Note: This program is illustrative and must be optimized for your specific column and instrument).
-
-
Detector Temperature: 250°C.
-
Injector Temperature: 240°C.
-
-
Calibration and Quantification: a. Prepare a series of calibration standards using pure (or certified mixtures of) (2R,3R)-, (2S,3S)-, and meso-2,3-BDO. b. Run the standards to generate calibration curves for each isomer. c. Inject the prepared samples and integrate the peak areas for each isomer. d. Calculate the concentration in the samples using the calibration curves.
References
-
Ji, X., et al. (2011). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. MDPI. [Link]
-
Suttikul, S., et al. (n.d.). Integrated Fermentative Production and Downstream Processing of 2,3-Butanediol from Sucrose by Non-pathogenic Strains of Bacillus subtilis. CentAUR. [Link]
-
Ji, X., et al. (2011). Various carbon resources potentially used for 2,3-butanediol production. ResearchGate. [Link]
-
Ui, S., et al. (2004). Metabolic engineering of acetoin and this compound biosynthesis in E. coli. Wiley Online Library. [Link]
-
Yang, T., et al. (2021). Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13. PMC. [Link]
-
Zhang, L., et al. (2010). Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain. PubMed. [Link]
-
Afschar, A. S., et al. (1993). Microbial production and downstream processing of 2,3-butanediol. Sci-Hub. [Link]
-
Yang, T., et al. (2021). Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13. SpringerLink. [Link]
-
Petrova, P., & Petrov, K. (2020). Highly Efficient 2,3-Butanediol Production by Bacillus licheniformis via Complex Optimization of Nutritional and Technological Parameters. MDPI. [Link]
-
Saxena, A., et al. (2009). Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol. PubMed. [Link]
-
Li, Z., et al. (2010). Microbial production of this compound by metabolically engineered Escherichia coli under low oxygen condition. PubMed. [Link]
-
Ge, Y., et al. (2011). [Effects of pH and oxygen supply on production of 2,3-butanediol from biodiesel-derived glycerol by Bacillus amyloliquefaciens]. PubMed. [Link]
-
Kumar, V., et al. (2021). Integrated Fermentative Production and Downstream Processing of 2,3-Butanediol from Sugarcane Bagasse-Derived Xylose by Mutant Strain of Enterobacter ludwigii. ACS Publications. [Link]
-
Zhang, L., et al. (2010). Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp Zmd30 strain. ResearchGate. [Link]
-
Singh, A., et al. (2023). Downstream Purification of 2,3-Butanediol from Fermentation Broth using a 1-butanol / Nacl System. ResearchGate. [Link]
-
Maina, S., et al. (2022). Bioprocess development of 2, 3-butanediol production using agro-industrial residues. PMC. [Link]
-
de Mas, C., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. bioRxiv. [Link]
-
Larsen, L., et al. (2014). Production of 2-butanol through this compound consumption in lactic acid bacteria. PubMed. [Link]
-
Ui, S., et al. (1984). Separation and Quantitation of 2,3-Butanediol Isomers ((−)-, (+)-, and meso-) by Gas Chromatography. J-STAGE. [Link]
-
Park, J. M., et al. (2015). Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase. PubMed Central. [Link]
-
Wang, Q., et al. (2012). Metabolic pathway of 2,3-butanediol synthesis in B. licheniformis WX-02... ResearchGate. [Link]
-
Unknown. (n.d.). Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography. cnki.com.cn. [Link]
-
Sarris, D., et al. (2020). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. MDPI. [Link]
-
Amrahee, Y., et al. (2019). The current strategies and parameters for the enhanced microbial production of 2,3-butanediol. PMC - NIH. [Link]
-
Gientka, I., et al. (2023). Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. MDPI. [Link]
-
Köpke, M., et al. (2011). 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. PubMed Central. [Link]
-
Unknown. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. [Link]
-
Thanakorn, P., et al. (2016). Process Optimization on Micro-Aeration Supply for High Production Yield of 2,3-Butanediol from Maltodextrin by Metabolically-Engineered Klebsiella oxytoca. Kasetsart University. [Link]
-
Kim, B., et al. (2022). Development of an industrial yeast strain for efficient production of 2,3-butanediol. NIH. [Link]
-
Li, Z., et al. (2010). Microbial production of this compound by metabolically engineered Escherichia coli under low oxygen condition. ResearchGate. [Link]
-
Diender, M., et al. (2022). Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. PMC - NIH. [Link]
-
Neish, A. C., et al. (1948). PRODUCTION AND PROPERTIES OF 2,3-BUTANEDIOL: XXVII. CRYSTALLINE ESTERS SUITABLE FOR IDENTIFICATION AND ESTIMATION OF THE ISOMERI. Canadian Science Publishing. [Link]
-
Caligiani, A., et al. (2007). Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar. PubMed. [Link]
-
Thompson, D. N., et al. (2022). Assessing oxygen limiting fermentation conditions for 2,3-butanediol production from Paenibacillus polymyxa. Frontiers. [Link]
-
Gao, J., et al. (2018). Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from this compound Using Whole-Cell Biocatalysis. MDPI. [Link]
-
D'Angelo, F., et al. (2018). Effect of oxygen mass transfer rate on the production of 2,3-butanediol from glucose and agro-industrial byproducts by Bacillus licheniformis ATCC9789. PubMed Central. [Link]
-
Unknown. (n.d.). Meso 2 3 Butanediol. Yogh. [Link]
Sources
- 1. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197 | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of oxygen mass transfer rate on the production of 2,3-butanediol from glucose and agro-industrial byproducts by Bacillus licheniformis ATCC9789 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current strategies and parameters for the enhanced microbial production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process Optimization on Micro-Aeration Supply for High Production Yield of 2,3-Butanediol from Maltodextrin by Metabolically-Engineered Klebsiella oxytoca - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial production of this compound by metabolically engineered Escherichia coli under low oxygen condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. [PDF] Metabolic engineering of acetoin and meso‐2, 3‐butanediol biosynthesis in E. coli | Semantic Scholar [semanticscholar.org]
- 19. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an industrial yeast strain for efficient production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sci-hub.box [sci-hub.box]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 25. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
byproduct formation in 2,3-butanediol fermentation and its prevention
Welcome to the technical support center for 2,3-butanediol (2,3-BDO) fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during microbial 2,3-BDO production. Our goal is to provide not just solutions, but a deeper understanding of the metabolic and process-related causes, enabling you to conduct self-validating and robust experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamentals of byproduct formation in 2,3-BDO fermentation.
Q1: What are the major byproducts in 2,3-BDO fermentation and why are they problematic?
A1: The production of 2,3-BDO via microbial fermentation is a mixed-acid fermentation pathway[1][2]. The primary goal is to channel the carbon flux from a substrate (like glucose) to 2,3-BDO. However, several competing metabolic pathways lead to the formation of undesirable byproducts. The most common byproducts include:
-
Acetoin: The direct precursor to 2,3-BDO. Its accumulation indicates an incomplete reduction step.[3][4]
-
Organic Acids: Lactate, acetate, succinate, and formate are frequently produced. Their accumulation lowers the pH of the fermentation broth, which can inhibit cell growth and enzyme activity, and diverts carbon away from your target product.[1][2]
-
Ethanol: Another common fermentation product that competes for the initial pyruvate pool.[5][6]
These byproducts are problematic because they lower the overall yield and titer of 2,3-BDO, increase the costs and complexity of downstream purification processes, and can have inhibitory effects on the producing microorganism.[1][3]
Q2: What is the core metabolic branch point that dictates 2,3-BDO vs. byproduct formation?
A2: The central metabolic node is pyruvate . Derived from the glycolysis of sugars, pyruvate stands at a critical crossroads.[1][5] Depending on the microorganism, cellular redox balance (NADH/NAD+ ratio), and environmental conditions like pH and oxygen availability, pyruvate can be directed into several pathways.[2] The key is to maximize the flux through the 2,3-BDO synthesis pathway, which begins with the condensation of two pyruvate molecules by α-acetolactate synthase.[1][7] Any diversion of pyruvate to lactate dehydrogenase, pyruvate formate lyase, or pyruvate dehydrogenase will lead to the formation of lactate, ethanol, and acetate, respectively.[7][8]
Caption: Central metabolic pathways in 2,3-BDO fermentation.
Q3: How do aeration and pH fundamentally control which products are formed?
A3: Aeration and pH are the two most critical process parameters that you can control to steer metabolism.
-
Aeration (Dissolved Oxygen - DO): Oxygen availability directly influences the intracellular NADH/NAD+ ratio.
-
High Aeration: Promotes rapid cell growth and biomass accumulation but directs carbon towards respiration, producing CO2, and can lead to lower 2,3-BDO yields.[2][9]
-
Strictly Anaerobic Conditions: Can favor the production of more reduced byproducts like lactate and ethanol as the cell struggles to reoxidize NADH.[10]
-
Micro-aerobic Conditions (Limited Oxygen): This is often the "sweet spot." A small amount of oxygen allows for efficient ATP generation for cell maintenance, but the environment is still sufficiently reductive to maintain a high NADH/NAD+ ratio, which is essential for the final reduction of acetoin to 2,3-BDO.[3][11]
-
-
pH: The pH of the medium affects the activity of key enzymes and can trigger metabolic shifts.
-
The enzyme α-acetolactate synthase, which initiates the 2,3-BDO pathway, typically has an optimal pH around 6.0.[12]
-
When the pH drops due to the accumulation of acidic byproducts, the cell may increase the production of neutral compounds like 2,3-BDO to prevent excessive intracellular acidification.[2][9]
-
However, very low pH can inhibit overall cell growth. A controlled pH of 5.5-6.5 is generally considered optimal for 2,3-BDO production in many strains like Klebsiella.[9][13]
-
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My 2,3-BDO yield is low, but I have a high concentration of acetoin.
Causality: This is a classic and common issue. It signifies a bottleneck at the final step of the pathway: the reduction of acetoin to 2,3-BDO. This reaction is catalyzed by 2,3-butanediol dehydrogenase (BDH), also known as acetoin reductase, and requires NADH as a cofactor.[8][14] High acetoin accumulation is a direct symptom of either insufficient NADH availability or suboptimal BDH activity. This can be exacerbated when glucose becomes depleted, as some microorganisms may convert 2,3-BDO back to acetoin.[15][16]
Solutions:
-
Reduce Aeration: Your culture might be too aerobic. Excess oxygen depletes the NADH pool through respiration, leaving insufficient reducing power for the BDH enzyme.
-
Action: Implement a two-stage aeration strategy. Start with higher aeration to promote robust cell growth, then switch to a low aeration or micro-aerobic condition to favor 2,3-BDO production.[9][17] Monitor the dissolved oxygen (DO) level and try to maintain it at a low, stable point (e.g., near 0-5% saturation) during the production phase.[18]
-
-
Optimize pH: The BDH enzyme has an optimal pH range. If your pH has drifted too high or too low, the enzyme's efficiency could be compromised.
-
Action: Ensure your pH control system is calibrated and maintains a stable pH, typically between 5.5 and 6.5, throughout the fermentation.[13]
-
-
Metabolic Engineering: The expression level of the BDH enzyme itself might be the limiting factor.
Problem 2: My culture is producing significant amounts of lactate and acetate, and the pH is crashing.
Causality: This indicates that the carbon flux from pyruvate is being diverted to mixed-acid fermentation pathways instead of the 2,3-BDO pathway. This is often a response to fully anaerobic conditions or a cellular strategy to regenerate NAD+ quickly. The production of these acids leads to a rapid drop in pH, which can further inhibit the desired pathway and cell growth.
Solutions:
-
Introduce Limited Aeration: Strictly anaerobic conditions can promote acidogenesis.
-
Action: Shift from anaerobic to a controlled micro-aerobic condition. Even a small, controlled supply of oxygen can significantly shift the metabolism away from acid production.[11]
-
-
Maintain Strict pH Control: Do not allow the pH to drop below the optimal range for your organism.
-
Metabolic Engineering: The most direct way to solve this is by blocking the competing pathways.
-
Action (Advanced): Create knockout mutants for the genes responsible for acid production. Deleting the lactate dehydrogenase gene (ldhA) is a very common and effective strategy to eliminate lactate formation and redirect pyruvate towards 2,3-BDO.[4][20] Similarly, targeting pathways for formate and acetate can further enhance your yield.
-
Problem 3: My results are inconsistent between batches, even when I follow the same protocol.
Causality: Inconsistent results often arise from subtle, unmonitored variations in initial conditions or process parameters. Bioprocesses are highly sensitive to starting conditions.[17]
Solutions:
-
Standardize Inoculum Preparation: The age, cell density, and metabolic state of your seed culture are critical.
-
Action: Implement a strict, documented protocol for inoculum development. Always inoculate your main bioreactor with a culture from the same growth phase (e.g., mid-to-late exponential phase) and at the same initial cell density.[17]
-
-
Calibrate All Probes: Inaccurate readings of pH, DO, or temperature can lead to significant metabolic shifts.
-
Action: Calibrate your pH and DO probes before every single fermentation run. Verify temperature probes against a calibrated thermometer.[17]
-
-
Implement a Fed-Batch Strategy: High initial substrate concentrations in a batch culture can cause overflow metabolism and byproduct formation.
Caption: A logical workflow for troubleshooting byproduct formation.
Section 3: Key Experimental Protocols
Protocol 1: Two-Stage Aeration Control for Fed-Batch Fermentation
This protocol is designed to maximize biomass in the first phase and then shift metabolism towards 2,3-BDO production while minimizing acetoin and acid byproducts in the second phase.
1. Bioreactor & Media Preparation:
-
Prepare your defined fermentation medium in the bioreactor.
-
Calibrate pH and Dissolved Oxygen (DO) probes according to the manufacturer's instructions.
-
Sterilize the bioreactor and medium.
2. Inoculation & Growth Phase (Stage 1):
-
Inoculate the bioreactor with a standardized seed culture to a predetermined starting OD.
-
Set initial process parameters:
-
Temperature: 37°C (or optimal for your strain).
-
pH: Control at 6.5-7.0 to favor rapid growth.
-
Agitation: Set to a high speed (e.g., 400-600 rpm) to ensure good mixing.
-
Aeration: Sparge air at a rate (e.g., 1.0-1.5 vvm) to maintain DO above 20%. This is the aerobic growth phase .
-
-
Monitor cell growth (OD600) and substrate consumption.
3. Production Phase (Stage 2):
-
This stage is typically initiated when the culture reaches a high cell density or enters the late exponential phase.
-
Change process parameters to induce a metabolic shift:
-
pH: Adjust the setpoint down to the optimal range for 2,3-BDO production (e.g., 5.5-6.0).[9][13]
-
Agitation & Aeration: Reduce agitation and/or airflow to create micro-aerobic conditions . The goal is to drop and maintain the DO level at a low, constant value (e.g., 1-5% saturation). A DO-stat control loop can be highly effective here.[17][21]
-
-
This shift increases the intracellular NADH/NAD+ ratio, favoring the reduction of acetoin to 2,3-BDO.
4. Fed-Batch Feeding:
-
Begin feeding a sterile, concentrated glucose solution (e.g., 500-700 g/L) when the initial glucose concentration drops to a threshold level (e.g., 10-20 g/L).
-
Use a feeding strategy (e.g., pulse feeding, constant rate, or exponential feeding) to maintain glucose at a non-inhibitory level and avoid overflow metabolism.
5. Sampling and Analysis:
-
Take samples periodically throughout the fermentation (e.g., every 2-4 hours).
-
Analyze for:
-
Cell density (OD600).
-
Substrate (e.g., glucose) concentration.
-
Product and byproduct concentrations (2,3-BDO, acetoin, lactate, acetate, ethanol) using HPLC or GC.
-
| Parameter | Stage 1: Growth Phase | Stage 2: Production Phase | Rationale |
| Objective | Maximize Cell Biomass | Maximize 2,3-BDO Titer | Separate growth from production for higher overall productivity. |
| pH | 6.5 - 7.0 | 5.5 - 6.0 | Shift from optimal growth pH to optimal enzyme activity pH.[9] |
| Dissolved O₂ | > 20% | 1 - 5% (or near zero) | High O₂ for energy/growth; Low O₂ to increase NADH for reduction.[9][18] |
| Substrate | Initial Batch | Fed-Batch | Avoid substrate inhibition and overflow metabolism.[21] |
References
-
Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. (MDPI) [Link]
-
Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts. (PMC - NIH) [Link]
-
d-2,3-Butanediol Production Due to Heterologous Expression of an Acetoin Reductase in Clostridium acetobutylicum. (PMC - NIH) [Link]
-
Engineering of 2,3-Butanediol Dehydrogenase To Reduce Acetoin Formation by Glycerol-Overproducing, Low-Alcohol Saccharomyces cerevisiae. (Applied and Environmental Microbiology - ASM Journals) [Link]
-
Engineering of 2,3-butanediol dehydrogenase to reduce acetoin formation by glycerol-overproducing, low-alcohol Saccharomyces cerevisiae. (PubMed) [Link]
-
The metabolic pathways for 2,3-butanediol synthesis in bacteria... (ResearchGate) [Link]
-
Metabolic pathways for the production of 2,3-butanediol (2,3-BDO)... (ResearchGate) [Link]
-
2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. (PubMed Central) [Link]
-
Butanediol fermentation. (Wikipedia) [Link]
-
Enhanced production of 2,3-butanediol from glycerol by forced pH fluctuations. (ResearchGate) [Link]
-
Metabolic pathways for 2,3-butanediol biosynthesis and pyruvate... (ResearchGate) [Link]
-
Biological production of 2,3-butanediol. (PubMed) [Link]
-
Engineering of 2,3-Butanediol Dehydrogenase To Reduce Acetoin Formation by Glycerol-Overproducing, Low-Alcohol Saccharomyces cerevisiae. (ResearchGate) [Link]
-
2 3butanidiol path wayy fermetation.pptx. (Slideshare) [Link]
-
(PDF) 2,3-Butanediol Production from Biodiesel Derived Glycerol. (ResearchGate) [Link]
-
The current strategies and parameters for the enhanced microbial production of 2,3-butanediol. (PMC - NIH) [Link]
-
Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain. (PubMed) [Link]
-
Cleaner production and downstream processing of bio-based 2,3-butanediol: A review. (ScienceDirect) [Link]
-
Biological Production of 2,3-Butanediol. (ResearchGate) [Link]
-
Various carbon resources potentially used for 2,3-butanediol production. (ResearchGate) [Link]
-
Enhanced Production of 2,3-Butanediol from Sugarcane Molasses. (Semantic Scholar) [Link]
-
2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. (PubMed Central) [Link]
-
Microbial Production of 2,3-butanediol through a two-stage pH and agitation strategy in 150l bioreactor. (ResearchGate) [Link]
-
Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. (PMC - NIH) [Link]
-
Production of Optically Active 2,3-Butanediol by Bacillus polymyxa. (ResearchGate) [Link]
-
Metabolic pathway of 2,3-butanediol production from glucose. LDH,... (ResearchGate) [Link]
-
Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. (MDPI) [Link]
-
Bioprocess development of 2, 3-butanediol production using agro-industrial residues. (PMC) [Link]
-
Assessing oxygen limiting fermentation conditions for 2,3-butanediol production from Paenibacillus polymyxa. (Frontiers) [Link]
-
Assessing oxygen limiting fermentation conditions for 2,3-butanediol production from Paenibacillus polymyxa. (ResearchGate) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The current strategies and parameters for the enhanced microbial production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Butanediol fermentation - Wikipedia [en.wikipedia.org]
- 12. 2 3butanidiol path wayy fermetation.pptx [slideshare.net]
- 13. Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Assessing oxygen limiting fermentation conditions for 2,3-butanediol production from Paenibacillus polymyxa [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy [mdpi.com]
- 19. Engineering of 2,3-butanediol dehydrogenase to reduce acetoin formation by glycerol-overproducing, low-alcohol Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of meso-2,3-Butanediol from Complex Fermentation Media
Welcome to the technical support center for the purification of meso-2,3-butanediol (meso-2,3-BDO). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the purification of meso-2,3-BDO from complex fermentation media.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the primary challenges in purifying this compound from fermentation broth?
A1: The primary challenges in purifying this compound stem from its physicochemical properties and the complexity of the fermentation broth. Key difficulties include:
-
High Boiling Point and Hydrophilicity: Meso-2,3-BDO has a high boiling point (182-184 °C) and is highly soluble in water, making its separation from the aqueous fermentation broth by simple distillation energy-intensive and inefficient.
-
Complex Composition of Fermentation Broth: The fermentation broth is a complex mixture containing residual sugars, proteins, salts, and other metabolic byproducts, which can interfere with purification processes.
-
Presence of Isomers: Fermentation often produces a mixture of 2,3-butanediol isomers (dextro-, levo-, and meso-), which have very similar physical properties, making their separation challenging.
Q2: What are the most common methods for this compound purification?
A2: Several methods are employed for the purification of this compound, often in combination. The most common include:
-
Solvent Extraction: This method involves the use of an organic solvent to selectively extract 2,3-BDO from the fermentation broth. However, the high hydrophilicity of 2,3-BDO often leads to low extraction efficiency.
-
Aqueous Two-Phase Extraction (ATPE): ATPE is a promising technique that involves the use of two immiscible aqueous phases to partition the 2,3-BDO, offering a more benign and potentially more efficient alternative to solvent extraction.
-
Reactive Extraction: This technique involves the use of a reagent, such as boric acid, to form a complex with 2,3-BDO, which can then be more easily extracted into an organic solvent.
-
Membrane Separation: Techniques like pervaporation and membrane extraction are gaining traction as they can offer high selectivity and reduced energy consumption.
-
Chromatography: While highly effective for achieving high purity, chromatographic methods are generally more expensive and less scalable for industrial production.
Q3: How can I improve the efficiency of solvent extraction for this compound?
A3: To improve the efficiency of solvent extraction, consider the following strategies:
-
Solvent Selection: Choose a solvent with a high partition coefficient for 2,3-BDO and low miscibility with water. Common choices include oleyl alcohol, 1-butanol, and ethyl acetate.
-
Salting-Out Effect: The addition of salts (e.g., potassium phosphate, sodium chloride) to the aqueous phase can decrease the solubility of 2,3-BDO and enhance its partitioning into the organic solvent.
-
pH Adjustment: Adjusting the pH of the fermentation broth can influence the solubility of impurities and potentially improve the selectivity of the extraction.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your purification experiments.
Issue 1: Low Yield After Solvent Extraction
Symptoms:
-
The concentration of meso-2,3-BDO in the organic phase is significantly lower than expected.
-
Mass balance calculations indicate a substantial loss of product.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Poor Solvent Choice | The selected organic solvent has a low partition coefficient for meso-2,3-BDO. | Screen a variety of solvents to identify one with a higher affinity for 2,3-BDO. Consider solvents like oleyl alcohol or 1-butanol which have shown promise. |
| Emulsion Formation | The presence of proteins and other surfactants in the fermentation broth can lead to the formation of a stable emulsion at the solvent-aqueous interface, trapping the product. | Centrifuge the mixture at a higher speed or for a longer duration to break the emulsion. Consider adding a demulsifying agent. Pre-treatment of the broth to remove proteins (e.g., by precipitation) can also be effective. |
| Suboptimal pH | The pH of the fermentation broth may not be optimal for maximizing the partitioning of 2,3-BDO into the organic phase. | Perform a pH optimization study to determine the pH at which the partition coefficient is highest. |
| Insufficient Salting-Out | The concentration of salt added is not sufficient to significantly decrease the solubility of 2,3-BDO in the aqueous phase. | Increase the concentration of the salt being used or test different salts to find the most effective one for your system. |
Issue 2: Co-extraction of Impurities
Symptoms:
-
The purified meso-2,3-BDO is contaminated with other components from the fermentation broth.
-
Downstream analytical techniques (e.g., HPLC, GC) show the presence of multiple peaks in addition to the product.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Selectivity of the Solvent | The organic solvent is co-extracting other hydrophobic or amphiphilic molecules from the fermentation broth. | Consider using a more selective solvent or a multi-step extraction process with different solvents to remove impurities in stages. |
| Presence of Other Alcohols | The fermentation process may have produced other alcohols (e.g., ethanol, butanol) that are also extracted by the solvent. | Optimize the fermentation conditions to minimize the production of byproduct alcohols. A fractional distillation step after extraction may be necessary to separate 2,3-BDO from more volatile alcohols. |
| Extraction of Colored Compounds | Pigments and other colored molecules from the fermentation media are being transferred to the organic phase. | Treat the fermentation broth with activated carbon prior to extraction to adsorb colored impurities. |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common this compound purification technique.
Protocol: Reactive Extraction of this compound using Boric Acid
Principle: Boric acid reacts with diols like this compound to form a cyclic boronate ester. This complex is more hydrophobic than the free diol and can be more efficiently extracted into an organic solvent. The complex can then be back-extracted into an acidic aqueous solution to recover the purified 2,3-BDO.
Materials:
-
Fermentation broth containing this compound
-
Boric acid (H₃BO₃)
-
Organic solvent (e.g., 2-ethyl-1-hexanol)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Separatory funnel
-
pH meter
-
Centrifuge
Procedure:
-
Pre-treatment of Fermentation Broth:
-
Centrifuge the fermentation broth at 8000 x g for 15 minutes to remove cells and other suspended solids.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.
-
-
Complexation Reaction:
-
Transfer a known volume of the pre-treated fermentation broth to a beaker.
-
Add boric acid to the broth. The molar ratio of boric acid to 2,3-BDO should be optimized, but a starting point of 2:1 is recommended.
-
Adjust the pH of the mixture to approximately 9.0 using the NaOH solution. This promotes the formation of the boronate ester complex.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of the organic solvent (e.g., 2-ethyl-1-hexanol).
-
Shake the funnel vigorously for 5 minutes to ensure thorough mixing.
-
Allow the phases to separate. If an emulsion forms, centrifuge the mixture to break it.
-
Drain the aqueous phase (bottom layer) and collect the organic phase (top layer).
-
-
Back-Extraction:
-
Transfer the organic phase containing the 2,3-BDO-boronate complex to a clean separatory funnel.
-
Add an equal volume of the 1 M HCl solution. The acidic conditions will hydrolyze the boronate ester, releasing the 2,3-BDO back into the aqueous phase.
-
Shake the funnel for 5 minutes.
-
Allow the phases to separate and collect the aqueous phase containing the purified this compound.
-
-
Analysis:
-
Analyze the concentration and purity of this compound in the final aqueous solution using HPLC or GC.
-
Part 4: Visualizations
Workflow for Reactive Extraction of this compound
Caption: Workflow diagram for the reactive extraction of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting flowchart for low yield in solvent extraction.
References
-
Ji, X. J., Huang, H., & Ouyang, P. K. (2011). Microbial 2,3-butanediol production: a state-of-the-art review. Biotechnology advances, 29(3), 351–364. [Link]
-
Li, L., Wang, Y., Li, K., Liu, Z., & He, J. (2013). The salting-out effect and its application in the separation of 2,3-butanediol from fermentation broth. Applied biochemistry and biotechnology, 170(6), 1430–1440. [Link]
-
Leng, Y., Li, C., Zhang, J., Liu, S., & Fan, J. (2016). Aqueous two-phase extraction of 2,3-butanediol from fermentation broth using an ethanol/ammonia-based system. Journal of Chemical Technology & Biotechnology, 91(3), 768-774. [Link]
Technical Support Center: Overcoming Feedback Inhibition in meso-2,3-Butanediol Producing Strains
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the metabolic engineering of microbial strains for meso-2,3-butanediol (2,3-BDO) production. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you diagnose and overcome common hurdles, particularly the critical issue of feedback inhibition.
Understanding the Core Challenge: The this compound Pathway and Its Regulation
The microbial synthesis of meso-2,3-BDO is a three-step enzymatic pathway starting from the central metabolite, pyruvate. While seemingly straightforward, the pathway is tightly regulated, and its efficiency is often hampered by feedback inhibition and competition for carbon flux and redox cofactors.
The central pathway involves three key enzymes:
-
α-Acetolactate Synthase (ALS) : Catalyzes the condensation of two pyruvate molecules to form α-acetolactate. This is often the rate-limiting and primary regulatory step.
-
α-Acetolactate Decarboxylase (ALDC) : Converts α-acetolactate to acetoin.
-
This compound Dehydrogenase (meso-BDH) : Reduces acetoin to meso-2,3-BDO, a step that requires the NADH cofactor.
A primary challenge is that the anabolic α-acetolactate synthase, which is also involved in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, is subject to allosteric feedback inhibition by these same amino acids.[1] High intracellular concentrations of these BCAAs can shut down the enzyme, creating a significant bottleneck in the 2,3-BDO production pathway.
Frequently Asked Questions (FAQs)
Q1: My strain shows good initial productivity, but the 2,3-BDO titer plateaus quickly. Is feedback inhibition the likely cause?
Answer: It is a strong possibility. The primary regulatory chokepoint in the 2,3-BDO pathway is the enzyme α-acetolactate synthase (ALS), which is often subject to feedback inhibition by the end-products of the branched-chain amino acid (BCAA) pathway (valine, leucine, and isoleucine).[1][2] As the fermentation progresses and these amino acids accumulate, ALS activity can be significantly reduced, halting the flux from pyruvate to α-acetolactate and, consequently, to 2,3-BDO.
In-depth Explanation: The cell uses ALS for two purposes: BCAA synthesis and, in many engineered strains, 2,3-BDO production. The native regulation is designed to prevent the overproduction of BCAAs. When you engineer a strain for high-flux 2,3-BDO production, you are pushing pyruvate through an enzyme that is evolutionarily programmed to shut down in response to accumulating downstream metabolites. This creates a direct conflict between your production goals and the cell's native regulatory networks.
Troubleshooting Steps:
-
Quantify BCAAs: Measure the intracellular and extracellular concentrations of valine, leucine, and isoleucine at various time points in your fermentation. A correlation between rising BCAA levels and plateauing 2,3-BDO production strongly suggests feedback inhibition.
-
Perform an ALS Enzyme Assay: Directly measure the activity of ALS from cell lysates in the presence and absence of BCAAs to confirm inhibition (see Protocol 1).
Q2: How can I engineer the α-acetolactate synthase (ALS) to be resistant to feedback inhibition?
Answer: The most effective strategy is to introduce mutations into the gene encoding the ALS catalytic subunit (e.g., ilvN, budB) that disrupt the allosteric binding site for the inhibitory amino acids without compromising the enzyme's catalytic activity.
In-depth Explanation: Significant research, much of it driven by the development of herbicides that target ALS, has identified specific amino acid residues that are critical for feedback regulation.[1] Modifying these residues can uncouple the enzyme from its native regulation. For example, mutations like W548L and S627I in the rice ALS gene have been shown to reduce feedback inhibition by valine and leucine, leading to an accumulation of BCAAs.[1] Similar homologous mutations can be identified and introduced into your microbial production host.
Recommended Approach:
-
Bioinformatic Analysis: Align the amino acid sequence of your host's ALS with sequences from other organisms (like Arabidopsis thaliana or rice) where feedback-resistant mutations have been characterized.[1] Identify the homologous residues in your enzyme.
-
Site-Directed Mutagenesis: Use PCR-based methods to introduce targeted mutations at these identified residues.
-
Screening: Express the mutated ALS variants in your production strain and screen for clones that maintain high 2,3-BDO productivity at later stages of fermentation.
Q3: My engineered strain produces high levels of acetoin but very little meso-2,3-BDO. What's the bottleneck?
Answer: This is a classic issue that points to a bottleneck at the final step of the pathway: the reduction of acetoin to 2,3-BDO. There are two primary causes: insufficient activity of the this compound dehydrogenase (BDH) or a limited supply of the required cofactor, NADH.[3][4]
In-depth Explanation: The conversion of acetoin to 2,3-BDO is a redox reaction that consumes one molecule of NADH.[5] If the cell's metabolic activity does not regenerate NADH at a sufficient rate, this final step will stall. This is particularly common under microaerobic or aerobic conditions where NADH is readily oxidized through the respiratory chain. Furthermore, the expression or specific activity of the BDH enzyme itself might be insufficient to handle the high flux of acetoin produced by the upstream pathway.
Troubleshooting Workflow:
Q4: I've overexpressed the entire 2,3-BDO pathway, but my yield is still low, and I'm getting a lot of lactate and acetate. Why?
Answer: You are facing a carbon flux distribution problem. Pyruvate is a critical metabolic node. Even with a strongly expressed heterologous pathway, the cell's native pathways for producing lactate, acetate, and ethanol are highly efficient and will compete for both the pyruvate substrate and the NADH cofactor.[3][6]
In-depth Explanation: During fermentative growth, microorganisms produce acidic byproducts like lactate and acetate to regenerate NAD+ from NADH and to produce ATP. These pathways are often kinetically favored. To maximize the carbon flux towards 2,3-BDO, you must actively block these competing routes through genetic knockouts.
Key Gene Deletion Targets:
| Gene Target | Enzyme Encoded | Rationale for Deletion | Common Host Examples |
| ldhA | Lactate Dehydrogenase | Prevents conversion of pyruvate to lactate, conserving both carbon and NADH for the 2,3-BDO pathway.[6][7] | K. pneumoniae, B. subtilis, E. coli |
| pta / ackA | Phosphate Acetyltransferase / Acetate Kinase | Blocks the primary pathway for acetate production from acetyl-CoA, redirecting flux.[4][8] | K. pneumoniae, B. subtilis |
| adhE | Alcohol Dehydrogenase | Eliminates ethanol production, another major sink for carbon and NADH.[3] | K. pneumoniae, E. coli |
| pflB | Pyruvate Formate-Lyase | Reduces the formation of formate and the subsequent production of acetate and ethanol.[6] | K. pneumoniae |
By systematically deleting these genes, you force the metabolic flux away from byproducts and channel it directly into your desired pathway. A common strategy is to create a multi-deletion strain (e.g., ΔldhA Δpta) as the chassis for overexpressing the 2,3-BDO pathway genes.[4][8]
Key Experimental Protocols
Protocol 1: In Vitro Assay for α-Acetolactate Synthase (ALS) Activity
This protocol allows for the quantification of ALS activity from cell lysates and can be adapted to test for feedback inhibition by BCAAs. The principle is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of the enzymatic product, α-acetolactate.[9][10][11]
Materials:
-
Assay Buffer: 100 mM Sodium Phosphate buffer (pH 6.5), 0.5 mM MgCl₂, 1 mM Thiamine Pyrophosphate (TPP).
-
Substrate Solution: 200 mM Sodium Pyruvate in Assay Buffer.
-
Stop Solution: 50% (v/v) Sulfuric Acid (H₂SO₄).
-
Color Reagent A: 0.5% (w/v) Creatine.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh).
-
(Optional) Inhibitor Stock: 100 mM solution of L-Valine, L-Leucine, or L-Isoleucine.
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest cells from the mid-log phase of growth via centrifugation (e.g., 8000 x g for 10 min at 4°C).
-
Wash the cell pellet once with ice-cold Assay Buffer.
-
Resuspend the pellet in a known volume of ice-cold Assay Buffer (e.g., 1 mL per 5x10⁸ cells).
-
Lyse the cells using sonication or a bead beater on ice.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 min at 4°C) to remove cell debris.
-
Determine the total protein concentration of the supernatant (e.g., using a Bradford assay). Keep the lysate on ice.
-
-
Enzymatic Reaction:
-
Prepare reaction tubes (e.g., 1.5 mL microcentrifuge tubes). For each sample, prepare a "Test" and a "Blank" tube.
-
Test Tube:
-
440 µL Assay Buffer
-
50 µL Cell Lysate
-
-
Blank Tube (No Substrate Control):
-
490 µL Assay Buffer
-
50 µL Cell Lysate
-
-
(Optional) Inhibition Test: Add inhibitor from stock solution to the desired final concentration and adjust the buffer volume accordingly.
-
Pre-incubate all tubes at 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of Substrate Solution to the "Test" tube. Add 50 µL of Assay Buffer to the "Blank" tube.
-
Incubate at 37°C for 30-60 minutes.
-
-
Product Decarboxylation:
-
Stop the reaction by adding 50 µL of Stop Solution to all tubes.
-
Vortex briefly and incubate at 60°C for 15 minutes. This converts α-acetolactate to acetoin.
-
-
Color Development:
-
Cool tubes to room temperature.
-
Add 250 µL of Color Reagent A to each tube.
-
Add 250 µL of Color Reagent B to each tube.
-
Vortex and incubate at 37°C for 30 minutes. A red color will develop.
-
-
Quantification:
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 525 nm.
-
Calculate the net absorbance (Abs_Test - Abs_Blank).
-
Determine the concentration of acetoin produced using a standard curve prepared with known concentrations of acetoin.
-
Calculation of Specific Activity: Specific Activity (U/mg) = (µmol of acetoin produced) / (reaction time in min × mg of protein in the assay) One unit (U) is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.
References
-
Jung, M. Y., et al. (2016). Metabolic engineering of Klebsiella pneumoniae and in silico investigation for enhanced 2,3-butanediol production. Biotechnology Letters, 38(6), 975-982. [Link]
-
Gao, J., et al. (2013). Summarized kinetic constants of (2R,3R)-and this compound dehydrogenases. ResearchGate. [Link]
-
Ji, X. J., et al. (2015). Metabolic Engineering of Klebsiella pneumoniae for the Production of 2-Butanone from Glucose. PLoS ONE, 10(10), e0140508. [Link]
-
Kim, B., et al. (2014). Redistribution of Carbon Flux toward 2,3-Butanediol Production in Klebsiella pneumoniae by Metabolic Engineering. PLoS ONE, 9(10), e105322. [Link]
-
Lim, H. J., et al. (2015). Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene. Applied and Environmental Microbiology, 81(12), 4041-4049. [Link]
-
Marcellin, E., et al. (2022). Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. Applied and Environmental Microbiology, 88(6), e02334-21. [Link]
-
Trong-Hieu, N., et al. (2021). Metabolic engineering design to enhance (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis based on flux balance analysis. Microbial Cell Factories, 20(1), 198. [Link]
-
Simpson, D. M., et al. (1995). An in vivo Acetolactate Synthase Assay. Weed Technology, 9(1), 17-22. [Link]
-
Li, L., et al. (2017). Metabolic engineering strategies for acetoin and 2,3-butanediol production: advances and prospects. Critical Reviews in Biotechnology, 37(8), 990-1005. [Link]
-
Wang, G., et al. (2021). Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus. Foods, 10(5), 1044. [Link]
-
Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit. Profacgen. [Link]
-
Maina, S., et al. (2023). Metabolic engineering for the production of acetoin and 2,3-butanediol at elevated temperature in Parageobacillus thermoglucosidasius NCIMB 11955. Frontiers in Bioengineering and Biotechnology, 11, 1168128. [Link]
-
Fu, J., et al. (2016). Metabolic engineering of Bacillus subtilis for chiral pure this compound production. Biotechnology for Biofuels, 9, 80. [Link]
-
Axelsson, L., et al. (2014). Production of 2-butanol through this compound consumption in lactic acid bacteria. FEMS Microbiology Letters, 359(1), 105-111. [Link]
-
Sheng, J., et al. (2016). Metabolic engineering of Zymomonas mobilis for 2,3-butanediol production from lignocellulosic biomass sugars. Biotechnology for Biofuels, 9, 190. [Link]
-
de Mas, C., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Applied Microbiology and Biotechnology, 105(24), 9037-9055. [Link]
-
Wikipedia. (n.d.). Acetolactate synthase. Wikipedia. [Link]
-
Ji, X., et al. (2021). 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. Communications Biology, 4(1), 724. [Link]
-
Kawaide, H., et al. (2013). Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids. American Journal of Plant Sciences, 4(7A), 1-6. [Link]
Sources
- 1. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]
- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolic engineering of Bacillus subtilis for chiral pure this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering design to enhance (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis based on flux balance analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of Klebsiella pneumoniae and in silico investigation for enhanced 2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biogot.com [biogot.com]
- 10. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
issues with meso-2,3-butanediol separation from its stereoisomers
Technical Support Center: Meso-2,3-Butanediol Separation
Welcome to the technical support center for challenges related to the separation of this compound from its stereoisomers, (2R,3R)-(-)-2,3-butanediol and (2S,3S)-(+)-2,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. The separation of these stereoisomers is a critical yet often challenging step in various industrial and pharmaceutical applications, owing to their similar physical properties. This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities effectively.
Understanding the Challenge: The Stereoisomers of 2,3-Butanediol
2,3-Butanediol (2,3-BDO) is a vicinal diol with two stereogenic centers, existing as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso diastereomer ((2R,3S)).[1][2] The subtle differences in their spatial arrangement lead to nearly identical boiling points and solubilities in common solvents, making their separation a significant purification challenge, particularly when aiming for high isomeric purity.
Physical Properties of 2,3-Butanediol Stereoisomers
A fundamental understanding of the physical properties of each stereoisomer is crucial for selecting and optimizing a separation strategy.
| Property | This compound | Racemic (dl)-2,3-butanediol |
| Melting Point (°C) | ~34.4 | ~19 |
| Boiling Point (°C) | ~183-184 | ~177 |
| Refractive Index (n²⁵_D) | 1.4372 | 1.4310 |
| Specific Rotation [α]²⁵_D | 0° | ±13.2° |
Note: Values are approximate and can vary slightly based on experimental conditions and purity.[3][4]
Troubleshooting Guide: Common Issues in this compound Separation
This section addresses specific problems you might encounter during your separation experiments, providing potential causes and actionable solutions.
1. Issue: Poor Resolution in Chromatographic Separation (GC/HPLC)
-
Question: "My gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis shows co-elution or poor separation of the meso and racemic forms of 2,3-butanediol. What can I do to improve the resolution?"
-
Causality and Solution:
The inherent challenge in separating diastereomers like meso and racemic 2,3-butanediol lies in their similar polarities and volatilities. To enhance resolution, we must amplify the subtle differences in their interactions with the stationary phase.
-
Derivatization is Key: The hydroxyl groups of 2,3-butanediol can be derivatized to form esters (e.g., acetates, p-nitrobenzoates) or cyclic acetals.[3][5] This strategy serves two purposes: it can increase the volatility of the compounds for GC analysis and exaggerate the steric differences between the isomers, leading to better separation. For instance, the diacetate derivatives of meso and racemic 2,3-butanediol have been successfully separated.[6][7]
-
Choice of Chromatographic Column:
-
For GC: Employing a polar stationary phase is often beneficial. The degree of separation between the meso and racemic forms generally improves with increasing polarity of the stationary phase.[8][9] Chiral capillary columns, such as those with cyclodextrin-based stationary phases, can also be highly effective for resolving all three stereoisomers.[10]
-
For HPLC: A chiral stationary phase (CSP) is typically required for the separation of the enantiomeric pair, and can also be effective for separating the meso form.
-
-
Method Optimization: Systematically optimize parameters such as the temperature gradient (for GC), mobile phase composition (for HPLC), and flow rate. Slower flow rates and shallower gradients often lead to better resolution, albeit with longer run times.
-
2. Issue: Low Yield and Purity with Fractional Crystallization
-
Question: "I'm attempting to separate this compound from the racemic mixture by fractional crystallization, but the yield is low and the purity of the isolated isomer is not satisfactory. Why is this happening?"
-
Causality and Solution:
Fractional crystallization exploits differences in the crystal lattice energies and melting points of the isomers.[11] However, the similar structures of the 2,3-BDO isomers can lead to co-crystallization, trapping impurities within the crystal lattice.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will have a significant difference in solubility for the meso and racemic forms at a given temperature. Experiment with a range of solvents with varying polarities.
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. A slow, controlled cooling rate is essential to allow for the selective crystallization of the desired isomer.
-
Seeding: Introducing a small amount of pure crystals of the desired isomer (seeding) can promote its selective crystallization.
-
Sweating: After crystallization, a process called "sweating," where the temperature is slightly raised to melt the more impure regions of the crystals, can significantly improve the purity of the final product.[11]
-
Derivatization for Enhanced Crystallization: Converting the diols to their diacetate derivatives can be an effective strategy. Racemic 2,3-butanediol diacetate has been shown to crystallize from a mixture, leaving the meso diacetate in the mother liquor.[6][7] The purified diacetate can then be hydrolyzed back to the diol.
-
3. Issue: Inefficient Separation via Boric Acid Complexation
-
Question: "I am trying to use boric acid to selectively complex with and separate the 2,3-butanediol isomers, but the separation is not efficient. What factors influence this process?"
-
Causality and Solution:
Boric acid forms reversible covalent bonds with diols to create cyclic esters.[12] The stability and formation kinetics of these boronate esters are dependent on the stereochemical arrangement of the hydroxyl groups.[13][14]
-
pH Control: The complexation of boric acid with diols is highly pH-dependent. The equilibrium can be shifted by adjusting the pH of the solution. A systematic study of the effect of pH on the complexation of your specific mixture is recommended.
-
Solvent Environment: The complexation equilibrium is also influenced by the solvent. While often performed in aqueous media, exploring organic solvents can alter the kinetics and thermodynamics of complex formation.[15]
-
Stoichiometry: The molar ratio of boric acid to diol is a critical parameter. An excess of boric acid may be required to drive the equilibrium towards complex formation.
-
Temperature: Temperature affects both the kinetics and the equilibrium of the complexation reaction. Optimization of the reaction temperature can improve selectivity.
-
4. Issue: Low Enantioselectivity in Enzymatic Resolution
-
Question: "My enzymatic resolution of racemic 2,3-butanediol is resulting in low enantiomeric excess (ee). How can I improve the selectivity of the enzyme?"
-
Causality and Solution:
Enzymatic resolution relies on the stereoselectivity of an enzyme to react with one enantiomer at a much faster rate than the other. The efficiency of this process is governed by the choice of enzyme and the reaction conditions.
-
Enzyme Screening: Not all enzymes are created equal. It is crucial to screen a variety of lipases or dehydrogenases to find one with high enantioselectivity for your specific substrate. Butanediol dehydrogenases (BDHs) are key enzymes in the biological production of 2,3-BDO and can exhibit high stereospecificity.[16][17]
-
Reaction Medium: The solvent can significantly impact enzyme activity and selectivity. Consider using non-polar organic solvents or biphasic systems to enhance enantioselectivity.
-
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Deviations from these optima can lead to reduced activity and selectivity.
-
Substrate and Acyl Donor Concentration: In the case of lipase-catalyzed acylation, the concentrations of the racemic diol and the acyl donor can influence the reaction rate and enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for separating 2,3-butanediol isomers?
A1: For large-scale industrial separation, fractional distillation is often employed, sometimes in combination with other techniques. However, due to the close boiling points of the isomers, this is an energy-intensive process.[18][19] Consequently, there is significant research into more energy-efficient methods like reactive extraction, where the diols are converted to derivatives with more distinct physical properties, facilitating easier separation.[20][21]
Q2: Can I separate the enantiomers of 2,3-butanediol without derivatization?
A2: Yes, direct separation of the enantiomers is possible using chiral chromatography, specifically with a chiral stationary phase (CSP) in either HPLC or GC.[22] This method is often used for analytical purposes but can be scaled up for preparative separations, although it can be costly.
Q3: How can I accurately quantify the ratio of the three stereoisomers in my sample?
A3: Chiral gas chromatography (GC) with a flame ionization detector (FID) is a robust and widely used method for the quantification of all three 2,3-butanediol stereoisomers.[10] For enhanced sensitivity, enzymatic assays using specific butanediol dehydrogenases can be employed.[23][24][25][26] These assays can be highly sensitive and specific for particular isomers.
Q4: My 2,3-butanediol is in a complex fermentation broth. What pre-purification steps are necessary before attempting isomer separation?
A4: Fermentation broths contain cells, proteins, residual sugars, and other byproducts that can interfere with separation processes.[27] Essential pre-purification steps include:
-
Biomass Removal: Centrifugation or microfiltration to remove cells.
-
Protein Precipitation: Methods like salting out can be used to remove soluble proteins.
-
Solvent Extraction: Liquid-liquid extraction can be used to move the 2,3-BDO from the aqueous broth to an organic phase, leaving many water-soluble impurities behind.[19]
Experimental Protocols & Workflows
Protocol 1: Separation of Meso and Racemic 2,3-Butanediol via Diacetate Crystallization
This protocol is based on the principle that racemic 2,3-butanediol diacetate is often less soluble and crystallizes more readily than its meso counterpart.[6][7]
Step 1: Acetylation of the 2,3-Butanediol Mixture
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine your mixture of 2,3-butanediol isomers with a 2.5-molar excess of acetic anhydride.
-
Add a catalytic amount of sulfuric acid (e.g., 1-2 drops per 10 g of diol).
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride.
-
Extract the diacetate esters into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Step 2: Fractional Crystallization of the Diacetates
-
Dissolve the crude diacetate mixture in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture).
-
Cool the solution slowly to 4 °C or lower. Crystals of racemic 2,3-butanediol diacetate should form.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
The mother liquor will be enriched in the meso-diacetate.
Step 3: Hydrolysis of the Separated Diacetates
-
To recover the diols, hydrolyze the separated diacetate fractions. This can be achieved by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Alternatively, for a milder method, use transesterification with methanol in the presence of a catalytic amount of sodium methoxide.[7]
-
After hydrolysis, neutralize the solution and extract the 2,3-butanediol.
-
Purify the individual isomers by distillation or chromatography.
Workflow for Method Selection
The choice of separation method depends on several factors, including the scale of the separation, the required purity, and the available equipment. The following diagram provides a decision-making workflow.
Caption: Decision tree for selecting a meso-2,3-BDO separation method.
References
-
Nurok, D., Taylor, G. L., & Stephen, A. M. (1968). Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol. J. Chem. Soc. B, 0(0), 291–294. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol. RSC Publishing. [Link]
-
Wikipedia. (n.d.). 2,3-Butanediol. [Link]
-
Neish, A. C., & Ledingham, G. A. (1949). PHYSICAL CONSTANTS AND ESTIMATION OF STEREOISOMERIC 2,3-BUTANEDIOLS. Canadian Journal of Research, 27b(8), 694-704. [Link]
-
Boutron, P., & Arnaud, F. (1999). Separation of racemic from this compound. Cryobiology, 38(4), 398–402. [Link]
-
Ui, S., Masuda, H., & Muraki, H. (1984). Separation and Quantitation of 2,3-Butanediol Isomers ((−), (+), and meso) by a Combined Use of Enzyme and Gas Chromatography. Bioscience, Biotechnology, and Biochemistry, 48(11), 2835-2838. [Link]
-
Neish, A. C., & Ledingham, G. A. (1949). PHYSICAL CONSTANTS AND ESTIMATION OF STEREOISOMERIC 2,3-BUTANEDIOLS. ResearchGate. [Link]
-
Pereira, B., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Applied Microbiology and Biotechnology, 105(24), 9037-9054. [Link]
-
Ui, S., Masuda, H., & Muraki, H. (1984). Separation and Quantitation of 2,3-Butanediol Isomers ((−), (+), and meso) by a Combined Use of Enzyme and Gas Chromatography. Journal of Fermentation Technology, 62(6), 531-535. [Link]
-
American Chemical Society. (n.d.). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. [Link]
-
Fiveable. (n.d.). (2R,3S)-2,3-butanediol Definition. [Link]
-
National Renewable Energy Laboratory. (n.d.). 2,3-BUTANEDIOL SEPARATIONS. [Link]
-
Peters, G. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18265-18271. [Link]
-
Robertson, E. B., & Neish, A. C. (1948). PRODUCTION AND PROPERTIES OF 2,3-BUTANEDIOL: XXVII. CRYSTALLINE ESTERS SUITABLE FOR IDENTIFICATION AND ESTIMATION OF THE ISOMERI. Canadian Journal of Research, 26b(11), 780-791. [Link]
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
-
Boutron, P., & Arnaud, F. (1999). Separation of racemic from this compound. Cryobiology, 38(4), 398-402. [Link]
-
The University of Manchester. (n.d.). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. [Link]
-
Lee, H. J., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170. [Link]
-
Harris, W. R., et al. (2022). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. The Journal of Organic Chemistry, 87(24), 16566-16576. [Link]
-
reclaim.cdh.ucla.edu. (n.d.). Meso 2 3 Butanediol. [Link]
-
ResearchGate. (n.d.). Analysis of the Enzyme System Responsible for 2, 3-Butanediol Production by Bacillus Licheniformis. [Link]
-
U.S. Department of Energy. (2023). 2,3-Butanediol Separations. [Link]
-
Industrial & Engineering Chemistry Research. (2023). Induced Phase Separation and Recovery of 2,3-Butanediol from Fermentation Broth. [Link]
-
ACS Publications. (n.d.). Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. [Link]
-
Lee, H. J., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170. [Link]
-
AKJournals. (n.d.). Glass-forming ability of butanediol isomers. [Link]
-
ResearchGate. (n.d.). Enzymatic Conversion of Glycerol to 2,3-Butanediol and Acetoin by Serratia proteamaculans SRWQ1. [Link]
-
Sulzer. (n.d.). Fractional Crystallization. [Link]
-
U.S. Department of Energy. (2021). 2,3-Butanediol Separations. [Link]
-
CNKI. (n.d.). Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography. [Link]
-
ACS Publications. (2023). Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. [Link]
-
PubChem. (n.d.). 2,3-Butanediol. [Link]
-
National Institutes of Health. (n.d.). Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. [Link]
-
ResearchGate. (n.d.). Enhanced 2,3-Butanediol Purification Using a Hybrid Extraction Process. [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
National Institutes of Health. (n.d.). High production of enantiopure (R,R)-2,3-butanediol from crude glycerol by Klebsiella pneumoniae with an engineered oxidative pathway and a two-stage agitation strategy. [Link]
-
Li, L., et al. (2016). Mechanism of 2,3-butanediol stereoisomers formation in a newly isolated Serratia sp. T241. Scientific Reports, 6, 19257. [Link]
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Separation of racemic from this compound | Semantic Scholar [semanticscholar.org]
- 7. Separation of racemic from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol / J. Chem. Soc. B, 1968 [sci-hub.box]
- 9. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 11. rcprocess.se [rcprocess.se]
- 12. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of 2,3-butanediol stereoisomers formation in a newly isolated Serratia sp. T241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blogs.anl.gov [blogs.anl.gov]
- 19. bioesep.org [bioesep.org]
- 20. docs.nrel.gov [docs.nrel.gov]
- 21. Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 23. academic.oup.com [academic.oup.com]
- 24. tandfonline.com [tandfonline.com]
- 25. A rapid and sensitive enzymatic assay for 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of meso-2,3-Butanediol in Storage
Welcome to the technical support center for meso-2,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your stored this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles and practical laboratory experience to help you maintain the quality of this versatile chemical compound.
Introduction to this compound Stability
This compound is a vicinal diol with two hydroxyl (-OH) groups on adjacent carbons.[1][2] Its stability is crucial for its use as a monomer in polymer chemistry, an intermediate in the pharmaceutical industry, and its potential applications in the food industry.[1][2] While stable under recommended storage conditions, improper handling and storage can lead to degradation, impacting experimental outcomes and product quality.[3][4] This guide will walk you through the potential stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[3][5] It is also advisable to store it under an inert gas, such as nitrogen or argon, to minimize contact with oxygen.[3] The container should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[3][6]
Q2: What are the primary degradation pathways for this compound during storage?
The two main degradation pathways are oxidation and acid-catalyzed dehydration.
-
Oxidation: In the presence of oxygen, especially when exposed to light or heat, this compound can oxidize. This can lead to the formation of acetoin, and further oxidation can result in diacetyl, which can cause discoloration. Oxidative cleavage of the carbon-carbon bond between the hydroxyl groups can also occur, leading to the formation of smaller aldehyde and carboxylic acid impurities.
-
Dehydration: If acidic impurities are present, or if the material is stored at elevated temperatures, it can undergo dehydration to form methyl ethyl ketone (MEK).[7]
Q3: My this compound has developed a yellow tint. What could be the cause?
A yellow discoloration is often a sign of oxidation. The formation of α-dicarbonyl compounds, such as diacetyl, from the oxidation of the hydroxyl groups can lead to colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q4: I've observed a change in the pH of my stored this compound solution. What does this indicate?
A decrease in pH typically suggests the formation of acidic degradation products. Oxidative cleavage of the diol can lead to the formation of carboxylic acids. It is also possible that the material has been contaminated with an acidic substance.
Q5: Can I store this compound in a standard laboratory glass bottle?
Yes, a tightly sealed glass bottle is a suitable container for storing this compound. Amber glass is preferred to protect the compound from light, which can accelerate oxidative degradation. Ensure the cap provides an airtight seal to prevent moisture and air ingress. For long-term storage, consider using ampoules sealed under an inert gas.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Discoloration (Yellowing) | Oxidative degradation due to exposure to air, light, or heat. | 1. Verify Storage Conditions: Ensure the material is stored at 2-8°C in a dark place. 2. Inert Atmosphere: If not already done, purge the container with an inert gas (nitrogen or argon) before sealing. 3. Purity Check: Analyze the sample using GC-MS or HPLC to identify potential colored impurities like diacetyl. 4. Consider Antioxidants: For applications where it is permissible, adding a small amount of an antioxidant like BHT may help prevent further discoloration. |
| Appearance of Unknown Peaks in GC/HPLC Analysis | Degradation of the compound. | 1. Identify the Peaks: Use GC-MS to identify the unknown peaks. Common degradation products include acetoin, diacetyl, and methyl ethyl ketone. 2. Review Storage History: Correlate the appearance of new peaks with any deviations from recommended storage conditions (e.g., temperature fluctuations, prolonged exposure to air). 3. Acid Contamination: Test the pH of the sample. If acidic, the presence of MEK is likely due to dehydration. Neutralize if appropriate for your application. |
| Change in Viscosity or Physical Appearance | Polymerization or significant degradation. | 1. Visual Inspection: Check for any signs of polymerization, such as increased viscosity or the formation of a solid mass. 2. Analytical Characterization: Use techniques like Gel Permeation Chromatography (GPC) to check for changes in molecular weight distribution. 3. Discard if Necessary: If significant polymerization or degradation has occurred, the material may no longer be suitable for use. |
| Inconsistent Experimental Results | Loss of purity and potency. | 1. Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC or GC method) to determine the exact purity of the stored material. 2. Use a Fresh Batch: Compare results with a fresh, unopened batch of this compound to confirm if the stored material is the source of inconsistency. 3. Re-evaluate Storage Protocol: Implement stricter storage protocols for future batches to prevent degradation. |
Visualizing Degradation Pathways
To better understand the chemical changes that can occur during storage, the following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
To ensure the quality of your this compound, regular analytical testing is recommended. Below are step-by-step methodologies for assessing purity and identifying degradation products.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of this compound and detecting volatile impurities.
1. Sample Preparation: a. Prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in a suitable solvent such as methanol or isopropanol. b. Prepare a series of calibration standards by diluting the stock solution. c. Dilute the stored sample to fall within the calibration range.
2. GC-FID Conditions:
- Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended.
- Injector Temperature: 250°C
- Detector (FID) Temperature: 275°C
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/minute to 220°C.
- Hold at 220°C for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection Volume: 1 µL
3. Data Analysis: a. Integrate the peak areas of the calibration standards and the sample. b. Construct a calibration curve by plotting peak area against concentration. c. Determine the concentration of this compound in the sample from the calibration curve. d. Calculate the purity as the percentage of the measured concentration relative to the expected concentration. e. Identify any impurity peaks by comparing their retention times to known standards of potential degradation products (e.g., acetoin, MEK).
Protocol 2: Identification of Degradation Products by GC-Mass Spectrometry (GC-MS)
This method is crucial for identifying unknown impurities that may arise during storage.
1. Sample Preparation: a. Prepare the sample as described in Protocol 1.
2. GC-MS Conditions:
- Use similar GC conditions as in Protocol 1 to ensure comparable retention times.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
3. Data Analysis: a. For each impurity peak, obtain the mass spectrum. b. Compare the obtained mass spectra with a library of known spectra (e.g., NIST/Wiley) to tentatively identify the compounds. c. Confirm the identity of the degradation products by analyzing authentic standards under the same GC-MS conditions.
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound.
Conclusion
Maintaining the stability of this compound is paramount for the integrity and reproducibility of your research. By adhering to the recommended storage conditions and employing the troubleshooting and analytical methods outlined in this guide, you can minimize degradation and ensure the high quality of your material. For any further assistance, please do not hesitate to contact our technical support team.
References
- Fvs. Meso 2 3 Butanediol.
- ChemicalBook.
- ChemicalBook. This compound | 5341-95-7.
- PubChem. This compound | C4H10O2 | CID 220010.
- Sigma-Aldrich. This compound 99 5341-95-7.
- thebloodybuddy.com. Meso 2 3 Butanediol.
- Wikipedia. 2,3-Butanediol.
Sources
- 1. US4007230A - Antioxidant composition for stabilizing polyols - Google Patents [patents.google.com]
- 2. US20120238769A1 - Decolorization of Polyols - Google Patents [patents.google.com]
- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 4. 2,3-Butanediol Metabolism in the Acetogen Acetobacterium woodii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 6. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of meso-2,3-Butanediol Purity by GC-MS Analysis
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and characterization of chemical entities. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of meso-2,3-butanediol purity, benchmarked against alternative analytical techniques. The methodologies and validation principles described herein are grounded in established scientific practices to ensure robust and reliable results.
Introduction: The Significance of Stereoisomeric Purity in 2,3-Butanediol
2,3-Butanediol (2,3-BDO) is a chiral molecule with three stereoisomers: (2R,3R)-(-), (2S,3S)-(+), and the achiral meso form. Each stereoisomer can exhibit distinct biological activities and physical properties, making the accurate quantification of the desired meso isomer paramount in pharmaceutical and biotechnological applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high resolution and definitive identification.
This guide will delve into the validation of a GC-MS method for this compound purity, exploring the causality behind experimental choices and providing a framework for a self-validating analytical system.
The Principle of GC-MS for this compound Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For diols like 2,3-butanediol, which have relatively low volatility due to hydrogen bonding, a derivatization step is often necessary to enhance their thermal stability and chromatographic performance.[1] Silylation is a common and effective derivatization technique where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[2]
The choice of a chiral capillary column is crucial for the separation of the stereoisomers of 2,3-butanediol.[3] Derivatized cyclodextrin-based stationary phases are particularly effective for resolving these isomers.[3]
Experimental Protocol: A Validated GC-MS Method
This section outlines a detailed, step-by-step methodology for the validation of this compound purity. The protocol is designed to be robust and compliant with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[4]
Sample Preparation and Derivatization
A critical step in the analysis of diols by GC is derivatization to increase volatility and improve peak shape. Silylation is a widely used method for this purpose.
Step-by-Step Silylation Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL glass vial.
-
Solvent Addition: Add 1 mL of anhydrous pyridine to dissolve the sample. Pyridine also acts as a catalyst for the silylation reaction.
-
Reagent Addition: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial. BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to enhance the reaction rate.[5]
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 50°C (hold 1 min), ramp at 2°C/min to 180°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-300 |
Data Analysis and Interpretation
The primary identification of this compound is based on its retention time, which should be confirmed by running a certified reference standard under the same conditions. The mass spectrum provides definitive structural confirmation.
The electron ionization mass spectrum of underivatized 2,3-butanediol is characterized by a prominent fragment ion at m/z 45.[7] This ion corresponds to the [CH3CHOH]+ fragment, which is a result of alpha-cleavage, a common fragmentation pathway for alcohols.[8] The molecular ion is often weak or absent.[8]
Method Validation: Ensuring Trustworthiness
A comprehensive validation of the analytical method is essential to ensure its reliability. The validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters.[4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve this compound from its stereoisomers and any potential impurities. |
| Linearity | A linear relationship (r² ≥ 0.995) should be established over a range of concentrations (e.g., 50-150% of the expected sample concentration).[9] |
| Accuracy | The percent recovery should be within 98-102% at three different concentration levels.[9] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.[9] |
| Limit of Detection (LOD) | The lowest concentration at which the analyte can be reliably detected. For a similar diol, a GC-MS method showed a detection limit of 0.02 mg/kg in a complex matrix.[10] |
| Limit of Quantitation (LOQ) | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. Typically 2-3 times the LOD.[9] |
| Robustness | The method should demonstrate reliability with deliberate small variations in parameters such as oven temperature ramp rate and carrier gas flow rate.[9] |
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of 2,3-butanediol. This section provides a comparative overview.
High-Performance Liquid Chromatography (HPLC)
HPLC with a refractive index detector (RID) is a common alternative for the analysis of 2,3-butanediol, particularly in aqueous samples from fermentation broths.
Advantages of HPLC-RID:
-
Direct Analysis of Aqueous Samples: No derivatization is required, simplifying sample preparation.
-
Robustness: HPLC systems are generally robust and can handle a wide range of sample matrices.
Disadvantages of HPLC-RID:
-
Lower Sensitivity: The limit of detection for 2,3-butanediol by HPLC-RID is typically in the range of 0.15 mM, which is significantly higher than what can be achieved with a sensitive enzymatic assay (0.01 mM).[11]
-
Limited Structural Information: RID provides no structural information, making peak identification solely reliant on retention time.
A validated HPLC method for 2,3-butanediol demonstrated linearity (r ≥ 0.99) in the range of 0.375 to 7.5 g/L for the meso isomer.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of isomers without the need for chromatographic separation.
Advantages of NMR:
-
Definitive Structural Information: Provides detailed information about the molecular structure, allowing for unambiguous identification of stereoisomers.
-
Quantitative Analysis: Can be used for quantitative analysis (qNMR) with the use of an internal standard.
Disadvantages of NMR:
-
Lower Sensitivity: Generally less sensitive than GC-MS and HPLC.
-
Complex Spectra: Spectra can be complex and require expertise for interpretation, especially for mixtures.
Conclusion
The validation of an analytical method for this compound purity is a critical step in ensuring product quality and consistency. GC-MS, particularly with the use of a chiral column and a silylation derivatization step, offers a highly sensitive and specific method for this purpose. While HPLC-RID provides a simpler alternative for aqueous samples and NMR offers unparalleled structural information, GC-MS remains a superior choice for routine, high-throughput purity analysis in many applications. The selection of the most appropriate technique should be guided by the specific analytical requirements, including sensitivity, sample matrix, and the need for structural confirmation.
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
da Silveira, M. G., et al. (2021). Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations. Figshare. [Link]
- Wang, Y., et al. (2015). Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography. Chinese Journal of Analytical Chemistry, 43(11), 1731-1736.
-
Bartleby. (n.d.). Advantages And Disadvantages Of Silylation. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). GC Derivatization. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
International Organisation of Vine and Wine (OIV). (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Jo, J. H., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. Applied Microbiology and Biotechnology, 103(10), 4075–4082. [Link]
-
Garg, A., et al. (2020). Mass spectrum of 2,3-butanediol (retention time = 7.08 min) from the volatile analysis of non-bitter almond kernels (Panel A) and the mass spectrum of authentic 2,3-butanediol from the NIST Mass Spectra library (Panel B). ResearchGate. [Link]
-
NIST. (n.d.). 2,3-Butanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Popović, D., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 372-377. [Link]
- Mujawar, S. Y., et al. (2021). Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.
-
Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. [Link]
-
da Silveira, M. G., et al. (2021). Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations. ResearchGate. [Link]
-
Popović, D., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. ResearchGate. [Link]
-
Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 7. researchgate.net [researchgate.net]
- 8. GCMS Section 6.10 [people.whitman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Bacterial Strains for 2,3-Butanediol Production
For researchers and professionals in industrial biotechnology and drug development, the efficient microbial production of 2,3-butanediol (2,3-BDO) presents a significant opportunity. This versatile platform chemical has wide-ranging applications, from the synthesis of plastics and solvents to use as a liquid fuel additive.[1] The economic viability of bio-based 2,3-BDO production hinges on the selection of robust and high-performing bacterial strains. This guide provides an in-depth comparative analysis of prominent bacterial candidates, supported by experimental data and detailed protocols to empower your strain selection and process optimization efforts.
The Central Role of Pyruvate in 2,3-Butanediol Synthesis
The biosynthesis of 2,3-BDO in most bacteria originates from pyruvate, a key intermediate in central carbon metabolism.[2] The pathway typically involves three key enzymatic steps, converting two molecules of pyruvate into one molecule of 2,3-BDO.[3] Understanding this pathway is crucial for rational strain engineering and process optimization to maximize carbon flux towards our target product.
The core metabolic pathway for 2,3-butanediol synthesis is visualized below. This pathway highlights the key enzymes that are often targets for genetic engineering to enhance production.
Caption: Central metabolic pathway for 2,3-butanediol synthesis from glucose.
Comparative Performance of Leading Bacterial Strains
Several bacterial genera, including Klebsiella, Bacillus, Serratia, and Enterobacter, are known for their natural ability to produce 2,3-BDO.[4][5] The choice of an industrial workhorse depends on a multitude of factors including titer, yield, productivity, substrate utilization range, and safety. While some of the most efficient native producers like Klebsiella pneumoniae are opportunistic pathogens (Risk Group 2), significant research has focused on engineering non-pathogenic strains like Bacillus subtilis (generally regarded as safe - GRAS) for enhanced production.[6][7]
Below is a comparative summary of the performance of several key bacterial strains for 2,3-BDO production, compiled from various studies. It is important to note that fermentation conditions significantly impact these metrics.
| Bacterial Strain | Fermentation Mode | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |
| Klebsiella pneumoniae SDM | Fed-batch | Glucose | 150 | - | 4.21 | [8][9] |
| Klebsiella oxytoca M1 (engineered) | Fed-batch | Glucose | 142.5 | 0.42 | 1.47 | [10][11] |
| Bacillus subtilis CS13 | Fed-batch | Sucrose | 132.4 | 0.45 | 2.45 | [7][12] |
| Serratia marcescens H30 | Fed-batch | Sucrose | 139.92 | 0.94 (of theoretical) | 3.49 | [13][14] |
| Enterobacter aerogenes SUMI014 | Fed-batch | Glucose | 126.10 | 0.38 | 2.10 | [15] |
| Paenibacillus polymyxa DSM 365 | Fed-batch | Yeast Extract | 111 | - | - | [16] |
| Bacillus amyloliquefaciens B10-127 | Batch | Optimized Medium | 62.7 | 0.38 | 1.71 | [17] |
Key Experimental Protocols for Strain Evaluation
To ensure a fair and accurate comparison of different bacterial strains, standardized experimental protocols are essential. The following sections outline key methodologies for screening, fermentation, and analysis.
Protocol 1: Shake Flask Screening of Potential 2,3-BDO Producers
This initial screening protocol is designed to rapidly assess the 2,3-BDO production potential of multiple isolates.
Objective: To identify promising 2,3-BDO producing strains from a collection of isolates.
Materials:
-
Bacterial isolates
-
Defined medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 20 g/L glucose)
-
Complex medium (e.g., LB broth) for pre-culture
-
Shake flasks (250 mL)
-
Incubator shaker
-
Spectrophotometer
-
HPLC for metabolite analysis
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of each isolate into 5 mL of complex medium and incubate overnight at the optimal growth temperature with shaking.
-
Inoculation: Inoculate 50 mL of the defined production medium in a 250 mL shake flask with the overnight pre-culture to an initial OD600 of 0.1.
-
Incubation: Incubate the flasks at the desired temperature (e.g., 37°C) with shaking (e.g., 200 rpm) for 48-72 hours.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours).
-
Analysis:
-
Measure cell density (OD600).
-
Centrifuge the sample to pellet the cells.
-
Analyze the supernatant for 2,3-BDO, acetoin, and other byproducts (e.g., lactate, acetate, ethanol, succinate) using HPLC.
-
Measure the residual carbon source concentration.
-
-
Data Evaluation: Calculate the 2,3-BDO titer, yield, and productivity for each strain to identify the top performers for further optimization in bioreactors.
Protocol 2: Fed-Batch Fermentation for High-Titer 2,3-BDO Production
Fed-batch fermentation is a common strategy to achieve high cell densities and product titers by alleviating substrate inhibition and catabolite repression.[18]
Objective: To maximize 2,3-BDO production by a selected strain using a fed-batch strategy.
Materials:
-
High-performing bacterial strain
-
Bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen (DO) control
-
Production medium
-
Concentrated feed solution (e.g., 500 g/L glucose)
-
Base for pH control (e.g., 5 M NaOH)
-
Antifoam agent
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch medium.
-
Inoculation: Inoculate the bioreactor with a seed culture grown to the late exponential phase.
-
Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. Maintain temperature, pH, and DO at optimal levels (e.g., 37°C, pH 6.5, and controlled aeration).
-
Fed-Batch Phase: Initiate the feeding of the concentrated carbon source solution at a pre-determined rate. The feeding strategy can be constant, exponential, or based on feedback control (e.g., maintaining a constant residual glucose concentration).[8]
-
Process Monitoring: Regularly monitor cell growth, substrate consumption, and product formation throughout the fermentation.
-
Harvesting: Terminate the fermentation when 2,3-BDO production ceases or declines.
-
Downstream Processing: Separate the cells from the fermentation broth and proceed with product recovery and purification.
The following diagram illustrates a typical experimental workflow for strain evaluation and process optimization.
Caption: A generalized workflow for 2,3-BDO production from strain selection to final product.
Strategies for Enhancing 2,3-Butanediol Production
Achieving economically viable 2,3-BDO production often requires a multi-pronged approach combining process optimization and metabolic engineering.
Process Optimization
-
Aeration: Oxygen supply is a critical parameter. While anaerobic conditions can favor the production of other fermentation byproducts, micro-aerobic conditions are generally optimal for 2,3-BDO synthesis.[7] The agitation speed and aeration rate directly influence the dissolved oxygen concentration.[10]
-
pH Control: The pH of the fermentation medium can significantly impact enzyme activity and byproduct formation. Maintaining the pH within an optimal range (typically 6.0-7.0) is crucial for high 2,3-BDO yields.[19][20]
-
Nutrient Composition: The composition of the fermentation medium, including the carbon and nitrogen sources, can have a profound effect on cell growth and product formation.[11][17] Supplementation with complex nitrogen sources like yeast extract or corn steep liquor has been shown to enhance 2,3-BDO production.[8]
Metabolic Engineering
-
Deletion of Competing Pathways: To channel more carbon flux towards 2,3-BDO, genes encoding enzymes for byproduct formation (e.g., lactate dehydrogenase, pyruvate formate-lyase) can be deleted.[4][21]
-
Overexpression of Key Enzymes: Increasing the expression of the core 2,3-BDO pathway enzymes (acetolactate synthase, acetolactate decarboxylase, and butanediol dehydrogenase) can boost production.[10]
-
Cofactor Engineering: The reduction of acetoin to 2,3-BDO is an NADH-dependent reaction. Manipulating the intracellular NADH/NAD+ ratio can enhance the conversion efficiency.[22][23]
Conclusion
The selection of an optimal bacterial strain is a critical first step towards the development of a commercially viable 2,3-butanediol production process. This guide provides a framework for the comparative evaluation of different bacterial candidates, underpinned by robust experimental protocols and an understanding of the underlying metabolic pathways. By systematically applying these principles of strain selection, process optimization, and metabolic engineering, researchers can unlock the full potential of microbial factories for the sustainable production of this valuable platform chemical.
References
-
Köpke, M., et al. (2011). 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. Applied and Environmental Microbiology, 77(15), 5467–5475. [Link]
-
Ji, X. J., et al. (2011). The metabolic pathways for 2,3-butanediol synthesis in bacteria... ResearchGate. [Link]
-
Park, J. M., et al. (2015). Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase. PLOS ONE, 10(9), e0138105. [Link]
-
Fu, J., et al. (2016). Enhanced production of 2,3-butanediol by engineered Bacillus subtilis. Applied Microbiology and Biotechnology, 100(19), 8433–8441. [Link]
-
Zhang, L., et al. (2010). Microbial production of 2,3-butanediol by a newly-isolated strain of Serratia marcescens. Journal of Industrial Microbiology & Biotechnology, 37(9), 955–960. [Link]
-
Jung, M. Y., et al. (2012). Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene. Applied and Environmental Microbiology, 78(16), 5849–5852. [Link]
-
Li, Z., et al. (2022). Enhancement of 2,3-Butanediol Production by Klebsiella pneumoniae: Emphasis on the Mediation of sRNA-SgrS on the Carbohydrate Utilization. International Journal of Molecular Sciences, 23(19), 11804. [Link]
-
Pasaye-Anaya, M., et al. (2021). Comparison of 2,3‐butanediol production by native bacterial isolates... ResearchGate. [Link]
-
Lee, S., et al. (2021). Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13. Biotechnology for Biofuels, 14(1), 13. [Link]
-
Li, L., et al. (2011). Optimization and scale-up of 2,3-butanediol production by Bacillus amyloliquefaciens B10-127. Journal of Industrial Microbiology & Biotechnology, 38(11), 1851–1858. [Link]
-
Zhang, L., et al. (2010). Microbial production of 2,3-butanediol by a mutagenized strain of Serratia marcescens H30. Bioresource Technology, 101(6), 1961–1967. [Link]
-
Thapa, S., et al. (2017). Process strategy for 2,3-butanediol production in fed-batch culture by acetate addition. Journal of Industrial and Engineering Chemistry, 56, 353–359. [Link]
-
Lee, S., et al. (2016). Engineered Enterobacter aerogenes for efficient utilization of sugarcane molasses in 2,3-butanediol production. Journal of Biotechnology, 227, 26–32. [Link]
-
Wang, Y., et al. (2019). Adaptive laboratory evolution of Klebsiella pneumoniae for improving 2,3-butanediol production. AMB Express, 9(1), 169. [Link]
-
Lee, S., et al. (2021). Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13. Biotechnology for Biofuels, 14(1), 13. [Link]
-
Häßler, T., et al. (2012). Enhanced fed-batch fermentation of 2,3-butanediol by Paenibacillus polymyxa DSM 365. Bioresource Technology, 124, 237–244. [Link]
-
Kumar, R., et al. (2021). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 7(4), 232. [Link]
-
Lee, S., et al. (2021). Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13. Biotechnology for Biofuels, 14(1), 13. [Link]
-
Park, J. M., et al. (2015). Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase. PLOS ONE, 10(9), e0138105. [Link]
-
Ge, Y., et al. (2021). Metabolic Engineering of Enterobacter aerogenes for Improved 2,3-Butanediol Production by Manipulating NADH Levels and Overexpressing the Small RNA RyhB. Frontiers in Bioengineering and Biotechnology, 9, 743603. [Link]
-
Saxena, R. K., et al. (2020). Recent advances on production of 2, 3-butanediol using engineered microbes. Biotechnology Advances, 40, 107517. [Link]
-
Shi, Z., et al. (2016). Characterization and regulation of the 2,3-butanediol pathway in Serratia marcescens. Journal of Industrial Microbiology & Biotechnology, 43(8), 1131–1141. [Link]
-
de Souza, B. C., et al. (2023). Relationship between feeding strategies and nitrogen sources in platform chemical bio-based 2,3-butanediol production in fed-batch fermentation. RSC Advances, 13(24), 16401–16412. [Link]
-
Ng, C. Y., et al. (2012). Metabolic pathways for 2,3-butanediol biosynthesis and pyruvate... ResearchGate. [Link]
-
Ma, C., et al. (2009). Enhanced 2,3-butanediol production by Klebsiella pneumoniae SDM. Applied Microbiology and Biotechnology, 82(1), 49–57. [Link]
-
Cheng, K. K., et al. (2019). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Molecules, 24(2), 316. [Link]
-
Thapa, S., et al. (2019). Metabolic engineering of Enterobacter aerogenes to improve the production of 2,3-butanediol. ResearchGate. [Link]
-
Wang, Q., et al. (2012). Metabolic pathway of 2 3-butanediol fermentation in bacteria... ResearchGate. [Link]
-
Ge, Y., et al. (2021). Metabolic Engineering of Enterobacter aerogenes for Improved 2,3-Butanediol Production by Manipulating NADH Levels and Overexpressing the Small RNA RyhB. Frontiers in Bioengineering and Biotechnology, 9, 743603. [Link]
-
de Souza, B. C., et al. (2024). 2,3-Butanediol plus acetoin obtention by Enterobacter aerogenes ATCC 13048: inhibition by target products and cells reuse during fed-batch cultivation. Applied Microbiology and Biotechnology, 108(1), 114. [Link]
-
Yang, T., et al. (2016). Enhanced 2,3-butanediol production from biodiesel-derived glycerol by engineering of cofactor regeneration and manipulating carbon flux in Bacillus amyloliquefaciens. Biotechnology for Biofuels, 9, 22. [Link]
-
Yu, E. K., & Saddler, J. N. (1983). Fed-batch approach to production of 2,3-butanediol by Klebsiella pneumoniae grown on high substrate concentrations. Applied and Environmental Microbiology, 46(3), 630–635. [Link]
-
Ji, X. J., et al. (2013). Metabolic engineering for improved microbial 2,3-butanediol production. Morressier. [Link]
-
Kandyliari, A., et al. (2023). Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. Fermentation, 9(12), 1056. [Link]
-
Di Censo, D., et al. (2022). Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. mSystems, 7(2), e01377-21. [Link]
-
Ma, C., et al. (2009). Enhanced 2,3-butanediol production by Klebsiella pneumoniae SDM. Applied Microbiology and Biotechnology, 82(1), 49–57. [Link]
-
Petrov, K., & Petrova, P. (2009). High production of 2,3-butanediol from glycerol by Klebsiella pneumoniae G31. Applied Microbiology and Biotechnology, 84(4), 659–665. [Link]
-
Petrov, K., & Petrova, P. (2009). High production of 2,3-butanediol from glycerol by Klebsiella pneumoniae G31. ResearchGate. [Link]
-
Park, J. M., et al. (2015). High production of 2,3-butanediol from biodiesel-derived crude glycerol by metabolically engineered Klebsiella oxytoca M1. Biotechnology for Biofuels, 8, 137. [Link]
-
Zhang, L., et al. (2010). Microbial production of 2,3-butanediol by a mutagenized strain of Serratia marcescens H30. Bioresource Technology, 101(6), 1961–1967. [Link]
-
Kandyliari, A., et al. (2022). Screening of New Industrially Important Bacterial Strains for 1,3-Propanediol, 2,3-Butanediol and Ethanol Production through Biodiesel-Derived Glycerol Fermentations. Fermentation, 8(11), 606. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced 2,3-butanediol production by Klebsiella pneumoniae SDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 11. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial production of 2,3-butanediol by a mutagenized strain of Serratia marcescens H30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimization and scale-up of 2,3-butanediol production by Bacillus amyloliquefaciens B10-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fed-batch approach to production of 2,3-butanediol by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High production of 2,3-butanediol from glycerol by Klebsiella pneumoniae G31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Metabolic Engineering of Enterobacter aerogenes for Improved 2,3-Butanediol Production by Manipulating NADH Levels and Overexpressing the Small RNA RyhB [frontiersin.org]
- 23. Metabolic Engineering of Enterobacter aerogenes for Improved 2,3-Butanediol Production by Manipulating NADH Levels and Overexpressing the Small RNA RyhB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereoisomers of 2,3-Butanediol: A Comparative Analysis of Meso vs. Enantiomeric Forms
Abstract
2,3-Butanediol (2,3-BDO) is a vicinal diol of significant industrial and biological interest, existing as three distinct stereoisomers: the chiral enantiomeric pair, (2R,3R)- and (2S,3S)-2,3-butanediol, and the achiral meso-2,3-butanediol.[1][2] While sharing the same chemical formula (C₄H₁₀O₂) and connectivity, these isomers exhibit profound differences in their physical, chemical, and biological properties.[3][4] This guide provides a comprehensive comparison of this compound and its enantiomers, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their applications. We will delve into their structural distinctions, comparative physicochemical properties, analytical separation protocols, and divergent applications, underscoring the critical importance of stereochemical purity.
The Foundation: Understanding the Stereochemistry of 2,3-Butanediol
The crux of the difference between the 2,3-butanediol isomers lies in their three-dimensional arrangement. The molecule contains two chiral centers at carbons 2 and 3.[2] This gives rise to three stereoisomers:
-
(2R,3R)-2,3-Butanediol & (2S,3S)-2,3-Butanediol: This pair of molecules are non-superimposable mirror images of each other, known as enantiomers. They are optically active, rotating plane-polarized light in equal but opposite directions. The (2R,3R) isomer is levorotatory (rotates light to the left, denoted as (-)), while the (2S,3S) isomer is dextrorotatory (rotates light to the right, denoted as (+)).[1][5]
-
This compound: This isomer has a (2R,3S) or (2S,3R) configuration. Crucially, it possesses an internal plane of symmetry, which renders the molecule achiral as a whole, despite having two chiral centers.[2][6] This internal symmetry means it is superimposable on its mirror image and is therefore optically inactive—it does not rotate plane-polarized light.[7]
The structural relationship between these isomers is fundamental to understanding their differing properties and is visualized below.
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. n8n.frumpfighters.com [n8n.frumpfighters.com]
- 3. fiveable.me [fiveable.me]
- 4. High production of enantiopure (R,R)-2,3-butanediol from crude glycerol by Klebsiella pneumoniae with an engineered oxidative pathway and a two-stage agitation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemcess.com [chemcess.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Quantification of Meso-2,3-Butanediol in a Stereoisomeric Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of specific stereoisomers within a mixture is a critical analytical challenge. This is particularly true for 2,3-butanediol (2,3-BDO), a chiral molecule with three stereoisomers: (2R,3R)-(-)-2,3-BDO, (2S,3S)-(+)-2,3-BDO, and the achiral meso-2,3-butanediol. The distinct physicochemical and biological properties of each isomer necessitate precise and reliable quantification methods, especially when evaluating fermentation processes, chemical synthesis outcomes, or their roles in biological systems.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound in a mixture of its stereoisomers. We will delve into the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just step-by-step protocols but also the underlying scientific principles that govern their application. Our focus is on providing a self-validating system of analysis, grounded in authoritative references and field-proven insights.
The Challenge: Resolving Stereoisomers
Stereoisomers possess identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms. This subtle difference presents a significant hurdle for many analytical techniques. Enantiomers, like (2R,3R)- and (2S,3S)-2,3-butanediol, have identical physical properties in an achiral environment, making their separation and individual quantification particularly challenging. This compound, being a diastereomer of the other two, has different physical properties, which can be exploited for its separation.
Method 1: Chiral Gas Chromatography (GC) - The Gold Standard for Volatile Isomers
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of 2,3-butanediol stereoisomers, the use of a chiral stationary phase (CSP) is paramount.
Expertise & Experience: The "Why" Behind the Method
The cornerstone of chiral GC is the chiral stationary phase, often based on cyclodextrins. Cyclodextrins are cyclic oligosaccharides that form a toroidal, or doughnut-shaped, structure. The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic. This unique structure allows for chiral recognition through two primary mechanisms:
-
Inclusion Complexation: One of the enantiomers may fit better into the chiral cavity of the cyclodextrin, leading to a stronger interaction and thus a longer retention time on the column.[1]
-
Surface Interactions: Interactions, such as hydrogen bonding, can occur between the analyte and the hydroxyl groups on the rim of the cyclodextrin. The specific spatial arrangement of these interactions will differ for each enantiomer, leading to differential retention.[1][2]
Derivatization of the hydroxyl groups of 2,3-butanediol is often a crucial step before GC analysis. This process replaces the polar -OH groups with less polar moieties, such as trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution.[3]
Experimental Workflow: Chiral GC-FID Analysis
Caption: Workflow for Chiral GC-FID Analysis of 2,3-BDO.
Detailed Protocol: Chiral GC-FID
-
Sample Preparation & Derivatization:
-
To a 1 mL sample (e.g., fermentation broth supernatant, previously extracted), add an internal standard (e.g., 1,3-butanediol).
-
Lyophilize the sample to complete dryness.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Quantification:
-
Generate a calibration curve for this compound using a series of standards of known concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Method 2: High-Performance Liquid Chromatography (HPLC) - Versatility for Non-Volatile Analytes
HPLC is a powerful technique for separating compounds that are not sufficiently volatile for GC. For 2,3-butanediol, both achiral and chiral HPLC methods can be employed.
Expertise & Experience: Choosing the Right HPLC Approach
-
Achiral HPLC with Refractive Index Detection (RID): This is a robust and widely used method for the simultaneous quantification of 2,3-butanediol and other fermentation products like glycerol, acetoin, and ethanol. The separation is typically achieved on an ion-exchange column in an isocratic mobile phase. The refractive index detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. This method, however, does not separate the enantiomers of 2,3-butanediol from each other but can separate the meso form from the racemic mixture.[4]
-
Chiral HPLC: For the separation of all three stereoisomers, a chiral stationary phase is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used. The separation mechanism involves the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Experimental Workflow: HPLC-RID Analysis
Caption: Workflow for HPLC-RID Analysis of 2,3-BDO.
Detailed Protocol: HPLC-RID
-
Sample Preparation:
-
Centrifuge the sample (e.g., fermentation broth) to remove cells and particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if the concentration of analytes is expected to be high.
-
-
HPLC-RID Conditions:
-
Column: Aminex HPX-87H (300 x 7.8 mm) or similar ion-exchange column.
-
Mobile Phase: 5 mM Sulfuric Acid in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions containing known concentrations of this compound.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy - A Primary Ratio Method
NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei giving rise to the signal.[5][6] This makes qNMR a powerful tool for the quantification of stereoisomers without the need for chromatographic separation.
Expertise & Experience: The Power of qNMR
The key to using NMR for quantifying the stereoisomers of 2,3-butanediol lies in the fact that the different spatial arrangements of the methyl and hydroxyl groups in the meso and enantiomeric forms result in distinct chemical shifts for their respective protons. By carefully selecting non-overlapping signals for each isomer and an internal standard of known concentration, the concentration of each stereoisomer can be accurately determined.[7] The choice of a suitable internal standard is critical; it should have a simple spectrum with signals that do not overlap with the analyte signals and be chemically inert.
Experimental Workflow: qNMR Analysis
Caption: Workflow for qNMR Analysis of 2,3-BDO Stereoisomers.
Detailed Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the 2,3-butanediol stereoisomers.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of the signals of interest is recommended.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals corresponding to a specific proton of this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cmeso = (Imeso / Nmeso) * (NIS / IIS) * (MIS / Mmeso) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
IS = Internal Standard
-
Performance Comparison of Analytical Methods
The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Feature | Chiral Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and chiral interactions. | Separation based on polarity and ion-exchange. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Stereoisomer Separation | Separates all three stereoisomers. | Separates meso from the enantiomeric pair (with achiral column). | Does not separate, but quantifies each in the mixture. |
| Derivatization | Often required. | Not required. | Not required. |
| Linearity Range | Typically in the mg/L range.[8] | 0.375 to 7.5 g/L for meso-2,3-BDO.[4] | Dependent on instrument and sample concentration. |
| Limit of Detection (LOD) | ~1.0 mg/L.[8] | Below 0.375 g/L.[4] | Generally higher than chromatographic methods. |
| Precision (RSD) | 1.1% - 7.2%.[8] | Intra-day: 0.09%, Inter-day: 0.50%.[4] | Typically < 2%.[9] |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Advantages | High resolution for stereoisomers. | Robust, good for complex matrices, no derivatization. | Non-destructive, provides structural information, primary ratio method. |
| Disadvantages | Requires derivatization, limited to volatile compounds. | Lower sensitivity than GC, may not separate all isomers. | Lower sensitivity, requires high-field NMR. |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your results, each method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][3][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By thoroughly validating your chosen method, you establish a self-validating system that provides confidence in the accuracy and reliability of your quantification of this compound.
Conclusion
The quantification of this compound in a stereoisomeric mixture requires a careful selection of the analytical technique.
-
Chiral Gas Chromatography stands out for its exceptional ability to resolve all three stereoisomers, making it the method of choice when the concentration of each isomer is of interest.
-
High-Performance Liquid Chromatography , particularly with an achiral setup and RID, offers a robust and high-throughput method for quantifying this compound in complex aqueous matrices like fermentation broths, without the need for derivatization.
-
Quantitative NMR Spectroscopy provides a powerful, non-destructive alternative that can deliver accurate quantification without chromatographic separation, serving as an excellent orthogonal technique for method validation.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate strategy for their specific analytical needs, ensuring the generation of accurate and defensible data.
References
-
ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
-
Veeprho. (2020). Difference between HPLC and GC Technique. Retrieved from [Link]
-
CNKI. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography. Retrieved from [Link]
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
-
ResearchGate. Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and.... Retrieved from [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
ResearchGate. Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations. Retrieved from [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
ScienceDirect. Chiral Drug Separation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
SpringerLink. Quantitative NMR spectroscopy of biologically active substances and excipients. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Retrieved from [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
University of Cambridge. Quantitative NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. Quantitative NMR Interpretation without Reference. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. utm.mx [utm.mx]
- 6. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 2,3-Butanediol
In the realms of pharmaceutical development, biotechnology, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity, efficacy, and safety. 2,3-Butanediol, a chiral compound with three stereoisomers ((2R,3R), (2S,3S), and meso), is a versatile building block for a variety of valuable chemicals and polymers. The precise determination of its enantiomeric excess (ee) is therefore a critical step in quality control, process optimization, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of 2,3-butanediol. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals to select the most appropriate method for their specific needs.
The Criticality of Chirality in 2,3-Butanediol
2,3-Butanediol possesses two chiral centers, giving rise to a pair of enantiomers ((2R,3R)-(-)-butanediol and (2S,3S)-(+)-butanediol) and an achiral meso-isomer ((2R,3S)-butanediol).[1][2] The distinct spatial arrangement of the hydroxyl groups in these stereoisomers leads to different interactions with other chiral molecules, such as enzymes and receptors in biological systems. Consequently, the enantiomeric purity of 2,3-butanediol is paramount when it is used as a precursor in the synthesis of pharmaceuticals or other biologically active compounds.[3]
Method 1: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful and widely adopted technique for the separation and quantification of volatile chiral compounds like 2,3-butanediol. The separation is achieved based on the differential interactions of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column.[4]
The Causality Behind Experimental Choices in Chiral GC
The selection of the chiral stationary phase is the most critical parameter in developing a successful chiral GC method. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are particularly effective for separating diol enantiomers.[4][5] The choice of carrier gas and the temperature program are optimized to achieve baseline separation of the stereoisomers while maintaining reasonable analysis times. Derivatization is often employed to improve the volatility and thermal stability of the diols, as well as to enhance the chiral recognition by the stationary phase.
Experimental Protocol: Chiral GC Analysis of 2,3-Butanediol
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of the 2,3-butanediol sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC System Configuration:
-
Column: A chiral capillary column, such as a CP-Chirasil-DEX CB, is recommended.[5]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.[4]
-
Injector: Split/splitless injector, with the temperature set to 250°C.
-
Detector: Flame Ionization Detector (FID), with the temperature set to 250°C.[5]
-
Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min.
-
-
Injection and Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Record the chromatogram.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
Chiral GC Workflow
Caption: Workflow for ee determination of 2,3-butanediol by Chiral GC.
Comparative Data for Chiral GC
| Parameter | Typical Value/Condition | Rationale |
| Chiral Column | Cyclodextrin-based (e.g., CP-Chirasil-DEX CB)[5] | Provides excellent enantioselectivity for diols. |
| Derivatization | Acetylation or Trifluoroacetylation | Increases volatility and improves peak shape. |
| Detector | Flame Ionization Detector (FID) | Sensitive to organic compounds and provides a linear response. |
| Analysis Time | 15-30 minutes | Dependent on the temperature program and column length. |
| Detection Limit | mg/L range[5] | Sufficient for most applications. |
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation.[6] It offers versatility in the choice of both the chiral stationary phase and the mobile phase, making it applicable to a broader range of compounds, including those that are not sufficiently volatile for GC analysis.
The Causality Behind Experimental Choices in Chiral HPLC
In chiral HPLC, the separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantiorecognition capabilities.[6] The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is carefully optimized to achieve the desired retention and resolution. The choice of detector depends on the chromophoric properties of the analyte or its derivatives.
Experimental Protocol: Chiral HPLC Analysis of 2,3-Butanediol
-
Sample Preparation:
-
Dissolve approximately 1 mg of the 2,3-butanediol sample in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Configuration:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: Refractive Index Detector (RID) or a UV detector if the analyte is derivatized with a UV-absorbing group.
-
-
Injection and Data Analysis:
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram.
-
Calculate the enantiomeric excess as described for the GC method.
-
Chiral HPLC Workflow
Caption: Workflow for ee determination of 2,3-butanediol by Chiral HPLC.
Comparative Data for Chiral HPLC
| Parameter | Typical Value/Condition | Rationale |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak, Chiralcel)[6] | Broad applicability for a wide range of chiral compounds. |
| Mobile Phase | Normal phase (e.g., Hexane/Isopropanol)[6] | Offers good selectivity for many chiral separations. |
| Detector | Refractive Index (RI) or UV (with derivatization) | RI detection is universal for non-chromophoric compounds. |
| Analysis Time | 10-20 minutes | Generally faster than GC for this application. |
| Detection Limit | µg/mL to mg/mL range | Dependent on the detector used. |
Method 3: Enzymatic Assays
Enzymatic assays offer a rapid and highly sensitive alternative for determining the concentration of 2,3-butanediol, and in some cases, can be adapted for enantiomeric excess determination.[7][8] These methods are particularly well-suited for high-throughput screening of microbial cultures or enzymatic reactions.[8]
The Causality Behind Experimental Choices in Enzymatic Assays
Enzymatic assays for 2,3-butanediol typically rely on the activity of 2,3-butanediol dehydrogenase (BDH).[7] This enzyme catalyzes the oxidation of 2,3-butanediol to acetoin, with the concomitant reduction of a cofactor such as NAD⁺ or NADP⁺. The change in absorbance of the cofactor (e.g., at 340 nm for NADH or NADPH) is directly proportional to the concentration of 2,3-butanediol.[9] By using enantioselective BDHs, it is possible to quantify individual enantiomers.
Experimental Protocol: Enzymatic Assay for 2,3-Butanediol
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).
-
Prepare a solution of NAD⁺ (or NADP⁺) in the buffer.
-
Prepare a solution of the appropriate 2,3-butanediol dehydrogenase in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, NAD(P)⁺ solution, and the 2,3-butanediol sample.
-
Initiate the reaction by adding the 2,3-butanediol dehydrogenase solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the concentration of 2,3-butanediol by comparing the reaction rate to a standard curve prepared with known concentrations of 2,3-butanediol.
-
For enantiomeric excess, two separate assays with enantioselective enzymes would be required.
-
Enzymatic Assay Workflow
Caption: Workflow for 2,3-butanediol quantification by an enzymatic assay.
Comparative Data for Enzymatic Assays
| Parameter | Typical Value/Condition | Rationale |
| Enzyme | 2,3-Butanediol Dehydrogenase (BDH) | Specific for the oxidation of 2,3-butanediol. |
| Cofactor | NAD⁺ or NADP⁺ | Required for the enzymatic reaction and provides a measurable signal. |
| Detection Method | UV-Vis Spectrophotometry (340 nm) | Monitors the production of NADH or NADPH. |
| Analysis Time | < 30 minutes | Rapid, suitable for high-throughput screening.[7] |
| Detection Limit | As low as 0.01 mM[7][8] | Highly sensitive compared to chromatographic methods. |
Comparative Overview and Recommendations
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Enzymatic Assays |
| Principle | Volatility-based separation on a chiral stationary phase. | Liquid-phase separation based on differential interactions with a chiral stationary phase. | Enzyme-catalyzed reaction with spectrophotometric detection. |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often necessary | Can be beneficial for detection | Not required |
| Sensitivity | Good (mg/L range)[5] | Moderate to good (µg/mL to mg/mL) | Excellent (µM range)[7][8] |
| Analysis Time | Moderate (15-30 min) | Fast (10-20 min) | Very fast (< 30 min)[7] |
| Throughput | Low to moderate | Moderate | High |
| Cost | Moderate (instrumentation and columns) | High (instrumentation, columns, and solvents) | Low (reagents and microplates) |
| Best For | Routine QC of volatile samples | Versatile analysis of a wide range of samples | High-throughput screening and rapid quantification |
Recommendations:
-
For routine quality control of relatively pure and volatile 2,3-butanediol samples, Chiral GC is a robust and reliable choice, offering excellent resolution and established methodologies.
-
When dealing with complex matrices, non-volatile samples, or when a higher degree of method development flexibility is required, Chiral HPLC is the preferred technique.
-
For high-throughput screening of large numbers of samples, such as in microbial strain development or enzyme evolution experiments, Enzymatic Assays are unparalleled in their speed and sensitivity.
Conclusion
The accurate assessment of the enantiomeric excess of 2,3-butanediol is a critical analytical challenge with significant implications for various scientific and industrial applications. This guide has provided a comprehensive comparison of the three primary analytical techniques: chiral GC, chiral HPLC, and enzymatic assays. By understanding the underlying principles, experimental protocols, and the relative advantages and disadvantages of each method, researchers can make informed decisions to select the most appropriate technique for their specific analytical needs, ensuring the quality, efficacy, and safety of their 2,3-butanediol-derived products.
References
- Li, X., et al. (2015). Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography.
-
Kim, S. J., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170. Retrieved from [Link]
-
Calabrese, V., et al. (2007). Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar. Journal of agricultural and food chemistry, 55(22), 8976-8980. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Gotor, V., et al. (2008). Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols. Tetrahedron: Asymmetry, 19(17), 2045-2049.
-
Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212-2221. Retrieved from [Link]
- Shcherbakova, E. G., et al. (2017). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
-
Kim, S. J., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170. Retrieved from [Link]
- Herold, M., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media.
-
Shcherbakova, E. G., et al. (2017). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. ResearchGate. Retrieved from [Link]
-
Ji, X. J., et al. (2011). The current strategies and parameters for the enhanced microbial production of 2,3-butanediol. Biotechnology advances, 29(6), 861-867. Retrieved from [Link]
-
Di-Tusa, M. R., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(40), 16139-16145. Retrieved from [Link]
-
Wikipedia. (2023). 2,3-Butanediol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-butane diol. Retrieved from [Link]
-
S-kowska, A., et al. (2012). Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts. Biotechnology letters, 34(10), 1931-1936. Retrieved from [Link]
-
Li, S., et al. (2015). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry, 17(5), 2935-2944. Retrieved from [Link]
-
Papapetridis, I., et al. (2018). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 4(4), 97. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Is (2R,3S)-butane-2,3-diol chiral?. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoisomeric forms of 2,3-butanediol. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Ungurean, E. M., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6543. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Park, J. M., et al. (2021). High production of enantiopure (R,R)-2,3-butanediol from crude glycerol by Klebsiella pneumoniae with an engineered oxidative pathway and a two-stage agitation strategy. Biotechnology for Biofuels, 14(1), 1-13. Retrieved from [Link]
-
Mao, Y., et al. (2022). Conversion of Enantiomers during the Separation of Acetoin from Fermentation Broth. Processes, 10(11), 2351. Retrieved from [Link]
-
Lilga, M. A., et al. (2016). Conversion of 2,3-butanediol to butadiene (U.S. Patent No. 9,434,659). U.S. Patent and Trademark Office. Retrieved from [Link]
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive enzymatic assay for 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Performance Comparison of Meso-2,3-Butanediol as a Green Solvent for Pharmaceutical Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, solvent selection is a critical decision that profoundly impacts process efficiency, safety, and environmental sustainability. The industry is increasingly shifting away from traditional, often hazardous, organic solvents towards greener alternatives.[1][2] This guide provides a comprehensive performance comparison of meso-2,3-butanediol, a promising bio-based solvent, against commonly used solvents in the pharmaceutical industry: ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Introduction to this compound: A Bio-Derived Platform Chemical
This compound is a vicinal diol that can be sustainably produced through the fermentation of sugars by various microorganisms.[3][4] Its unique stereochemistry, possessing an internal plane of symmetry, renders it achiral despite having two chiral centers.[3] This bio-based solvent is a colorless, viscous liquid with a high boiling point and good solubility in water and other polar organic solvents, owing to its ability to form strong intermolecular hydrogen bonds.[5][6] Its potential as a green solvent stems from its renewable origin, low toxicity, and expected biodegradability.[6]
Comparative Analysis of Physicochemical Properties
The fundamental properties of a solvent dictate its suitability for various pharmaceutical processes, including synthesis, extraction, purification, and formulation. The following table summarizes the key physicochemical properties of this compound in comparison to ethanol, DMSO, and DMF.
| Property | This compound | Ethanol | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Molecular Formula | C₄H₁₀O₂ | C₂H₆O | C₂H₆OS | C₃H₇NO |
| Molecular Weight ( g/mol ) | 90.12 | 46.07 | 78.13 | 73.09 |
| Boiling Point (°C) | 190-192[5] | 78.2[7] | 189[5] | 153 |
| Melting Point (°C) | 19[8] | -114 | 18.5 | -61 |
| Density (g/mL at 20°C) | ~0.987[8] | 0.789 | 1.100 | 0.949[9] |
| Viscosity (mPa·s at 20°C) | High (not specified) | 1.2 | 2.14 | 0.82[9] |
| Flash Point (°C) | 85[8] | 13[7] | 87 | 58[9] |
| Water Solubility | Miscible[8] | Miscible | Miscible | Miscible[9] |
Solvency Power: A Hansen Solubility Parameter Perspective
A solvent's ability to dissolve a solute is a critical performance indicator. Hansen Solubility Parameters (HSPs) provide a powerful framework for predicting solvency by quantifying the cohesive energy of a solvent based on three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] Materials with similar HSPs are likely to be miscible.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| This compound (Estimated) | ~16.0 | ~10.0 | ~21.0 |
| Ethanol | 15.8[6] | 8.8[6] | 19.4[6] |
| Dimethyl Sulfoxide (DMSO) | 18.4[12] | 16.4[12] | 10.2[12] |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
The estimated HSPs for this compound suggest a solvency profile with a significant hydrogen bonding component, similar to ethanol but with a higher overall polarity. This indicates its potential to dissolve a range of polar active pharmaceutical ingredients (APIs).
Experimental Evaluation of Solvent Performance
To provide a practical comparison, this guide outlines experimental protocols for evaluating the performance of this compound against the selected alternatives in two key pharmaceutical applications: API solubility and crystallization.
API Solubility Determination
Objective: To quantitatively determine and compare the solubility of model APIs in this compound, ethanol, DMSO, and DMF at different temperatures.
Model APIs:
-
Ibuprofen: A poorly water-soluble, non-steroidal anti-inflammatory drug (NSAID).[1][2][13]
-
Sulfamethizole: An antibiotic with limited solubility in many common solvents.[14]
Experimental Workflow:
Workflow for API Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of the model API to a known volume of each solvent (this compound, ethanol, DMSO, DMF) in sealed vials.
-
Equilibration: Place the vials in a temperature-controlled shaker bath at 25°C and 40°C. Agitate the samples for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Filtration: Withdraw an aliquot of the supernatant from each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved API.
-
Quantification: Dilute the filtered samples with a suitable mobile phase and analyze the API concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
Data Analysis: Calculate the solubility of the API in each solvent in mg/mL. Compare the results to assess the relative solvency power of this compound.
Crystallization Performance
Objective: To evaluate the impact of this compound as a crystallization solvent on the crystal habit, yield, and purity of a model API compared to traditional solvents.
Model API: Ibuprofen
Experimental Workflow:
Workflow for API Crystallization.
Step-by-Step Protocol:
-
Preparation of Supersaturated Solution: Dissolve a known amount of ibuprofen in each solvent at a temperature slightly below the solvent's boiling point to achieve a clear solution.
-
Controlled Cooling Crystallization: Cool the solution at a controlled rate (e.g., 10°C/hour) while stirring to induce crystallization.
-
Crystal Isolation: Once crystallization is complete, collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
-
Characterization:
-
Yield: Calculate the percentage yield of the crystallized product.
-
Purity: Determine the purity of the crystals using a validated HPLC method.
-
Morphology: Examine the crystal shape and size using optical microscopy or Scanning Electron Microscopy (SEM).
-
Safety and Environmental Profile
The selection of a solvent in the pharmaceutical industry is heavily influenced by its safety, health, and environmental (SHE) profile.
| Parameter | This compound | Ethanol | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Source | Bio-based[3] | Bio-based/Petrochemical | Petrochemical | Petrochemical |
| Acute Oral Toxicity (LD₅₀, rat) | Low (not specified)[6] | 7060 mg/kg[7] | 14,500 mg/kg[5] | 2200-7550 mg/kg[15] |
| Ready Biodegradability (OECD 301F) | Likely biodegradable | Readily biodegradable[16] | Not readily biodegradable[17][18] | Not readily biodegradable[19][20] |
| Hazard Classification | Not classified as hazardous[21] | Flammable liquid | - | Toxic, Flammable |
-
Toxicity: this compound is reported to have low toxicity.[6] In comparison, ethanol also has a low order of toxicity.[4] DMSO is considered non-toxic with a high LD50 value.[5] DMF, however, is classified as toxic and poses more significant health risks.[3][15]
-
Biodegradability: As a naturally occurring substance produced by fermentation, ethanol is readily biodegradable.[16][22][23] In contrast, DMSO and DMF are not readily biodegradable and can persist in the environment.[17][18][19][20] While specific OECD 301F data for this compound was not found, its bio-based origin and chemical structure suggest it is likely to be biodegradable.[20]
Conclusion
This compound presents itself as a compelling green solvent alternative for the pharmaceutical industry. Its favorable safety profile, bio-based origin, and predicted biodegradability align with the principles of green chemistry. While its solvency power for a broad range of APIs requires further experimental validation, its estimated Hansen Solubility Parameters suggest its suitability for dissolving polar compounds.
The experimental protocols outlined in this guide provide a framework for researchers to conduct direct comparative studies of this compound against traditional solvents. Such data will be invaluable in making informed decisions for the development of more sustainable and environmentally friendly pharmaceutical processes. The adoption of greener solvents like this compound is not merely an environmental consideration but a strategic move towards safer, more efficient, and future-proof drug development and manufacturing.
References
-
Iowa Renewable Fuels Association. Environmental Ethanol. [Link]
-
Wikipedia. Ethanol. [Link]
- Green Chemistry in Pharmaceutical Drug Development: A Comprehensive Review. Preprints.org.
- Properties of Ibuprofen Crystallized Under Various Conditions: A Comparative Study. Drug Development and Industrial Pharmacy.
- Crystallization Kinetics of Ibuprofen from Ethanol and Aqueous Ethanol. UQ eSpace.
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
U.S. Energy Information Administration. Biofuels and the environment. [Link]
-
Wikipedia. Dimethylformamide. [Link]
- Renewable Fuels Association. The Impact of Accidental Ethanol Releases on the Environment.
-
Science and Education Publishing. Biodegradation of Dimethylformamide Using Bacillus Subtilis. [Link]
- Meso 2 3 Butanediol - Fvs.
-
PubMed. Biodegradation and utilization of dimethylformamide by biofilm forming Paracoccus sp. strains MKU1 and MKU2. [Link]
-
Wikipedia. 2,3-Butanediol. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Compound Interest. Lethal Doses of Water, Caffeine and Alcohol. [Link]
-
PubChem. Sulfamethizole. [Link]
- Meso 2 3 Butanediol - thebloodybuddy.com.
- Meso 2 3 Butanediol - Yogh.
-
PubChem. This compound. [Link]
-
Aropha. Types of OECD 301 Biodegradation Tests. [Link]
-
RCI Labscan. dimethylformamide - SAFETY DATA SHEET. [Link]
-
Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]
-
PubMed. Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217. [Link]
-
ResearchGate. Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads | Request PDF. [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. epa.gov [epa.gov]
- 3. Acute and subchronic toxicity of dimethylformamide and dimethylacetamide following various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. Ethanol - Wikipedia [en.wikipedia.org]
- 8. Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcilabscan.com [rcilabscan.com]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. specialchem.com [specialchem.com]
- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. response.restoration.noaa.gov [response.restoration.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 16. Iowa Renewable Fuels Association - Environmental Ethanol [iowarfa.org]
- 17. Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.sciepub.com [pubs.sciepub.com]
- 20. Biodegradation and utilization of dimethylformamide by biofilm forming Paracoccus sp. strains MKU1 and MKU2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biofuels and the environment - U.S. Energy Information Administration (EIA) [eia.gov]
- 23. d35t1syewk4d42.cloudfront.net [d35t1syewk4d42.cloudfront.net]
A Comparative Guide to Validating meso-2,3-Butanediol Concentration: A Titrimetric and Chromatographic Showdown
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and pharmaceutical development, the precise quantification of key molecules is paramount. meso-2,3-Butanediol, a chiral vicinal diol with significant applications as a platform chemical and in the synthesis of valuable compounds, is no exception. The ability to accurately and reliably determine its concentration is critical for process optimization, quality control, and regulatory compliance. This guide provides an in-depth comparison of the classical titrimetric method and modern chromatographic and enzymatic techniques for the validation of this compound concentration, empowering you to make an informed decision for your analytical needs.
The Enduring Utility of Titration: Precision in Simplicity
For decades, the selective oxidative cleavage of vicinal diols by periodate, a reaction first described by Léon Malaprade in 1928, has been a cornerstone of their quantitative analysis.[1] This elegant and cost-effective method remains a powerful tool in the analytical chemist's arsenal.
The Chemistry at its Core: The Malaprade Reaction
The Malaprade reaction involves the oxidation of the carbon-carbon bond of a vicinal diol by periodic acid (HIO₄) or its salts (e.g., sodium periodate, NaIO₄). This reaction is highly specific for 1,2-diols and proceeds through a cyclic periodate ester intermediate, ultimately yielding two carbonyl compounds.[2] In the case of this compound, the reaction stoichiometrically produces two molecules of acetaldehyde.
The quantitative power of this reaction lies in the determination of the amount of periodate consumed. A common approach is to add a known excess of periodate to the sample, allow the reaction to go to completion, and then determine the unreacted periodate through an iodometric titration.[3] The unreacted periodate oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to detect the endpoint.
Experimental Workflow: Titrimetric Determination of this compound
Caption: Workflow for the titrimetric determination of this compound.
Detailed Protocol for Titrimetric Analysis
While a specific monograph for this compound from a standards organization like ASTM or USP was not identified, the following protocol is based on well-established procedures for other vicinal diols, such as glycerin, found in the United States Pharmacopeia (USP).[4][5][6][7]
Reagents and Solutions:
-
Sodium Periodate Solution (0.1 N): Dissolve approximately 5.4 g of sodium periodate (NaIO₄) in 250 mL of deionized water.
-
Sodium Thiosulfate Solution (0.1 N): Prepare and standardize according to established procedures.
-
Potassium Iodide (KI): Analytical reagent grade solid.
-
Sulfuric Acid (1 M): Prepare by cautiously adding concentrated sulfuric acid to deionized water.
-
Starch Indicator Solution (1% w/v): Prepare a paste of 1 g of soluble starch in a small amount of cold water and add it, with constant stirring, to 100 mL of boiling water.
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain between 0.1 and 0.2 g of this compound into a 250 mL iodine flask. Dissolve the sample in approximately 50 mL of deionized water.
-
Blank Preparation: Prepare a blank by adding 50 mL of deionized water to a separate 250 mL iodine flask.
-
Oxidation: Pipette exactly 25.0 mL of the 0.1 N sodium periodate solution into both the sample and blank flasks. Stopper the flasks, swirl to mix, and allow them to stand in the dark for 30 minutes at room temperature.
-
Iodine Liberation: To each flask, add 10 mL of 1 M sulfuric acid and 2 g of potassium iodide. Immediately stopper the flasks and swirl to dissolve the KI. A brown color will develop due to the liberation of iodine.
-
Titration: Titrate the liberated iodine in each flask with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Endpoint Determination: Add 2 mL of the starch indicator solution to each flask. The solution will turn a deep blue-black color. Continue the titration dropwise with the sodium thiosulfate solution until the blue color is completely discharged.
-
Calculation: The concentration of this compound is calculated based on the difference in the volume of sodium thiosulfate required for the blank and the sample titrations.
The Chromatographic Alternatives: Specificity and Sensitivity
While titration offers reliability, chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), provide superior specificity and sensitivity, especially for complex matrices such as fermentation broths.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, direct injection of an aqueous sample is often possible, though derivatization may sometimes be employed to improve peak shape and resolution. The use of a chiral capillary column can further allow for the separation and quantification of the different stereoisomers of 2,3-butanediol.[1][8][9]
A typical GC-FID method involves the separation of the analytes on a capillary column followed by detection using a flame ionization detector, which provides a response proportional to the mass of carbon atoms entering the flame. Quantification is typically performed using an external or internal standard calibration.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC is a powerful technique for separating non-volatile or thermally labile compounds. For the analysis of this compound, which lacks a strong UV chromophore, Refractive Index Detection (RID) is a common choice. HPLC-RID separates compounds based on their differential partitioning between a stationary phase and a mobile phase, and detection is based on changes in the refractive index of the eluent as the analyte passes through the detector. This method is particularly useful for quantifying this compound in fermentation broths, where it can simultaneously quantify other components like sugars and organic acids.[10]
The Enzymatic Approach: High-Throughput Screening
For applications requiring the rapid screening of a large number of samples, such as in metabolic engineering or directed evolution studies, enzymatic assays offer a highly sensitive and high-throughput alternative. These assays typically utilize a specific dehydrogenase that catalyzes the oxidation of 2,3-butanediol with the concomitant reduction of a cofactor like NAD⁺ or NADP⁺. The change in absorbance of the cofactor can be monitored spectrophotometrically and is directly proportional to the concentration of 2,3-butanediol.[11]
Method Comparison: A Head-to-Head Analysis
The choice of the most appropriate analytical method depends on a variety of factors, including the sample matrix, the required level of accuracy and precision, throughput needs, and available instrumentation.
| Parameter | Periodate Oxidation Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Enzymatic Assay |
| Principle | Oxidative cleavage and iodometric titration. | Separation based on volatility and partitioning, detection by flame ionization. | Separation based on polarity and partitioning, detection by refractive index. | Enzyme-catalyzed reaction with spectrophotometric detection. |
| Specificity | Moderate; susceptible to interference from other vicinal diols. | High, especially with chiral columns for isomer separation. | Good, but can have co-elution issues in complex matrices. | High, dependent on enzyme specificity. |
| Sensitivity | Millimolar range. | Micromolar to millimolar range. | Micromolar to millimolar range. | Micromolar range; reported to be more sensitive than HPLC.[11] |
| Throughput | Low to moderate. | Moderate. | Moderate. | High; suitable for 96-well plate format. |
| Cost | Low (reagents and basic glassware). | High (instrumentation). | High (instrumentation). | Moderate (enzyme and reagents). |
| Expertise Required | Basic wet chemistry skills. | Specialized training in chromatography. | Specialized training in chromatography. | Basic laboratory skills. |
| Sample Matrix | Best for relatively pure samples. | Can handle complex matrices with appropriate sample preparation. | Suitable for complex matrices like fermentation broths. | Can be used with complex matrices, but may require sample dilution. |
Making the Right Choice: A Decision Framework
The selection of an analytical method is not a one-size-fits-all decision. The following framework can guide you in choosing the most suitable technique for your specific needs.
Caption: Decision framework for selecting an analytical method.
Conclusion: An Integrated Approach to Validation
The validation of this compound concentration is a critical step in its development and application. While the classical periodate oxidation titration method offers a cost-effective and reliable approach for the analysis of relatively pure samples, chromatographic techniques like GC-FID and HPLC-RID provide the specificity and sensitivity required for more complex matrices. For high-throughput applications, enzymatic assays present a rapid and sensitive screening tool.
Ultimately, the most robust validation strategy may involve the use of multiple methods. For instance, an enzymatic assay could be used for initial high-throughput screening of microbial strains, followed by HPLC-RID or GC-FID for accurate quantification of lead candidates from fermentation broths. The titrimetric method can then serve as a reliable and economical quality control check for the final, purified product. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and consistency of their work.
References
- Malaprade, L. (1928). Action des polyalcools sur l'acide periodique. Bulletin de la Société Chimique de France, 43, 683-696.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Caligiani, A., Palla, G., & Palla, L. (2007). Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar. Journal of Agricultural and Food Chemistry, 55(21), 8533-8537.
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV-MA-AS315-28. Retrieved from [Link]
- Kim, J. K., Park, S. M., & Lee, S. Y. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170.
-
United States Pharmacopeial Convention. (2025). Glycerin Monograph. In USP-NF. Retrieved from [Link]
-
ASTM International. (2013). Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. ASTM D1475-13. Retrieved from [Link]
-
LibreTexts. (2021, August 18). 3.4: Selecting an Analytical Method. In Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023, June 22). Malaprade reaction. In Wikipedia. Retrieved from [Link]
-
USP. (2009). Glycerin Monograph. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Malaprade Reaction. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). usp31nf26s1_m35420, USP Monographs: Glycerin. Retrieved from [Link]
Sources
- 1. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioprocessingjournal.com [bioprocessingjournal.com]
- 3. lcms.cz [lcms.cz]
- 4. Glycerin - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uspbpep.com [uspbpep.com]
- 7. scribd.com [scribd.com]
- 8. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Butanediol: Chemical vs. Biological Routes
Introduction: The Industrial Significance of 2,3-Butanediol
2,3-Butanediol (2,3-BDO) is a versatile C4 platform chemical with a wide array of industrial applications, serving as a precursor for manufacturing printing inks, solvents, plastics, perfumes, and pharmaceuticals.[1] Its derivatives, such as methyl ethyl ketone (MEK) and 1,3-butadiene, are critical building blocks for synthetic rubber and other polymers, commanding a potential global market valued at approximately $43 billion.[2][3][4][5] Traditionally, 2,3-BDO is produced via petrochemical routes. However, growing concerns over fossil fuel depletion and environmental impact have catalyzed a paradigm shift towards sustainable, bio-based production methods.[1][6]
This guide provides a comparative analysis of the two primary approaches for synthesizing 2,3-BDO: established chemical methods and emerging biological fermentation routes. We will delve into the core mechanisms, operational parameters, and performance metrics of each pathway. This analysis is designed to equip researchers and process development professionals with the critical insights needed to evaluate and select the most appropriate synthesis strategy for their specific objectives, balancing economic viability with environmental stewardship.
Part 1: Chemical Synthesis of 2,3-Butanediol
Chemical synthesis routes to 2,3-BDO are characterized by their reliance on petroleum-derived feedstocks and often involve high-energy processes.
The Conventional Petrochemical Route
The dominant industrial method for producing 2,3-BDO is the catalytic hydrolysis of butene oxide, which is derived from fossil fuels.[1] This process is typically performed under harsh conditions, including high temperatures (160–220 °C) and pressures (up to 50 bar), necessitating significant energy input and specialized infrastructure.[1] While effective, this pathway's sustainability is increasingly questioned due to its direct link to non-renewable resources and its substantial energy consumption.
Emerging "Green" Chemical Methodologies
To mitigate the environmental drawbacks of traditional methods, research has focused on developing greener chemical pathways. One promising approach is the direct C-C coupling of bio-ethanol, a renewable feedstock. This can be achieved through photochemical and photocatalytic oxidation using hydrogen peroxide (H₂O₂).[7] In this process, hydroxide radicals generated from H₂O₂ photolysis selectively abstract an α-hydrogen from ethanol, creating hydroxyethyl radicals that subsequently couple to form 2,3-BDO. This method can achieve high selectivity (up to 91%) under significantly milder conditions than the butene oxide route, offering a more environmentally benign chemical synthesis pathway.[7]
Another innovative approach involves a cell-free multi-enzyme cascade to upgrade ethanol to 2,3-BDO.[8][9][10][11] While biological in its components, this in vitro enzymatic system functions as a chemical process, converting ethanol into 2,3-BDO with high yield (92.7%) and productivity (5.94 g/L/h) under controlled conditions.[8][9][10]
Part 2: Biological Synthesis of 2,3-Butanediol
Biological production, or fermentation, presents a sustainable alternative that utilizes renewable biomass feedstocks and operates under mild physiological conditions. This process leverages the metabolic capabilities of various microorganisms to convert sugars or other carbon sources into 2,3-BDO.
The Core Metabolic Pathway
In most 2,3-BDO-producing microbes, the synthesis pathway begins with pyruvate, a central metabolite derived from the breakdown of sugars like glucose (glycolysis). The conversion proceeds through three key enzymatic steps:
-
α-Acetolactate Synthase (AlsS): Two molecules of pyruvate are condensed to form one molecule of α-acetolactate.[12]
-
α-Acetolactate Decarboxylase (AlsD): α-acetolactate is decarboxylated to produce acetoin.[12]
-
2,3-Butanediol Dehydrogenase (BDH) / Acetoin Reductase (AR): Acetoin is reduced to 2,3-butanediol, a step that consumes NADH as a reducing equivalent.[12][13]
A critical aspect of this pathway is the management of the cellular redox balance (NADH/NAD⁺ ratio). The overall conversion of glucose to 2,3-BDO results in a surplus of NADH, which, if not re-oxidized, can inhibit cell growth and redirect carbon flux towards other byproducts like glycerol.[14][15]
Production Hosts and Metabolic Engineering Strategies
The choice of microbial host is paramount for developing an industrially viable process. The primary objective of metabolic engineering is to maximize the carbon flux towards 2,3-BDO while minimizing the formation of competing byproducts such as lactate, acetate, and ethanol.[16]
-
Klebsiella pneumoniae : This bacterium is a natural and prolific producer of 2,3-BDO, capable of utilizing a wide range of sugars.[17][18] However, its classification as an opportunistic pathogen raises safety concerns for industrial-scale use.[19] Engineering efforts focus on creating safer, high-producing strains by deleting genes responsible for byproduct formation (ldhA for lactate, pta-ackA for acetate, adhE for ethanol) and virulence factors.[16][19][20] Such strategies have yielded strains producing up to 91 g/L of 2,3-BDO.[20]
-
Saccharomyces cerevisiae : As a non-pathogenic yeast with GRAS (Generally Recognized as Safe) status, S. cerevisiae is an attractive host for industrial fermentation.[21] While it produces only trace amounts of 2,3-BDO naturally, it can be engineered by introducing the bacterial synthesis pathway (AlsS, AlsD, BDH).[15][22] A key challenge in engineered yeast is overcoming the NADH redox imbalance, which leads to excessive glycerol production.[15] This is often addressed by expressing a water-forming NADH oxidase (NoxE from Lactococcus lactis), which re-oxidizes excess NADH.[15][21] These strategies have led to remarkable titers, with some engineered strains producing up to 178 g/L of 2,3-BDO in fed-batch cultures.[21]
-
Other Microorganisms : Other bacteria, including GRAS species like Bacillus subtilis and Bacillus licheniformis, are also effective producers.[23] Furthermore, acetogenic bacteria such as Clostridium autoethanogenum offer a unique advantage by being able to produce 2,3-BDO from C1 feedstocks like carbon monoxide (CO) in industrial waste gases or syngas, thereby decoupling production from food-based sugars.[2][24][25]
Fermentation Performance Data
The following table summarizes the performance of several notable wild-type and engineered microorganisms in producing 2,3-BDO.
| Microorganism | Strain Type | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | Mutant | Glucose | 91 | 0.45 | 1.62 | [20] |
| Saccharomyces cerevisiae | Engineered | Glucose | 178 | N/A | 2.64 | [21] |
| Saccharomyces cerevisiae | Engineered | Glucose | 130.64 | 0.48 | 1.58 | [15] |
| Bacillus licheniformis | Wild-Type | Glucose | 91.23 | 0.488 | 1.94 | [23] |
| Enterobacter ludwigii | Mutant | Sugarcane Bagasse | 68.2 | N/A | N/A | [26] |
| Clostridium ljungdahlii | Wild-Type | Syngas (CO) | ~0.18 (2 mM) | N/A | N/A | [2] |
Part 3: Head-to-Head Comparison: Chemical vs. Biological Synthesis
The decision between chemical and biological synthesis hinges on a trade-off between production speed, feedstock cost, sustainability, and downstream processing complexity.
| Feature | Chemical Synthesis | Biological Synthesis |
| Feedstock | Primarily fossil-based (e.g., butene).[1] Greener options (e.g., bio-ethanol) are emerging.[7] | Renewable biomass (sugars, lignocellulose, glycerol, syngas).[1][2][21] |
| Reaction Conditions | Harsh: High temperatures (160-220°C) and pressures (50 bar).[1] | Mild: Physiological temperatures (30-55°C) and atmospheric pressure.[27] |
| Catalyst | Metal or acid catalysts. | Whole-cell biocatalysts (microorganisms) or isolated enzymes. |
| Yield & Titer | Typically high yield and product concentration. | Variable; high titers (>150 g/L) are achievable with engineered strains but product is dilute in aqueous broth.[1][21] |
| Stereoisomer Control | Produces a mixture of isomers, difficult to control. | Can produce specific stereoisomers (e.g., (2R,3R)-BDO) depending on the microbial host and its enzymes.[17][12] |
| Downstream Processing | Relatively straightforward purification from a simpler reaction mixture. | Challenging and energy-intensive due to the high boiling point of BDO (177-182°C) and its low concentration in a complex aqueous fermentation broth.[26][28][29] |
| Environmental Impact | High energy consumption and reliance on non-renewable resources. Potential for hazardous byproducts. | Lower energy footprint, carbon-neutral potential, and utilization of waste streams. Considered more sustainable.[6] |
| Economic Viability | Established and cost-effective at scale. | Highly dependent on feedstock cost and the efficiency of downstream purification, which can account for a significant portion of total costs.[3][4][30] |
Part 4: Experimental Protocols
To provide a practical context, this section outlines representative experimental procedures for both a green chemical synthesis route and a standard biological fermentation process.
Protocol: Photocatalytic Synthesis of 2,3-BDO from Ethanol
This protocol is adapted from methodologies demonstrating the C-C coupling of ethanol.[7]
Objective: To synthesize 2,3-BDO from an aqueous ethanol solution via photocatalysis.
Materials:
-
Quartz photoreactor with a UV lamp (e.g., high-pressure mercury lamp).
-
Aqueous ethanol solution (e.g., 2.4 M).
-
Hydrogen peroxide (H₂O₂) solution (30% w/w).
-
Magnetic stirrer and stir bar.
-
Gas chromatograph (GC) for product analysis.
Methodology:
-
Reactor Setup: Place a defined volume of the aqueous ethanol solution into the quartz photoreactor. Add a magnetic stir bar.
-
Initiate Stirring: Begin stirring to ensure the solution is well-mixed.
-
Reaction Initiation: Turn on the UV lamp to begin irradiation.
-
Reagent Addition: Add H₂O₂ solution to the reactor at a controlled rate (e.g., via syringe pump). The rate of addition is critical for controlling the local H₂O₂ concentration and maximizing selectivity towards 2,3-BDO.[7]
-
Temperature Control: Maintain the reactor at a constant temperature (e.g., room temperature) using a cooling water jacket if necessary.
-
Sampling: Periodically withdraw small aliquots of the reaction mixture for analysis.
-
Analysis: Analyze the samples using a GC equipped with an appropriate column (e.g., a polar capillary column) and detector (e.g., FID) to quantify the concentration of ethanol, 2,3-BDO, and any byproducts like acetaldehyde.
-
Calculation: Calculate ethanol conversion and 2,3-BDO selectivity based on the GC results.
Protocol: Fed-Batch Fermentation for 2,3-BDO Production
This protocol describes a typical fed-batch fermentation process using an engineered strain of S. cerevisiae or K. pneumoniae.[20][21]
Objective: To produce high titers of 2,3-BDO from glucose using a microbial host.
Materials:
-
Sterilizable bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO).
-
Engineered microbial strain (e.g., S. cerevisiae YG01_SDBN).[21]
-
Batch medium (e.g., YP medium with an initial glucose concentration of 100 g/L).
-
Concentrated sterile feed solution (e.g., 800 g/L glucose).
-
Acid (e.g., 2M HCl) and base (e.g., 5M NaOH) for pH control.
-
HPLC for analysis of substrates and products.
Methodology:
-
Inoculum Preparation: Grow a seed culture of the production strain in a shake flask containing appropriate medium until it reaches the mid-to-late exponential growth phase.
-
Bioreactor Sterilization & Setup: Sterilize the bioreactor containing the batch medium in situ. After cooling, calibrate pH and DO probes.
-
Inoculation: Aseptically transfer the seed culture into the bioreactor to a starting optical density (OD₆₀₀) of ~0.5-1.0.
-
Batch Phase: Maintain fermentation parameters at optimal levels (e.g., 30°C, pH 5.0). Control agitation and aeration to maintain a low level of dissolved oxygen (e.g., <2.0%), as microaerobic conditions often favor 2,3-BDO production.[21]
-
Fed-Batch Phase: Once the initial glucose concentration drops to a set point (e.g., <20 g/L), initiate the feeding of the concentrated glucose solution. The feed rate should be controlled to maintain a low residual glucose level, preventing overflow metabolism and maximizing product yield.
-
Sampling & Analysis: Aseptically collect samples from the bioreactor at regular intervals. Analyze the supernatant using HPLC to quantify concentrations of glucose, 2,3-BDO, and major byproducts (e.g., ethanol, glycerol, acetate).
-
Fermentation End: Conclude the fermentation when glucose consumption ceases or product titer plateaus.
-
Downstream Processing (Purification): The resulting fermentation broth must undergo extensive purification. This is a significant challenge, with methods including energy-intensive distillation or advanced techniques like liquid-liquid extraction with solvents such as oleyl alcohol, or adsorption using zeolites.[29][31][32]
Conclusion and Future Outlook
Both chemical and biological routes offer viable pathways to 2,3-butanediol, each with distinct advantages and disadvantages. Chemical synthesis, particularly via traditional petrochemical routes, is a mature technology capable of high throughput, but it is fundamentally limited by its reliance on fossil fuels and its high energy demand.[1]
Biological synthesis represents the future of sustainable chemical production. It leverages renewable feedstocks, operates under benign conditions, and offers precise control over product stereochemistry.[6][12] Tremendous progress in metabolic engineering has pushed bio-production to achieve industrially relevant titers and productivities.[15][20][21] However, the primary bottleneck for the bio-based process remains the economic and energetic cost of downstream purification.[28][29][30]
Future research will likely focus on a multi-pronged approach:
-
Metabolic Engineering: Further optimization of microbial hosts to increase their tolerance to high product concentrations and to utilize cheaper, non-food feedstocks like lignocellulosic hydrolysates.[4]
-
Process Integration: Developing integrated fermentation and in situ product recovery systems to alleviate product toxicity and simplify downstream processing.
-
Green Chemistry: Advancing novel catalytic routes from renewable feedstocks like ethanol that can bridge the gap between traditional chemistry and biotechnology.[7]
Ultimately, the commercial success of bio-based 2,3-BDO will depend on holistic process optimization, where innovations in microbial strain development are matched by equally significant advances in cost-effective and energy-efficient purification technologies.
References
-
Köpke, M., et al. (2011). 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. Applied and Environmental Microbiology. [Link]
-
Jung, M. Y., et al. (2016). Metabolic engineering of Klebsiella pneumoniae and in silico investigation for enhanced 2,3-butanediol production. Biotechnology Letters. [Link]
-
Gorter de Vries, A. R., et al. (2022). Development of an industrial yeast strain for efficient production of 2,3-butanediol. Nature Communications. [Link]
-
Shin, S. H., et al. (2012). Redistribution of Carbon Flux toward 2,3-Butanediol Production in Klebsiella pneumoniae by Metabolic Engineering. PLOS ONE. [Link]
-
Wikipedia. (n.d.). Butanediol fermentation. Wikipedia. [Link]
-
Kumar, A., et al. (2023). Recovery of 2,3-Butanediol from Fermentation Broth by Zeolitic Imidazolate Frameworks. Industrial & Engineering Chemistry Research. [Link]
-
Kim, B., et al. (2013). Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene. Applied and Environmental Microbiology. [Link]
-
Park, J., et al. (2024). Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. Industrial & Engineering Chemistry Research. [Link]
-
Haider, M. R., et al. (2021). High yield recovery of 2,3-butanediol from fermented broth accumulated on xylose rich sugarcane bagasse hydrolysate using aqueous-two phase system. Bioresource Technology. [Link]
-
Lunn, J. D., et al. (2023). Separation, recovery and upgrading of 2,3-butanediol from fermentation broth. Biofuels, Bioproducts and Biorefining. [Link]
-
Xu, Y., et al. (2015). Metabolic Engineering of Klebsiella pneumoniae for the Production of 2-Butanone from Glucose. PLOS ONE. [Link]
-
Harvianto, G. R., et al. (2018). Purification of 2,3-butanediol From Fermentation Broth: Process Development and Techno-Economic Analysis. Frontiers in Bioengineering and Biotechnology. [Link]
-
Li, K., et al. (2024). Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. Molecules. [Link]
-
Jo, Y. G., et al. (2019). Production of 2,3-butanediol from glucose and cassava hydrolysates by metabolically engineered industrial polyploid Saccharomyces cerevisiae. Biotechnology for Biofuels. [Link]
-
Köpke, M., et al. (2011). 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. Semantic Scholar. [Link]
-
Hakizimana, M., et al. (2023). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Energies. [Link]
-
Meng, W., et al. (2021). 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. Communications Biology. [Link]
-
Gorter de Vries, A. R., et al. (2022). Development of an industrial yeast strain for efficient production of 2,3-butanediol. Nature Communications. [Link]
-
Syu, M. J. (2001). A New Method For Industrial Production of 2,3-Butanediol. ResearchGate. [Link]
-
Syu, M. J. (2001). Biological production of 2,3-butanediol. Applied Microbiology and Biotechnology. [Link]
-
Ng, C. Y., et al. (2012). Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering. Microbial Cell Factories. [Link]
-
de Mas, C., et al. (1989). Production of 2,3-butanediol from glucose by Bacillus licheniformis. ResearchGate. [Link]
-
Lee, J. W., et al. (2021). Microbial production of 2,3-butanediol for industrial applications. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Ishii, J., et al. (2022). Improved 2,3-Butanediol Production Rate of Metabolically Engineered Saccharomyces cerevisiae by Deletion of RIM15 and Activation of Pyruvate Consumption Pathway. Journal of Fungi. [Link]
-
Wang, Y., et al. (2022). Enhancement of 2,3-Butanediol Production by Klebsiella pneumoniae: Emphasis on the Mediation of sRNA-SgrS on the Carbohydrate Utilization. International Journal of Molecular Sciences. [Link]
-
Kim, S., & Hahn, J. S. (2015). Metabolic pathway for 2,3-butanediol production in yeast. ResearchGate. [Link]
-
Wang, C., et al. (2023). Production of 2,3-Butanediol by S. cerevisiae L7 in Fed-Batch Fermentation with Optimized Culture Conditions. Fermentation. [Link]
-
Li, N., et al. (2016). Direct C–C coupling of bio-ethanol into 2,3-butanediol by photochemical and photocatalytic oxidation with hydrogen peroxide. Green Chemistry. [Link]
-
Li, K., et al. (2024). Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. NCBI. [Link]
-
Di Caprio, F., et al. (2022). Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. Applied and Environmental Microbiology. [Link]
-
Li, K., et al. (2024). Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. MDPI. [Link]
-
Amraoui, Y., et al. (2022). Techno-Economic Analysis for the Production of 2,3-Butanediol from Brewers' Spent Grain Using Pinch Technology. Industrial & Engineering Chemistry Research. [Link]
-
Haider, M. R., et al. (2023). Techno-Economic Analysis of 2,3-Butanediol Production from Sugarcane Bagasse. ACS Sustainable Chemistry & Engineering. [Link]
-
Haider, M. R., et al. (2023). Techno-Economic Analysis of 2,3-Butanediol Production from Sugarcane Bagasse. ACS Publications. [Link]
-
Tsegaye, B., et al. (2024). Bioprocess Design and Technoeconomic Analysis of 2,3-Butanediol Production in Wood-Based Biorefineries. Semantic Scholar. [Link]
-
Penkova, A. (2020). Technological development of the bio-based 2,3-butanediol process. ResearchGate. [Link]
-
Tao, L., et al. (2025). Techno-Economic Analysis and Life Cycle Assessment for the Separation of 2,3-Butanediol from Fermentation Broth Using Liquid-Liquid Extraction. National Renewable Energy Laboratory. [Link]
-
Li, K., et al. (2021). An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. Green Chemistry. [Link]
-
Köpke, M., et al. (2011). 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. ASM Journals. [Link]
Sources
- 1. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production [mdpi.com]
- 2. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Techno-Economic Analysis of 2,3-Butanediol Production from Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct C–C coupling of bio-ethanol into 2,3-butanediol by photochemical and photocatalytic oxidation with hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem [mdpi.com]
- 11. An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an industrial yeast strain for efficient production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redistribution of Carbon Flux toward 2,3-Butanediol Production in Klebsiella pneumoniae by Metabolic Engineering | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic engineering of Klebsiella pneumoniae and in silico investigation for enhanced 2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Production of 2,3-butanediol from glucose and cassava hydrolysates by metabolically engineered industrial polyploid Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas | Semantic Scholar [semanticscholar.org]
- 25. Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 27. Butanediol fermentation - Wikipedia [en.wikipedia.org]
- 28. Separation, recovery and upgrading of 2,3-butanediol from fermentation broth | ORNL [ornl.gov]
- 29. Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. research-hub.nrel.gov [research-hub.nrel.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Evaluating Meso-2,3-Butanediol as a Bio-based Plasticizer for Polylactic Acid (PLA)
In the pursuit of sustainable polymer formulations, the role of plasticizers is undergoing intense scrutiny. For decades, petroleum-derived phthalates like Dioctyl Phthalate (DOP) have been the industry standard for imparting flexibility to rigid polymers, but their environmental and health concerns are well-documented.[1] This has catalyzed a shift towards bio-based alternatives, particularly for bioplastics such as Polylactic Acid (PLA). While PLA is celebrated for its renewable origins and biodegradability, its inherent brittleness limits its applications.[2]
Common bio-plasticizers like glycerol, citrate esters, and epoxidized vegetable oils have shown promise, but each presents a unique profile of benefits and drawbacks, from migration issues to variable efficiency.[2][3] This guide introduces a prospective evaluation of a promising, yet under-explored, candidate: meso-2,3-butanediol (2,3-BDO) . As a C4 platform chemical that can be produced sustainably through the fermentation of biomass, 2,3-BDO presents an intriguing possibility for green polymer modification.[3]
This document provides a comprehensive framework for researchers and material scientists to objectively evaluate the effectiveness of this compound. We will establish a performance baseline using well-characterized alternative plasticizers and provide a complete, self-validating experimental protocol to test 2,3-BDO's potential head-to-head against these benchmarks.
Candidate & Benchmark Profiles: A Physicochemical Overview
A plasticizer's fundamental properties dictate its behavior within a polymer matrix. The ideal candidate should possess low volatility (high boiling point), good thermal stability, and structural features that promote compatibility and interaction with the host polymer.
Candidate Profile: this compound
This compound is a colorless, viscous diol.[4] Its key feature is the presence of two hydroxyl (-OH) groups on adjacent carbons, which can act as hydrogen bond donors, and its meso form is achiral despite having two chiral centers.[4] This structure suggests a strong potential for interaction with polar polymers like PLA, which contains ester linkages. Its relatively high boiling point compared to other small-molecule plasticizers is a significant advantage, predicting lower volatility during high-temperature processing and reduced migration over the product's lifetime.
Benchmark Alternatives
To contextualize the performance of 2,3-BDO, we select four widely recognized plasticizers as benchmarks:
-
Glycerol: A simple, low-cost, and readily available bio-based polyol.
-
Triethyl Citrate (TEC): A bio-based citrate ester known for good compatibility with PLA.[5][6]
-
Epoxidized Soybean Oil (ESO): A larger bio-based molecule used to improve toughness and thermal stability.[7][8]
-
Dioctyl Phthalate (DOP): The conventional petroleum-based plasticizer, serving as the industry-standard reference.[1][9][10][11][12]
| Property | This compound (Candidate) | Glycerol | Triethyl Citrate (TEC) | Epoxidized Soybean Oil (ESO) | Dioctyl Phthalate (DOP) |
| Type | Bio-based Diol | Bio-based Polyol | Bio-based Ester | Bio-based Epoxide | Petroleum-based Phthalate |
| Molecular Weight ( g/mol ) | 90.12[13][14] | 92.09 | 276.29 | ~950 | 390.57 |
| Boiling Point (°C) | 177 - 182[8][10] | 290 | 294 | >150 (decomposes) | ~385 |
| Key Functional Groups | 2x Hydroxyl (-OH) | 3x Hydroxyl (-OH) | 3x Ester, 1x Hydroxyl | Epoxide, Ester | 2x Ester, Benzene Ring |
The Mechanism of Plasticization: A Molecular Perspective
Plasticizers function by inserting themselves between polymer chains, disrupting the strong intermolecular forces (like van der Waals forces or hydrogen bonds) that hold the chains rigidly together. This increases the free volume and allows the polymer chains to slide past one another more easily, transitioning the material from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.
For PLA, a polyester, the primary points of interaction are its carbonyl (C=O) and ether (C-O-C) groups. The hydroxyl groups of this compound are hypothesized to form strong hydrogen bonds with the carbonyl oxygen atoms of PLA's ester groups. This targeted interaction could efficiently disrupt chain-to-chain packing.
Benchmark Performance of Alternative Plasticizers in PLA
To establish a clear target for this compound, we have compiled representative data from the literature on the performance of our benchmark plasticizers in PLA. All values are illustrative and depend heavily on the specific grade of PLA, plasticizer concentration, and processing conditions.
Table 2: Effect on Glass Transition Temperature (Tg) & Thermal Stability
Plasticizing efficiency is primarily measured by the depression of the glass transition temperature (Tg). A more efficient plasticizer causes a greater reduction in Tg at a given concentration.
| Plasticizer (at ~15-20 wt%) | Neat PLA (Typical) | PLA + Glycerol | PLA + TEC | PLA + ESO |
| Glass Transition Temp. (Tg) (°C) | 55 - 65[15][16] | ~30 - 45 (often shows phase separation)[3][17] | ~40 - 50[5][6][18] | ~50 - 55 |
| Degradation Onset (TGA, Td5%) (°C) | ~300 - 330 | Lowered | ~250-280 (Lowered)[5] | Stable or Slightly Increased[7] |
Analysis: Citrate esters (TEC) are effective at reducing Tg.[5][19] Glycerol can also lower Tg but is known to have compatibility issues with PLA, often leading to phase separation and property degradation over time.[3][17] Larger molecules like ESO have a less pronounced effect on Tg but can improve thermal stability.[7]
Table 3: Effect on Mechanical Properties
A successful plasticizer should decrease stiffness (Tensile Modulus) and strength while dramatically increasing flexibility (Elongation at Break).
| Property | Neat PLA (Typical) | PLA + Glycerol | PLA + TEC | PLA + ESO |
| Tensile Strength (MPa) | 50 - 70[20] | Decreased | 20 - 40 | 30 - 50[7] |
| Elongation at Break (%) | <10[14] | 10 - 150 (variable) | 100 - 300[21] | 50 - 800 (highly dependent on formulation)[7][22] |
| Young's Modulus (GPa) | 3 - 4.5[13] | Significantly Decreased | Significantly Decreased | Decreased |
Analysis: Both TEC and ESO can significantly enhance the ductility of PLA, with elongation at break increasing by orders of magnitude.[7][21] This improvement, however, comes at the cost of reduced tensile strength and stiffness, a classic trade-off in plasticization.
Proposed Experimental Framework for Evaluating this compound
The following protocols provide a comprehensive and self-validating system for assessing this compound against the established benchmarks. The causality for key steps is explained to ensure scientific rigor.
Protocol 1: Sample Preparation via Melt Extrusion
Rationale: Melt extrusion is an industry-standard, solvent-free method for creating homogenous polymer blends. It ensures excellent dispersion of the plasticizer within the PLA matrix, which is critical for achieving consistent material properties.
-
Material Drying (Self-Validating Step): Dry PLA resin (e.g., Ingeo 4032D) in a vacuum oven at 80°C for at least 12 hours.
-
Causality: PLA is highly susceptible to hydrolytic degradation at processing temperatures. Removing residual moisture is paramount to prevent molecular weight reduction, which would otherwise compromise mechanical properties and invalidate the results.
-
-
Pre-blending: Prepare physical blends of the dried PLA resin with 15% by weight of each plasticizer (this compound, Glycerol, TEC, ESO, DOP). A control batch of 100% PLA must also be prepared.
-
Melt Compounding: Feed each blend into a co-rotating twin-screw extruder with a temperature profile of 160°C to 180°C from hopper to die.
-
Pelletization: Cool the extruded strands in a water bath and pelletize.
-
Specimen Fabrication: Dry the compounded pellets (80°C, 4h) and fabricate test specimens (e.g., tensile bars) using compression molding or injection molding at 180-190°C.
Protocol 2: Thermal Properties Assessment
Rationale: DSC and TGA are fundamental techniques to quantify plasticizing efficiency and thermal stability.
-
Differential Scanning Calorimetry (DSC):
-
Heat a 5-10 mg sample from 25°C to 200°C at 10°C/min to erase thermal history.
-
Cool the sample to -20°C at 10°C/min.
-
Heat the sample again to 200°C at 10°C/min.
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. A lower Tg indicates higher plasticizing efficiency.
-
-
Thermogravimetric Analysis (TGA):
-
Heat a 10-15 mg sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Data Analysis: Record the temperature at 5% weight loss (Td5%). A higher Td5% indicates better thermal stability.
-
Protocol 3: Mechanical Properties Assessment
Rationale: Tensile testing provides direct, quantitative measures of a material's strength, stiffness, and ductility, which are the core properties modified by plasticizers.
-
Conditioning: Condition the molded tensile bars according to ASTM D638 standards (e.g., 23°C and 50% relative humidity for 48 hours).
-
Tensile Test: Perform tensile tests using a universal testing machine with an extensometer at a crosshead speed of 5 mm/min.
-
Data Analysis: Calculate and compare the Tensile Strength, Young's Modulus, and Elongation at Break for each formulation.
Protocol 4: Migration Resistance Assessment
Rationale: Plasticizer migration leads to loss of flexibility over time and potential contamination of contact substances. These tests quantify the permanence of the plasticizer.
-
Volatility Test (Weight Loss):
-
Weigh conditioned 2x2 cm film samples accurately.
-
Place samples in a circulating air oven at 105°C for 24 hours.
-
Cool samples in a desiccator and re-weigh.
-
Data Analysis: Calculate the percentage weight loss. Lower weight loss indicates lower volatility and better permanence.
-
-
Solvent Extraction Test:
-
Weigh conditioned 2x2 cm film samples accurately.
-
Immerse samples in a solvent (e.g., n-heptane for non-polar extraction or 50% ethanol/water for polar extraction) at 25°C for 48 hours.
-
Remove, dry, and re-weigh the samples.
-
Data Analysis: Calculate the percentage weight loss. Lower weight loss signifies better resistance to migration.
-
Expected Outcomes and Final Discussion
Based on its molecular structure, we can formulate several hypotheses for the performance of this compound:
-
Plasticizing Efficiency: With a low molecular weight and two hydroxyl groups, 2,3-BDO is expected to be a highly efficient plasticizer, likely causing a significant Tg depression, potentially comparable to or greater than TEC.
-
Mechanical Properties: It should effectively convert brittle PLA into a ductile material, significantly increasing elongation at break. The extent of this increase will be a key indicator of its performance.
-
Thermal Stability: Its boiling point of ~180°C is lower than that of Glycerol, TEC, and DOP.[8][9][10] This may lead to some weight loss during processing above this temperature and could result in a lower Td5% in TGA analysis compared to higher-boiling-point alternatives.
-
Migration & Compatibility: The high boiling point relative to its small size suggests good permanence against evaporative loss at ambient temperatures. However, its compatibility is the largest unknown. The two -OH groups may promote excellent integration with PLA, but like glycerol, there is a risk of phase separation if strong self-association via hydrogen bonding occurs between the 2,3-BDO molecules. The DSC analysis will be critical here; a single, sharp Tg indicates good compatibility, whereas broadened transitions or multiple Tgs would suggest immiscibility.[3]
References
- Meso 2 3 Butanediol - Fvs. (n.d.).
- Rahmayetty, R., Sukirno, S., Prasetya, B., & Gozan, M. (2017). Study of the Effect of Glycerol Plasticizer on the Properties of PLA/Wheat Bran Polymer Blends. Journal of Physics: Conference Series, 877, 012053.
-
2,3-Butanediol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound - NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]
- Synthesis of potentially biobased copolyesters based on adipic acid and butanediols. (2017).
- Debuissy, T., Pollet, E., & Avérous, L. (2016). Synthesis of potentially biobased copolyesters based on adipic acid and butanediols: Kinetic study between 1,4- and 2,3-butanediol and their influence on crystallization and thermal properties. Polymer Chemistry, 7(44), 6797-6809.
-
This compound | C4H10O2 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
- Improvement of the Structure and Physicochemical Properties of Polylactic Acid Films by Addition of Glycero-(9,10-trioxolane). (2022). MDPI.
- Tee, Y. B., Talib, R. A., Abdan, K., Chin, N. L., Basha, R. K., & Yunos, K. F. M. (2015). Comparative study of chemical, mechanical, thermal, and barrier properties of poly(lactic acid) plasticized with epoxidized soybean oil and epoxidized palm oil. BioResources, 10(4), 7544-7567.
- Mencik, P., Prikryl, R., Stehnova, I., Melcova, M., Kontarova, S., Figallas, B., Alexy, P., & Bockaj, J. (2018). Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print.
- Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. (2023). MDPI.
- Bai, Y., Feng, H., Liu, N., & Zhao, X. (2023). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production.
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025).
- What Are the Properties of DOP Plasticizer. (2025). BASTONE.
- Synthesis of Polylactic Acid-diol (PLA-diol) from lactic acid and 1,4-butanediol. (2016). VNUHCM Journal of Science and Technology Development.
- Debuissy, T., Pollet, E., & Avérous, L. (2017). Synthesis of potentially biobased copolyesters based on adipic acid and butanediols: Kinetic study between 1,4- and 2,3-butanediol and their influence on crystallization and thermal properties. European Polymer Journal, 93, 624-634.
- Morphology and Properties of Polylactic Acid Composites with Butenediol Vinyl Alcohol Copolymer Formed by Melt Blending. (2023). MDPI.
- Triethyl Citrate (TEC) as a Dispersing Aid in Polylactic Acid/Chitin Nanocomposites Prepared via Liquid-Assisted Extrusion. (2021). MDPI.
- Synthesis of poly-lactic acid by ring open polymerization from beer spent grain for drug delivery. (2024). MDPI.
- Semicrystalline Polyl(lactic acid) Plasticized with Oligomeric Lactic Acid. (2023). MDPI.
- Dioctyl Phthalate (DOP): An Important Plasticizer in the Industry. (2025). Medium.
- Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review). (2023).
- PLASTICIZING OF POLYLACTIC ACID (PLA) BIOPOLYMER WITH CITRATE ESTERS. (n.d.).
- Effect of Green Plasticizer on the Performance of Microcrystalline Cellulose/Polylactic Acid Biocomposites. (2022).
- Dioctyl Phthal
- Improved Raoultella planticola Strains for the Production of 2,3-Butanediol
- Epoxidized Soybean Oil Toughened Poly(lactic acid)/Lignin-g-Poly(lauryl methacrylate)
- DI-OCTYL PHTHAL
- Synthesis and Biological Application of Polylactic Acid. (2020).
- Biobased Plasticizers. (n.d.).
- Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. (2010).
- An environmentally sustainable plasticizer toughened polylactide. (2018). RSC Publishing.
- Dioctyl Phthalate DOP Plasticizer with Competitive Price for Sale. (n.d.).
- Plasticizing effects of citrate esters on properties of poly(lactic acid). (2016). Semantic Scholar.
Sources
- 1. gst-chem.com [gst-chem.com]
- 2. An environmentally sustainable plasticizer toughened polylactide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13448G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of 2,3-butanediol tolerance in Saccharomyces cerevisiae by using a novel mutagenesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative study of chemical, mechanical, thermal, and barrier properties of poly(lactic acid) plasticized with epoxidized soybean oil and epoxidized palm oil :: BioResources [bioresources.cnr.ncsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bastone-plastics.com [bastone-plastics.com]
- 10. greenchemindustries.com [greenchemindustries.com]
- 11. plastipack.org [plastipack.org]
- 12. chemategroup.com [chemategroup.com]
- 13. Improved Mechanical, Thermal, and Hydrophobic Properties of PLA Modified with Alkoxysilanes by Reactive Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. iris.unict.it [iris.unict.it]
- 17. Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Plasticizing effects of citrate esters on properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 20. Morphology and Properties of Polylactic Acid Composites with Butenediol Vinyl Alcohol Copolymer Formed by Melt Blending [mdpi.com]
- 21. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of meso-2,3-Butanediol: A Guide to Personal Protective Equipment and Disposal
Meso-2,3-Butanediol, a hygroscopic, colorless crystalline solid, is a valuable chiral building block in synthetic chemistry.[1] Its effective and safe use in the laboratory necessitates a thorough understanding of its properties and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is crucial to recognize that other sources indicate potential hazards.[2] A comprehensive risk assessment should acknowledge that it may cause irritation.[1] Furthermore, a related mixture of 2,3-butanediol stereoisomers has been associated with the following hazard statements: Harmful if swallowed, Causes skin irritation, and Causes serious eye damage. Therefore, a cautious approach to handling is warranted.
Key Physical and Chemical Properties:
| Property | Value |
|---|---|
| Physical State | Hygroscopic solid[1][3] |
| Melting Point | 34.4 °C[1][3] |
| Vapor Pressure | 0.38 mm Hg[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure and ensuring personal safety. The following recommendations are based on a comprehensive evaluation of potential hazards.
Eye and Face Protection
Given the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Primary Protection: Wear chemical safety goggles that provide a snug fit to prevent any airborne particles or splashes from reaching the eyes.[4]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, supplement safety goggles with a face shield that protects the entire face.[4] All eye and face protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][5]
Skin Protection
Preventing skin contact is crucial to avoid potential irritation.
-
Gloves: Chemical-resistant gloves are essential.[6] Nitrile gloves are a suitable choice for protection against a wide range of chemicals.[4] Always inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal techniques to avoid contaminating your hands.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against accidental spills.[4] For larger scale operations, consider chemical-resistant coveralls to provide full-body protection.[4] Ensure protective clothing is properly fitted and fully covers the body.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[5] However, in situations where dust or aerosols may be generated, and ventilation is insufficient, respiratory protection is necessary.
-
For Nuisance Dust: If handling the solid form results in dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[5]
-
For Vapors or Mists: If there is a potential for inhaling vapors or mists, especially when working at elevated temperatures, a NIOSH-approved respirator with appropriate cartridges should be used.[4][5] All respirators must be used in accordance with a comprehensive respiratory protection program that includes fit testing.
Operational Plan: Step-by-Step Safe Handling
A systematic approach to handling this compound will minimize risks and ensure a safe working environment.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when heating or creating solutions.[2][5]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the section above.
-
Hygroscopic Nature: Due to its hygroscopic nature, keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[5][7] Recommended storage is under an inert gas.[2][5]
-
Avoiding Dust: When working with the solid form, minimize dust generation.[8]
-
Spill Prevention: Use secondary containment for transfers and reactions to prevent spills.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[8]
-
Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[5][8] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[5][7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Waste Characterization: Although not always classified as hazardous, it is prudent to treat all chemical waste as potentially hazardous.
-
Containerization: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for disposal by a licensed professional disposal company.[5]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with institutional and local regulations for chemical waste.[2] Do not mix with other waste.
-
Environmental Protection: Do not allow the product to enter drains or waterways.[2][5]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Conclusion: Fostering a Culture of Safety
Adherence to these guidelines is not merely a procedural formality but a cornerstone of a robust safety culture. By understanding the potential hazards of this compound and diligently applying the principles of proper PPE use, safe handling, and responsible disposal, researchers can mitigate risks and ensure a safe and productive laboratory environment. Regular review of safety protocols and ongoing training are essential to maintaining the highest standards of laboratory safety.[9][10]
References
-
Glycol Hazards and Safety - Pressure Vessel Manufacturer. (2024, May 31). Retrieved from [Link]
-
This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]
-
meso -2,3-Butanediol - LookChem. (n.d.). Retrieved from [Link]
-
Safety Data Sheet 2,3-Butanediol (mixture of stereoisomers) - metasci. (n.d.). Retrieved from [Link]
-
This compound | C4H10O2 | CID 220010 - PubChem. (n.d.). Retrieved from [Link]
-
Propylene Glycol Safety Protocols: Essential Guidelines for Handling. (2025, April 9). Retrieved from [Link]
-
Ethylene Glycol - OSHA. (n.d.). Retrieved from [Link]
-
ETHYLENE GLYCOL | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
1988 OSHA PEL Project - Ethylene Glycol | NIOSH - CDC. (1989, January 19). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Essential Chemical PPE - Trimaco. (2023, September 8). Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]
Sources
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. This compound | C4H10O2 | CID 220010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trimaco.com [trimaco.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. fishersci.com [fishersci.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. redriver.team [redriver.team]
- 10. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
